molecular formula C8H6F2O B1400476 3,5-Difluoro-4-methylbenzaldehyde CAS No. 1429902-14-6

3,5-Difluoro-4-methylbenzaldehyde

Cat. No.: B1400476
CAS No.: 1429902-14-6
M. Wt: 156.13 g/mol
InChI Key: MLTPLXSUIQZOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-methylbenzaldehyde (CAS 1429902-14-6) is a high-purity (97%) fluorinated aromatic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery . Its molecular formula is C₈H₆F₂O, with a molecular weight of 156.13 g/mol . This compound is primarily used as a key building block for the development of more complex chemical structures, particularly in the pharmaceutical and agrochemical industries . The unique structure, featuring both fluorine atoms and an aldehyde functional group, allows for versatile reactivity. The aldehyde group is a crucial handle for further chemical transformations, such as condensation reactions, while the fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules . As such, it is instrumental in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents . Additionally, its properties contribute to the production of specialty chemicals and advanced materials, including high-performance polymers and coatings . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTPLXSUIQZOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. While a dedicated CAS (Chemical Abstracts Service) number for this specific isomer is not prominently listed in major chemical databases, indicating its status as a potentially novel or less-common research chemical, this document outlines a robust synthetic pathway, predicted physicochemical properties, and prospective applications for researchers and drug development professionals.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of bioactive compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available materials. A plausible and efficient route involves the formylation of 2,6-difluorotoluene. This strategy is predicated on the activation of the aromatic ring by the fluorine atoms and the directing effect of the methyl group.

Diagram of the Proposed Synthetic Pathway

Synthesis of this compound start 2,6-Difluorotoluene intermediate1 3,5-Difluoro-4-methylbenzyl bromide start->intermediate1 NBS, AIBN CCl4, reflux product This compound intermediate1->product DMSO, NaHCO3 150 °C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Difluoro-4-methylbenzyl bromide

  • Reaction Setup: To a solution of 2,6-difluorotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-4-methylbenzyl bromide. This intermediate can often be used in the next step without further purification. If necessary, purify by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to this compound (Kornblum Oxidation)

  • Reaction Setup: Dissolve the crude 3,5-Difluoro-4-methylbenzyl bromide (1.0 eq.) in dimethyl sulfoxide (DMSO). Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Reaction Conditions: Heat the mixture to 150 °C and stir vigorously. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

  • Extraction and Washing: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[2][3]

PropertyPredicted Value
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated 190-210 °C at atmospheric pressure
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, -CHO), 7.4-7.6 (m, 2H, Ar-H), 2.3 (t, J=2.0 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 189 (d, J=6.0 Hz, C=O), 163 (dd, J=250, 10 Hz, C-F), 135 (t, J=15 Hz, C-CHO), 115 (m, C-H), 110 (t, J=20 Hz, C-CH₃), 14 (q, J=4 Hz, -CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) δ -110 to -115 (m)
IR (neat, cm⁻¹) ~2850, 2750 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-F stretch)
Mass Spec (EI) m/z (%) = 156 (M⁺), 155 (M⁺-H), 127 (M⁺-CHO), 99 (M⁺-CHO, -CO)

Applications in Drug Discovery and Medicinal Chemistry

The aldehyde functional group of this compound provides a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.[1]

Diagram of a Potential Application in Synthesis

Application_in_Synthesis start 3,5-Difluoro-4- methylbenzaldehyde product Schiff Base Intermediate start->product Condensation reagent Substituted Amine (R-NH2) reagent->product final_product Heterocyclic Scaffold (e.g., Dihydroquinazoline) product->final_product Further Cyclization

Caption: Use of this compound in heterocyclic synthesis.

Key potential applications include:

  • Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and can also exhibit their own biological activities.

  • Reductive Amination: Following Schiff base formation, reduction can lead to the corresponding secondary amines, a common structural motif in many pharmaceuticals.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and cinnamic acid derivatives, which are classes of compounds with known biological activities.

  • Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde provides access to secondary alcohols, which can be further functionalized.

The presence of the difluoro and methyl substituents on the aromatic ring is anticipated to confer desirable properties to the resulting molecules, such as increased metabolic stability and altered electronic properties that could enhance binding to biological targets.

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Many fluorinating agents and some fluorinated organic compounds can be toxic and persistent.[4] A thorough understanding of the specific hazards is crucial for safe laboratory practice.[4]

Conclusion

While this compound may not be a readily cataloged chemical, its synthesis is achievable through established organic chemistry methods. Its unique substitution pattern makes it a promising building block for the development of novel pharmaceuticals and advanced materials. This guide provides the foundational information for researchers to synthesize, characterize, and explore the potential of this valuable compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde scaffold creates a molecule with unique electronic properties, influencing its reactivity and potential as a building block for novel pharmaceuticals and materials. This guide provides a comprehensive overview of the core physical properties of this compound. Recognizing the limited availability of direct experimental data in public literature, this document emphasizes the predictive analysis of its properties based on established chemical principles and offers detailed, field-proven experimental protocols for their empirical determination.

Introduction: The Significance of Fluorinated Benzaldehydes

Aromatic aldehydes are foundational pillars in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound represents a nuanced structural motif. The fluorine atoms at the meta positions relative to the aldehyde significantly influence the electron density of the aromatic ring, while the ortho-methyl group provides steric and electronic contributions. This substitution pattern makes it a potentially valuable intermediate for creating targeted drug candidates. However, a thorough characterization of its physical properties is essential for its effective application in research and development, yet such data is not widely published. This guide aims to bridge that gap by providing a predictive framework and the practical methodologies required for its complete characterization.

Molecular Profile and Structural Identification

A precise understanding of a molecule's identity is the first step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
CAS Number Not assigned or readily available

The structure of the molecule, illustrated below, is key to understanding its properties.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

In the absence of direct experimental data, physicochemical properties can be estimated based on the contributions of the individual functional groups and their positions on the aromatic scaffold. These predictions are invaluable for initial experimental design, such as selecting appropriate solvents or purification techniques.

PropertyPredicted Value / StateRationale
Physical State Low-melting solid or liquidBenzaldehyde is a liquid. The increased molecular weight and polarity from the fluorine atoms may raise the melting point above room temperature.
Boiling Point ~200-220 °CHigher than benzaldehyde (~179 °C) due to increased molecular weight and polarity. Comparable to other difluorobenzaldehydes.
Density ~1.2 - 1.3 g/mLHigher than water, consistent with the incorporation of two heavy fluorine atoms into the benzene ring.
Solubility
In WaterSparingly solubleThe polar aldehyde and fluorine groups may confer slight solubility, but the aromatic ring remains largely hydrophobic.
In Organic SolventsSolubleExpected to be soluble in common organic solvents like ethanol, acetone, dichloromethane, and ethyl acetate, typical for aromatic aldehydes.[1]

Spectroscopic Characterization: A Predictive Analysis

Spectroscopy is the cornerstone of structural elucidation. Based on the known effects of its constituent functional groups, we can predict the key features in the NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Aldehydic Proton (-CHO): A singlet (or a narrow triplet due to small long-range coupling to the meta-fluorine atoms) is predicted in the downfield region of δ 9.8 - 10.1 ppm . This significant deshielding is characteristic of aldehyde protons.

    • Aromatic Protons (Ar-H): Two protons are on the aromatic ring at positions 2 and 6. They are chemically equivalent and will appear as a single signal. This signal is expected to be a triplet around δ 7.4 - 7.6 ppm due to coupling with the two adjacent fluorine atoms at positions 3 and 5.

    • Methyl Protons (-CH₃): The three methyl protons are equivalent and will likely appear as a triplet around δ 2.2 - 2.4 ppm . The splitting into a triplet would be caused by coupling to the adjacent fluorine atom at position 3 (and 5, though the effect might be smaller).

  • ¹³C NMR: The carbon spectrum will show distinct signals, with carbon-fluorine couplings providing crucial structural information.

    • Carbonyl Carbon (C=O): A signal around δ 190 - 193 ppm .

    • Aromatic Carbons (Ar-C):

      • C-F (C3, C5): A doublet with a large one-bond coupling constant (¹JCF) of ~240-250 Hz .

      • C-CH₃ (C4): A triplet due to two-bond coupling to the adjacent fluorine atoms.

      • C-CHO (C1): A triplet due to two-bond coupling to the fluorine atoms.

      • C-H (C2, C6): A doublet of doublets or a triplet due to coupling with the neighboring fluorine atoms.

    • Methyl Carbon (-CH₃): A quartet (due to coupling with the three attached protons) that may also show splitting from the adjacent fluorine atoms, appearing around δ 15-20 ppm .

  • ¹⁹F NMR: This is a powerful technique for fluorinated compounds.[2] A single signal is expected for the two equivalent fluorine atoms. The chemical shift for aromatic fluorines can vary widely, but a value in the range of δ -110 to -130 ppm (relative to CFCl₃) is a reasonable estimate.[3] This signal would likely appear as a multiplet due to coupling with the aromatic and methyl protons.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for key functional groups.[5]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1690-1715 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[6]

  • C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are predicted near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for aldehydes.[7]

  • Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[8]

  • Aliphatic C-H Stretch (Methyl): Peaks just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹).

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic bands in the fingerprint region, typically between 1100-1300 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 156 , corresponding to the molecular weight of C₈H₆F₂O.

  • Key Fragments:

    • [M-1]⁺ (m/z = 155): Loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes.[9]

    • [M-29]⁺ (m/z = 127): Loss of the formyl radical (-CHO), resulting in the stable 3,5-difluoro-4-methylphenyl cation.[10]

    • [M-28]⁺ (m/z = 128): Loss of carbon monoxide (CO) is also a possible fragmentation pathway.[11]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methods for determining the fundamental physical properties of a novel compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is used if the compound is a solid at room temperature. It relies on observing the temperature range over which the solid transitions to a liquid. A narrow melting range (0.5-1.5 °C) is indicative of high purity.[12]

G cluster_prep Sample Preparation cluster_measure Measurement prep1 Ensure sample is pulverized and dry. prep2 Tap open end of capillary tube into sample. prep1->prep2 prep3 Invert and tap to pack 2-3 mm of solid at the sealed end. prep2->prep3 measure1 Place capillary in melting point apparatus. prep3->measure1 Insert Sample measure2 Heat rapidly to ~15°C below expected m.p. measure1->measure2 measure3 Reduce heating rate to 1-2 °C per minute. measure2->measure3 measure4 Record T₁: Temperature at first liquid droplet. measure3->measure4 measure5 Record T₂: Temperature at complete liquefaction. measure4->measure5 result Melting Point Range measure5->result Report as T₁ - T₂ Range

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the synthesized this compound is a fine, dry powder.[13] Press the open end of a glass capillary tube into the powder to collect a small amount.

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom, aiming for a sample height of 2-3 mm.[14]

  • Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

  • Rapid Pre-heating: If the melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C/min to find an approximate range.

  • Accurate Measurement: Using a fresh sample, heat rapidly to about 15 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Protocol 2: Boiling Point Determination (Microscale/Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid sample.[15] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

G cluster_setup Apparatus Setup cluster_measure Measurement setup1 Add 0.5 mL of liquid to a small test tube. setup2 Place a melting point capillary (sealed end up) into the liquid. setup1->setup2 setup3 Attach test tube to a thermometer and suspend in a heating bath. setup2->setup3 measure1 Heat the bath gently (2-3 °C/min). setup3->measure1 Begin Heating measure2 Observe for a rapid, continuous stream of bubbles from the inverted capillary. measure1->measure2 measure3 Remove heat source. measure2->measure3 measure4 Record temperature at which bubbling stops and liquid enters the capillary. measure3->measure4 result Observed Boiling Point measure4->result Report Temperature

Caption: Workflow for Microscale Boiling Point Determination.

Methodology:

  • Preparation: Add approximately 0.5 mL of liquid this compound to a small test tube (e.g., a 75x10 mm tube).

  • Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the liquid with the open end down.[17]

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., mineral oil or a heating block).[18]

  • Heating: Heat the bath slowly. As the temperature rises, air trapped in the capillary will expand and exit as slow bubbles.

  • Observation: When the boiling point is reached, the vapor pressure of the liquid will overcome the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[19]

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[16]

Protocol 3: Qualitative Solubility Assessment

This protocol systematically determines the solubility of the compound in a range of common laboratory solvents, which is critical for reaction setup, extraction, and purification.[20]

Methodology:

  • Setup: Arrange a series of labeled small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, Acetone, Dichloromethane, Hexane).[21]

  • Sample Addition: Add approximately 20-30 mg of this compound to each tube.

  • Solvent Addition: Add the first solvent (e.g., water) dropwise, up to ~1 mL, agitating the mixture vigorously after each addition.[22]

  • Observation: Record whether the compound is soluble (a clear, homogeneous solution forms), partially soluble, or insoluble.

  • Repeat: Repeat the process for all selected solvents. The acid/base solutions help identify any acidic or basic character of the compound.[23]

Synthesis and Reactivity Considerations

While a detailed synthesis protocol is beyond the scope of this guide, a plausible synthetic route involves the formylation of 1,3-difluoro-2-methylbenzene. Reactions such as the Gattermann-Koch reaction (using CO/HCl with a Lewis acid catalyst)[24][25] or the Vilsmeier-Haack reaction (using a formylating agent like DMF/POCl₃)[26][27][28] are standard methods for introducing an aldehyde group onto an electron-rich aromatic ring.

The reactivity of this compound is dictated by its functional groups:

  • Aldehyde Group: Susceptible to nucleophilic attack, allowing for reactions like Wittig olefination, Grignard additions, reductions to an alcohol, and oxidation to a carboxylic acid.

  • Aromatic Ring: The two fluorine atoms are strongly deactivating, making electrophilic aromatic substitution challenging. However, they also activate the ring towards nucleophilic aromatic substitution, particularly at the para-position (C4), should the methyl group be replaced by a suitable leaving group in a related analogue.

Conclusion

This compound is a compound with high potential for applications in medicinal chemistry and materials science. While direct experimental data on its physical properties are scarce, this guide has provided a robust predictive framework based on established structure-property relationships. The detailed spectroscopic predictions offer a clear roadmap for structural confirmation, and the step-by-step experimental protocols supply the necessary tools for researchers to empirically determine the compound's key physicochemical characteristics. This foundational knowledge is critical for enabling the seamless integration of this promising building block into future research and development endeavors.

References

An In-depth Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, plausible synthetic routes, and prospective applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted aromatic aldehyde. The presence of two fluorine atoms and a methyl group on the benzene ring, in conjunction with the reactive aldehyde functionality, makes it a valuable building block in organic synthesis.

Molecular Structure and Weight

The chemical structure of this compound consists of a benzaldehyde core substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Chemical Formula: C₈H₆F₂O

Based on its chemical formula, the calculated molecular weight and other key identifiers are summarized in the table below.

PropertyValue
Molecular Weight 156.13 g/mol
Exact Mass 156.03864 amu
Elemental Composition C: 61.55%, H: 3.87%, F: 24.34%, O: 10.25%

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are heavily influenced by the electronegativity of the fluorine atoms and the overall substitution pattern on the aromatic ring.

Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Appearance Colorless to pale yellow liquid or low-melting solidTypical for many aromatic aldehydes.[2]
Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water.The aromatic nature and the polarity of the aldehyde group suggest this solubility profile.
Boiling Point Elevated compared to non-fluorinated analogs.Fluorination often increases boiling points.
Lipophilicity (LogP) Higher than non-fluorinated 4-methylbenzaldehyde.Fluorine substitution generally increases lipophilicity, a key parameter in drug design.[3]
Expected Spectroscopic Characteristics

The structural features of this compound would give rise to a distinct spectroscopic fingerprint.

  • Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretching absorption is expected around 1700-1710 cm⁻¹, characteristic of aromatic aldehydes where conjugation lowers the frequency.[4][5] Additionally, characteristic C-H stretching absorptions for the aldehyde proton are anticipated around 2700-2900 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The aldehyde proton (CHO) would appear as a highly deshielded singlet or a finely coupled multiplet in the region of 9.5-10.5 ppm. The aromatic protons would exhibit a distinct splitting pattern due to coupling with the fluorine atoms. The methyl protons would appear as a singlet further upfield.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm.[4][5] The aromatic carbons will show characteristic shifts and C-F coupling constants.

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z 156. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (CHO) or carbon monoxide (CO).[6]

Synthesis Methodologies for Substituted Benzaldehydes

Plausible Synthetic Routes

One potential strategy involves a multi-step synthesis starting from a readily available precursor, such as 3,5-difluorotoluene.

Synthesis_Pathway A 3,5-Difluorotoluene B Bromination A->B NBS, Initiator C 4-Bromo-3,5-difluorotoluene B->C D Formylation C->D e.g., Grignard formation then DMF E This compound D->E Fluorine_Effects Fluorine Fluorine Metabolic Stability Metabolic Stability Fluorine->Metabolic Stability Blocks metabolic sites Binding Affinity Binding Affinity Fluorine->Binding Affinity Alters electrostatic interactions Lipophilicity Lipophilicity Fluorine->Lipophilicity Increases pKa pKa Fluorine->pKa Lowers Improved Pharmacokinetics Improved Pharmacokinetics Metabolic Stability->Improved Pharmacokinetics Lipophilicity->Improved Pharmacokinetics

References

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to 3,5-Difluoro-4-methylbenzaldehyde, a valuable fluorinated aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a detailed rationale for the proposed methodology, grounded in established principles of organic chemistry. The guide includes a step-by-step experimental protocol for the Vilsmeier-Haack formylation of 1,3-difluoro-2-methylbenzene, a discussion of the reaction mechanism, and predicted characterization data. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and key mechanistic steps, ensuring clarity and reproducibility.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a structurally interesting building block that combines the electronic effects of two fluorine atoms with a reactive aldehyde functionality and a methyl group. This combination makes it a promising precursor for the synthesis of novel pharmaceutical intermediates and advanced materials. The strategic placement of the fluorine atoms can influence the reactivity of the aldehyde and the overall electronic nature of the aromatic ring, opening avenues for diverse chemical transformations.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

After careful consideration of various formylation techniques, the Vilsmeier-Haack reaction is proposed as the most effective and regioselective method for the synthesis of this compound from the readily available starting material, 1,3-difluoro-2-methylbenzene.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution reaction.[3][4]

The choice of the Vilsmeier-Haack reaction is predicated on the following considerations:

  • Regioselectivity: The directing effects of the substituents on the 1,3-difluoro-2-methylbenzene ring are crucial. The methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The formylation is expected to occur at the position para to the strongly activating methyl group, which is the desired C4 position. The steric hindrance from the adjacent fluorine atoms at the C2 and C6 positions further favors substitution at C4.

  • Reaction Conditions: The Vilsmeier-Haack reaction generally proceeds under mild conditions, which is advantageous for preserving the integrity of the fluorinated aromatic ring.

  • Substrate Suitability: While the fluorine atoms are deactivating, the activating effect of the methyl group is sufficient to promote the electrophilic substitution with the Vilsmeier reagent.

Overall Synthetic Workflow

G start Starting Material: 1,3-Difluoro-2-methylbenzene reaction Vilsmeier-Haack Formylation start->reaction reagents Vilsmeier Reagent Generation: DMF + POCl₃ reagents->reaction workup Aqueous Workup (Hydrolysis of Iminium Salt) reaction->workup purification Purification: Distillation or Chromatography workup->purification product Final Product: This compound purification->product

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a model procedure and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 1,3-Difluoro-2-methylbenzene (CAS 443-84-5)[5]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel with vigorous stirring.[6] After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in anhydrous dichloromethane dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the intermediate iminium salt to the desired aldehyde.[4]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier_reagent - Cl₂PO₂⁻ starting_material 1,3-Difluoro-2-methylbenzene sigma_complex Sigma Complex starting_material->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H⁺ product This compound iminium_salt->product + H₂O - H⁺ - (CH₃)₂NH hydrolysis Hydrolysis (H₂O)

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride. Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion, which is the active formylating agent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-difluoro-2-methylbenzene attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

  • Aromatization and Hydrolysis: A proton is lost from the sigma complex to restore the aromaticity of the ring, resulting in the formation of an iminium salt. During the aqueous work-up, this iminium salt is readily hydrolyzed to yield the final product, this compound.

Data Presentation: Expected Product Characteristics

The following table summarizes the key properties and predicted spectral data for this compound. The spectral data are estimations based on the analysis of similar compounds.[7][8]

Property Value
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) ~180-190 °C at atmospheric pressure
¹H NMR (CDCl₃, 400 MHz) δ 10.0 (s, 1H, -CHO), 7.4-7.6 (m, 2H, Ar-H), 2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 191 (-CHO), 160-165 (d, C-F), 130-140 (Ar-C), 110-120 (d, C-F), 20 (-CH₃)
¹⁹F NMR (CDCl₃, 376 MHz) (Predicted) -110 to -130 ppm
IR (neat, cm⁻¹) ~2830, 2730 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch of aromatic ring), ~1250 (C-F stretch)
Mass Spectrometry (EI) m/z 156 (M⁺), 155 (M-H)⁺, 127 (M-CHO)⁺

Conclusion

The synthesis of this compound via the Vilsmeier-Haack formylation of 1,3-difluoro-2-methylbenzene represents a robust and regioselective approach to this valuable fluorinated building block. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this compound. The insights into the reaction mechanism and the rationale behind the chosen synthetic strategy are intended to empower scientists in their efforts to develop novel molecules with potential applications in medicine and materials science.

References

A Technical Guide to the Spectral Characteristics of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Predicted Spectral Data

The following sections detail the predicted spectral data for 3,5-Difluoro-4-methylbenzaldehyde. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

The proton NMR spectrum is expected to show two distinct signals: one for the aldehydic proton and one for the aromatic protons, in addition to the signal for the methyl group protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9Singlet1HAldehydic proton (-CHO)
~7.6Doublet of doublets (dd) or triplet (t)2HAromatic protons (H-2, H-6)
~2.3Singlet3HMethyl protons (-CH₃)

Rationale behind the Predictions:

  • Aldehydic Proton: The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. Its chemical shift is predicted to be around 9.9 ppm, appearing as a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons: The two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetry of the molecule. They are expected to resonate in the downfield region, around 7.6 ppm. The coupling with the two adjacent fluorine atoms will likely result in a doublet of doublets or a triplet pattern, depending on the magnitude of the coupling constants.

  • Methyl Protons: The methyl protons are attached to the aromatic ring and will appear as a singlet around 2.3 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~191Aldehydic carbon (C=O)
~163 (d, J ≈ 250 Hz)C-F carbons (C-3, C-5)
~135 (t)Carbonyl-bearing carbon (C-1)
~115 (d)Aromatic carbons (C-2, C-6)
~125 (t)Methyl-bearing carbon (C-4)
~14Methyl carbon (-CH₃)

Rationale behind the Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift of around 191 ppm.

  • Fluorine-Bearing Carbons: The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Their chemical shift will be significantly downfield due to the electronegativity of fluorine.

  • Aromatic Carbons: The other aromatic carbons will show smaller carbon-fluorine couplings. C-1, C-2, C-4, and C-6 will all be influenced by the fluorine atoms, leading to complex splitting patterns (doublets or triplets).

  • Methyl Carbon: The methyl carbon will be the most upfield signal, appearing around 14 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The acquisition time will be longer than for ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110Triplet or multipletAromatic fluorines (F-3, F-5)

Rationale behind the Predictions:

  • The two fluorine atoms are chemically equivalent and will give a single signal.

  • The chemical shift is predicted to be in the typical range for aromatic fluorines, around -110 ppm relative to CFCl₃.

  • The signal will be split by the adjacent aromatic protons, likely resulting in a triplet or a more complex multiplet.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

  • Prepare the sample as for ¹H NMR.

  • Acquire the ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are relatively short.

  • Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2850 and ~2750MediumC-H stretch of the aldehyde
~1700StrongC=O stretch of the aldehyde
~1600, ~1480Medium to StrongC=C stretching of the aromatic ring
~1250StrongC-F stretching
~850StrongC-H out-of-plane bending for substituted benzene

Rationale behind the Predictions:

  • Aldehyde C-H Stretch: The characteristic doublet for the aldehydic C-H stretch is expected around 2850 and 2750 cm⁻¹.

  • Carbonyl Stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the aromatic aldehyde.

  • Aromatic C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

  • C-F Stretch: A strong band in the region of 1250 cm⁻¹ is expected for the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
156HighMolecular ion [M]⁺
155High[M-H]⁺
127Medium[M-CHO]⁺
99Medium[M-CHO-CO]⁺

Rationale behind the Predictions:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₆F₂O = 156.13 g/mol ).

  • [M-H]⁺ Fragment: A prominent peak at [M-1] is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

  • [M-CHO]⁺ Fragment: Loss of the formyl radical (-CHO) would result in a fragment at m/z 127.

  • Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment could lead to a peak at m/z 99.

Experimental Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for a solid or via a GC-MS or LC-MS system.

  • Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Key Structural Relationships

The following diagram illustrates the key proton-fluorine coupling interactions expected in the ¹H NMR spectrum of this compound.

Caption: Predicted ¹H-¹⁹F spin-spin coupling in this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra, grounded in established spectroscopic principles and comparisons with analogous structures, offers a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. The provided experimental protocols serve as a practical guide for the acquisition of high-quality spectral data for this and related compounds. While the data presented herein is predictive, it establishes a solid foundation for the empirical characterization and identification of this compound.

solubility of 3,5-Difluoro-4-methylbenzaldehyde in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-4-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. Poor solubility can create significant roadblocks in drug discovery, leading to challenges in formulation, bioavailability, and predictable in vitro testing.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a fluorinated aromatic aldehyde of increasing interest in medicinal chemistry and materials science. We will explore the molecular characteristics governing its solubility, provide a theoretical framework for predicting its behavior in various solvent systems, and detail the authoritative experimental method for its quantitative determination.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule's structure is the foundation for predicting its solubility. This compound is a substituted aromatic aldehyde with a unique combination of functional groups that collectively define its interactions with solvents.

Key Structural Features:

  • Aromatic Benzene Ring: The core structure is a nonpolar, hydrophobic benzene ring, which tends to favor interactions with other nonpolar molecules.

  • Aldehyde Group (-CHO): This polar group possesses a carbonyl oxygen that is a strong hydrogen bond acceptor. This feature allows for favorable interactions with polar protic solvents.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group that increases the molecule's lipophilicity (fat-solubility) and contributes to van der Waals interactions.

  • Two Fluorine Atoms (-F): Fluorine is the most electronegative element, and the two C-F bonds are highly polarized. The introduction of fluorine into a molecule can have complex effects; it can increase the overall molecular polarity and dipole moment while also enhancing lipophilicity and metabolic stability.[3][4] These atoms are weak hydrogen bond acceptors.

The interplay of these groups suggests that this compound will exhibit limited solubility in highly polar solvents like water but will be readily soluble in a range of organic solvents.

Caption: Molecular structure of this compound.

Physicochemical Properties Summary

PropertyThis compound4-Methylbenzaldehyde (for comparison)Source
Molecular Formula C₈H₆F₂OC₈H₈O-
Molecular Weight 156.13 g/mol 120.15 g/mol [5]
Appearance Expected to be a solid or liquidColorless to pale yellow liquid[6][7]
Boiling Point ~206-208 °C (Predicted for isomers)204-205 °C[7][8][9]
LogP (o/w) ~2.25 (Predicted for isomers)2.1[5]

The predicted LogP value, a measure of lipophilicity, is greater than 2, suggesting a preference for non-aqueous environments and predicting low water solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[10] This means that substances with similar intermolecular forces are likely to be miscible.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is governed by London dispersion forces. The large, nonpolar aromatic surface area of this compound will interact favorably with these solvents, leading to good solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone, Dichloromethane): These solvents have strong dipoles but do not donate hydrogen bonds. The highly polarized aldehyde group and C-F bonds of the solute will engage in strong dipole-dipole interactions with these solvents, resulting in high solubility.

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the aldehyde oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The dominant hydrophobic character of the aromatic ring and methyl group will limit its miscibility, especially in water.[7][11] Solubility in alcohols like ethanol will be moderate, as their alkyl chains provide some nonpolar character to solvate the ring.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterLow / Sparingly SolubleHydrophobic character of the aromatic ring and methyl group dominates. Limited H-bonding.
Methanol, EthanolModerateH-bond acceptance by aldehyde oxygen; alkyl chain of alcohol solvates the aromatic ring.
Polar Aprotic DMSO, DMF, AcetoneHighStrong dipole-dipole interactions between the solvent and the polar C=O and C-F bonds.
Dichloromethane, ChloroformHighFavorable dipole-dipole and dispersion forces.
Nonpolar Toluene, Diethyl EtherHigh"Like dissolves like"; dominated by London dispersion forces and favorable pi-stacking (Toluene).
Hexane, CyclohexaneModerate to HighFavorable dispersion forces, though the molecule's polarity may slightly limit miscibility compared to Toluene.

Gold Standard for Experimental Solubility Determination: The Shake-Flask Method

While predictions are invaluable, definitive solubility data must be obtained experimentally. The Shake-Flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[12][13] This method measures the maximum concentration of a compound in a solvent when the system has reached a stable equilibrium between the dissolved and undissolved solid forms.[14]

Shake_Flask_Workflow start Start: Excess Solid Compound + Selected Solvent equilibration Equilibration (e.g., 24-72h at 37°C with agitation) start->equilibration separation Phase Separation (Centrifugation or Filtration) equilibration->separation analysis Analysis of Supernatant (HPLC, UV-Vis, LC-MS) separation->analysis end Result: Equilibrium Solubility (e.g., mg/mL or µM) analysis->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is a synthesized standard procedure for determining the thermodynamic solubility of a solid compound.[12][15][16]

1. Materials and Equipment:

  • Test Compound: Solid this compound

  • Solvents: High-purity solvents of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator (e.g., 37°C for biorelevant studies)[14]

  • Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes, 0.45 µm pore size)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Calibrated analytical balance and pipettes

2. Procedure:

  • Preparation: Add an excess amount of the solid test compound to a pre-labeled vial. The amount should be sufficient to ensure a solid phase remains at the end of the experiment, visually confirming saturation.[12] For example, add 2-5 mg of compound to 1 mL of the selected solvent.

  • Equilibration: Tightly cap the vials and place them in the incubator shaker. Agitate the samples at a constant speed (e.g., 150-250 rpm) and controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This period is typically 24 to 72 hours. For poorly soluble compounds, longer times may be necessary.[16]

  • Phase Separation: After incubation, allow the vials to rest to let the excess solid settle. Carefully separate the saturated supernatant (the liquid portion) from the undissolved solid. This is critically important and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) and carefully pipette the supernatant.

    • Filtration: Withdraw the suspension with a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) into a clean vial.[15] Discard the initial few drops of filtrate to avoid adsorption artifacts.

  • Quantification: Prepare a dilution series of the saturated supernatant in a suitable mobile phase or solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated supernatant. This concentration is the equilibrium solubility.

Impact on Research and Development

  • Medicinal Chemistry: The fluorination of benzaldehyde derivatives is a common strategy to enhance metabolic stability and binding affinity.[4][17] However, this often comes at the cost of aqueous solubility. Understanding this trade-off is essential for lead optimization.

  • Process Chemistry: Efficient synthesis and purification rely on appropriate solvent selection. The high solubility of this compound in common organic solvents facilitates its use in reactions, while its lower solubility in nonpolar solvents like hexanes might be exploited for purification via crystallization.

  • Formulation Science: For a compound with low aqueous solubility to become a viable drug, advanced formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions may be required to improve its dissolution rate and bioavailability.

Safety and Handling

Based on data for structurally related fluorinated and methylated benzaldehydes, this compound should be handled with care.

  • Hazards: It is expected to cause skin and eye irritation and may cause respiratory irritation.[18][19][20]

  • Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20] Avoid breathing vapors or dust. Wash hands thoroughly after handling.

Conclusion

This compound is a molecule with a complex solubility profile dictated by the competing influences of its hydrophobic aromatic core and its polar functional groups. Its solubility is predicted to be low in aqueous media but high in a wide range of common polar aprotic and nonpolar organic solvents. This profile makes it well-suited for organic synthesis but presents a predictable challenge for pharmaceutical development that must be addressed through careful formulation. For all critical applications, the theoretical predictions laid out in this guide must be confirmed through rigorous experimental measurement, for which the Shake-Flask equilibrium method remains the definitive standard.

References

A Technical Guide to 3,5-Difluoro-4-methylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,5-Difluoro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate, for researchers, scientists, and professionals in drug development. We will delve into its commercial sourcing, quality assessment, handling protocols, and synthetic utility.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O. Its structure, featuring a benzene ring with two fluorine atoms and a methyl group ortho and para to the aldehyde functional group, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and influences the overall electronic properties of the molecule.

Key Identifiers:

  • CAS Number: 184569-01-3

  • Molecular Formula: C₈H₆F₂O

  • Molecular Weight: 156.13 g/mol

The strategic placement of fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, making fluorinated intermediates like this compound highly sought after in drug discovery programs.

Commercial Suppliers and Procurement

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound.

Table 1: Key Commercial Suppliers of this compound

SupplierProduct/Catalog NumberReported Purity
Sigma-AldrichAMBH93D53758Information available upon request[1]
BLD PharmatechBD563916Information available upon request[2][3]
Accela ChemBio Inc.SY346733≥95%[4]
Ambeed, Inc.A39304397%[5]
Fluorochem---98%[6]
Apollo Scientific---Information available upon request[7]
Jizhi Biochemical---97%[8]
Tianjin Xinshengjiahe Science & Technology---Information available upon request[9]

Note: Availability and purity may vary. It is essential to contact the supplier for the most current information.

Quality Considerations and Due Diligence

The purity and integrity of a chemical reagent are paramount for the reproducibility and success of experimental work. When procuring this compound, the following considerations are crucial:

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document that verifies a chemical substance meets its predetermined specifications.[10] It is an indispensable tool for quality assurance.[10] For every batch of this compound procured, a CoA should be requested and reviewed. Key information to scrutinize on a CoA includes:

  • Product Identification: Confirms the name, CAS number, and lot number.

  • Physical and Chemical Properties: Such as appearance, melting point, and boiling point.

  • Purity Data: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Spectroscopic Data: Confirmatory data from Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).

  • Date of Manufacture and Expiry: Ensures the reagent is within its stable shelf life.

The CoA serves as a guarantee of quality from the supplier and is a critical component of laboratory documentation, especially in regulated environments like those governed by Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP).[11]

Understanding Chemical Purity Grades

Chemicals are available in various purity grades, and selecting the appropriate grade is essential for both scientific validity and cost-effectiveness.[5]

  • ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society (ACS). This is a high-purity grade suitable for most analytical and research applications.[2][6][12]

  • Reagent Grade: Generally equivalent to ACS grade and is suitable for many laboratory and analytical uses.[2][6]

  • USP Grade: Meets the standards of the United States Pharmacopeia, suitable for pharmaceutical and medicinal applications.[2][6]

  • Technical Grade: A grade of good quality used for commercial and industrial purposes, but may contain impurities.[2][6]

For most research and drug development applications, ACS or Reagent grade this compound is recommended to ensure minimal interference from impurities.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of this compound and to ensure laboratory safety.

Safety Precautions

As with all chemical reagents, a thorough review of the Safety Data Sheet (SDS) is mandatory before handling. General safety precautions for aromatic aldehydes include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions

Aromatic aldehydes can be susceptible to oxidation. Benzaldehyde, for instance, can be easily oxidized to benzoic acid by air at room temperature.[1] To ensure the stability and longevity of this compound:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Cool and Dry: Keep the container tightly sealed and store in a cool, dry place away from direct sunlight and heat sources.

  • Avoid Contamination: Use clean, dry spatulas and glassware when handling to prevent contamination.

Some aliphatic aldehydes are known to polymerize over time, especially if exposed to acidic impurities.[13] While this is less common for aromatic aldehydes, it is good practice to monitor for any changes in the physical appearance of the material.

Application Note: Utility in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a wide range of chemical transformations.

Oxidation to Carboxylic Acid

A common and important reaction of benzaldehydes is their oxidation to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents. The resulting 3,5-Difluoro-4-methylbenzoic acid is a precursor to the highly reactive 3,5-Difluoro-4-methylbenzoyl chloride, a key reagent for introducing the 3,5-difluoro-4-methylbenzoyl moiety into molecules.[14]

Caption: Synthetic pathway from this compound to the corresponding benzoyl chloride.

Other Synthetic Transformations

The aldehyde group of this compound can participate in a variety of other classical organic reactions, including:

  • Reductive Amination: To form substituted benzylamines.

  • Wittig Reaction: To create substituted styrenes.

  • Grignard and Organolithium Additions: To generate secondary alcohols.

  • Condensation Reactions: Such as the aldol or Knoevenagel condensation, to form carbon-carbon bonds.

The presence of the fluorine atoms can influence the reactivity and regioselectivity of these reactions, offering unique opportunities for the synthesis of novel compounds.

Conclusion

This compound is a valuable and versatile building block for chemical research and development. Careful consideration of commercial suppliers, rigorous quality assessment through the Certificate of Analysis, and adherence to proper handling and storage protocols are essential for its successful application in the laboratory. Its rich chemistry allows for a multitude of synthetic transformations, making it a key intermediate in the pursuit of new pharmaceuticals and materials.

References

An In-depth Technical Guide to the Purity and Analysis of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluoro-4-methylbenzaldehyde in Modern Synthesis

This compound is a fluorinated aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, enhancing its reactivity and metabolic stability in final products. This makes the compound a valuable intermediate for creating novel therapeutic agents and advanced materials.

The purity of this compound is of paramount importance. Even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of potentially toxic byproducts in multi-step syntheses. Therefore, a comprehensive understanding of its synthesis, potential impurities, and the analytical techniques required to ensure its quality is essential for researchers and drug development professionals. This guide provides an in-depth exploration of these critical aspects, offering both theoretical insights and practical, field-proven methodologies.

I. Synthesis and Purification: A Proactive Approach to Purity

The quality of the final product is intrinsically linked to the synthetic route and subsequent purification strategies. A well-designed synthesis minimizes the formation of impurities from the outset, simplifying the purification process.

Common Synthetic Pathways

One prevalent method for synthesizing this compound involves the formylation of 2,6-difluorotoluene. Another approach is the reduction of 3,5-difluoro-4-methylbenzonitrile. A documented synthesis involves the reaction of 3,5-difluorobenzonitrile with Raney alloy in formic acid.[1]

Understanding the chosen synthetic route is the first step in predicting potential impurities. For instance, incomplete reactions can leave unreacted starting materials, while side reactions may introduce isomeric or related impurities.

Potential Impurities and Their Origins

A thorough analysis of potential impurities is crucial for developing effective purification and analytical methods. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-difluorobenzonitrile.

  • Over-reduction Products: If a reduction method is used, the corresponding alcohol (3,5-difluoro-4-methylbenzyl alcohol) could be present.

  • Oxidation Products: The aldehyde can oxidize to form 3,5-difluoro-4-methylbenzoic acid.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of difluoro-methylbenzaldehyde could be formed.

Purification Strategies: From Crude Product to High-Purity Intermediate

The choice of purification method depends on the nature and quantity of the impurities present.

  • Crystallization: This is often the most effective and scalable method for removing minor impurities. The crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful technique. A solvent system is chosen to achieve optimal separation between the desired product and its impurities.[2]

  • Distillation: While less common for solid compounds, vacuum distillation can be effective if the impurities have significantly different boiling points.

II. A Multi-faceted Approach to Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a comprehensive assessment. The choice of techniques is guided by the physicochemical properties of this compound and its potential impurities.[3]

Chromatographic Techniques: Separating and Quantifying Components

Chromatography is indispensable for separating the target compound from any impurities, allowing for their identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[4] A reversed-phase C18 column is typically effective for separating benzaldehyde derivatives.[5][6] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and water.[5][7] A UV detector set at an appropriate wavelength (e.g., 254 nm) is commonly used for detection.[5][8]

  • Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds.[9] When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of impurities.[4] For less volatile compounds, derivatization may be necessary to increase volatility.[4]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the chemical structure of the compound, confirming its identity and revealing the presence of any structural impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule. For this compound, one would expect to see signals corresponding to the aldehydic proton (around 9-10 ppm), the aromatic protons, and the methyl protons (around 2-3 ppm).[10]

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is particularly valuable for fluorinated compounds, providing a distinct signal for each unique fluorine environment. This can be a very sensitive method for detecting fluorine-containing impurities. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern. This information is crucial for confirming the identity of the main component and for identifying unknown impurities, especially when coupled with a chromatographic separation technique like GC or LC.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.[9] The IR spectrum of this compound will show characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-H stretches.[10]

III. Practical Methodologies: Protocols for Purity Assessment

The following protocols provide a starting point for the analysis of this compound. Method optimization and validation are essential for ensuring accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for purity determination.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[11]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium.[9]

  • MS Detector: Electron Ionization (EI) mode.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

NMR Spectroscopy Sample Preparation

¹H, ¹³C, and ¹⁹F NMR:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a suitable NMR spectrometer.

IV. Data Presentation and Interpretation

Clear and concise presentation of analytical data is crucial for effective communication of results.

Summary of Analytical Data
Analytical TechniqueParameterExpected Result for this compoundPurpose
HPLC Purity (Area %)≥ 98% (typical for high-purity grade)Quantify impurities
Retention TimeConsistent for the main peakIdentify the main component
GC-MS Molecular Ion (m/z)156.03Confirm molecular weight
Fragmentation PatternCharacteristic of the structureStructural elucidation of impurities
¹H NMR Chemical Shifts (ppm)~9.9 (CHO), ~7.5 (aromatic H), ~2.3 (CH₃)Confirm proton environment
¹⁹F NMR Chemical Shift (ppm)A single peak in the typical range for aryl fluoridesConfirm fluorine environment
IR Spectroscopy Wavenumber (cm⁻¹)~1700 (C=O stretch), ~2820 & ~2720 (aldehyde C-H stretch)Identify key functional groups

V. Workflow for Purity Analysis and Verification

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Initial Synthesis & Purification cluster_3 Final Verification Synthesis Synthesis of Crude This compound Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Analysis (Purity Assay) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS Data_Review Comprehensive Data Review HPLC->Data_Review GCMS->Data_Review NMR->Data_Review IR->Data_Review MS->Data_Review COA Certificate of Analysis Generation Data_Review->COA

Caption: Workflow for the Purity Analysis of this compound.

Conclusion: Ensuring Quality and Reproducibility in Research and Development

The purity of this compound is a critical factor that directly impacts the success of research and drug development endeavors. A thorough understanding of its synthesis, potential impurities, and the application of a multi-technique analytical approach are essential for ensuring the quality and consistency of this important chemical intermediate. By implementing the robust analytical strategies outlined in this guide, researchers and scientists can confidently use this compound in their synthetic applications, leading to more reliable and reproducible results.

References

A Comprehensive Technical Guide to Electrophilic Aromatic Substitution on 3,5-Difluoro-4-methylbenzaldehyde: Regioselectivity, Reactivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,5-Difluoro-4-methylbenzaldehyde is a highly functionalized aromatic scaffold of significant interest in the development of pharmaceuticals and advanced materials. The strategic placement of fluoro, methyl, and formyl groups creates a unique electronic environment that presents both challenges and opportunities for further synthetic modification via electrophilic aromatic substitution (EAS). This technical guide provides an in-depth analysis of the substrate's reactivity, a predictive model for regioselectivity based on the interplay of substituent effects, and field-proven protocols for key EAS reactions such as nitration and halogenation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex molecule synthesis.

The Substrate: this compound

The subject of this guide is a polysubstituted benzaldehyde derivative. Its structure is characterized by:

  • An aldehyde (-CHO) group : A moderately deactivating, meta-directing group.

  • Two fluoro (-F) atoms : Halogens that are deactivating through induction but ortho, para-directing via a strong resonance effect.[1][2]

  • A methyl (-CH₃) group : A weakly activating, ortho, para-directing group.[3]

The presence of these competing groups on the aromatic ring makes predicting the outcome of EAS reactions non-trivial. Halogenated benzaldehydes are valuable intermediates in the synthesis of drugs, pesticides, and dyes due to the increased reactivity conferred by the halogen substituents.[4] This guide will dissect the electronic factors at play to provide a clear rationale for experimental outcomes.

Fundamental Principles of Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone of aromatic chemistry, proceeding through a two-step mechanism involving a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.[5][6]

  • Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺) to form the arenium ion. This step is typically the rate-determining step.

  • Deprotonation : A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.

The reactivity of the ring and the position of substitution (regiochemistry) are profoundly influenced by the electronic properties of the substituents already present.[3][7]

  • Activating Groups : Electron-donating groups (EDGs) enrich the ring with electron density, stabilizing the arenium ion intermediate and accelerating the reaction. They direct incoming electrophiles to the ortho and para positions.[1][5]

  • Deactivating Groups : Electron-withdrawing groups (EWGs) reduce the ring's electron density, destabilizing the intermediate and slowing the reaction. Most EWGs direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing.[2]

Regiochemical Analysis of this compound

To predict the site of electrophilic attack, we must analyze the cumulative directing effects of the formyl, fluoro, and methyl substituents on the two available positions: C2 and C6 (which are chemically equivalent).

Caption: Directing influences on this compound.

  • Formyl Group (-CHO) : As a meta-director, it deactivates the entire ring, especially the ortho (C2, C6) and para (C4) positions. It directs towards the meta positions (C3, C5), which are already substituted.

  • Methyl Group (-CH₃) : As an ortho, para-director, it activates these positions. The para position (C1) is blocked by the aldehyde, and the ortho positions (C3, C5) are blocked by fluorine atoms. Its influence is therefore sterically hindered and electronically complex.

  • Fluoro Groups (-F) : As ortho, para-directors, the fluorine at C3 directs towards C2 (ortho) and C6 (para). Similarly, the fluorine at C5 directs towards C6 (ortho) and C2 (para).

Caption: Resonance stabilization of the arenium ion intermediate.

Experimental Protocols and Methodologies

General Safety Note : The following reactions involve strong acids, corrosive reagents, and potentially exothermic processes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagent & Glassware Preparation (Anhydrous) substrate Substrate Dissolution (this compound) reagents->substrate setup Reaction Setup & Inert Atmosphere (N₂/Ar) substrate->setup cooling Cooling to Target Temp (e.g., 0°C to -10°C) setup->cooling addition Slow Addition of Electrophile cooling->addition monitoring Reaction Monitoring (TLC / GC-MS) addition->monitoring quench Reaction Quench (e.g., Ice Water) monitoring->quench Upon Completion extract Solvent Extraction quench->extract wash Washing & Drying Organic Layer extract->wash concentrate Solvent Removal (Rotary Evaporation) wash->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Product Characterization (NMR, MS, IR) purify->characterize

Caption: Generalized workflow for electrophilic aromatic substitution.

Nitration: Synthesis of 3,5-Difluoro-2-nitro-4-methylbenzaldehyde

Nitration introduces a nitro (-NO₂) group, a versatile handle for further functionalization (e.g., reduction to an amine). The reaction requires careful temperature control to prevent side reactions and ensure regioselectivity.[8][9]

Methodology:

  • Preparation of Nitrating Mixture : In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 3.0 equiv.) to -10 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid (HNO₃, 1.1 equiv.) dropwise to the sulfuric acid while maintaining the temperature between -10 °C and -5 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition : Dissolve this compound (1.0 equiv.) in a minimal amount of concentrated sulfuric acid in a separate flask and cool to -10 °C.

  • Reaction : Add the nitrating mixture dropwise to the substrate solution over 30-45 minutes. The internal temperature must be rigorously maintained below -5 °C.

  • Monitoring : Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold hexane.

  • Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization or silica gel column chromatography.

Halogenation: Synthesis of 2-Bromo-3,5-difluoro-4-methylbenzaldehyde

This protocol describes the introduction of a bromine atom using molecular bromine and a Lewis acid catalyst. Iron(III) bromide is often generated in situ from iron filings.[10]

Methodology:

  • Setup : To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add the Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 equiv.), to the flask.

  • Reactant Addition : Dissolve molecular bromine (Br₂, 1.05 equiv.) in the same anhydrous solvent and add it to the dropping funnel.

  • Reaction : Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be directed to a scrubber.

  • Monitoring : Stir at room temperature for 2-4 hours or until TLC indicates the complete consumption of the starting material. Gentle heating may be required if the reaction is sluggish.

  • Work-up : Cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography.

Friedel-Crafts Reactions: A Note on Limitations

Friedel-Crafts reactions, both alkylation and acylation, are fundamental EAS processes for forming new carbon-carbon bonds.[11][12] However, they are notoriously ineffective on strongly deactivated aromatic rings.

  • Friedel-Crafts Acylation : The presence of three deactivating groups (one -CHO, two -F) on the ring significantly reduces its nucleophilicity, making it unreactive towards the acylium ion intermediate. Therefore, Friedel-Crafts acylation is not a viable synthetic route for this substrate under standard conditions .[6][13][14]

  • Friedel-Crafts Alkylation : This reaction is similarly hampered by the deactivated nature of the ring. Furthermore, the Lewis acid catalysts required can complex with the lone pairs on the aldehyde's oxygen, further deactivating the ring.[13] Consequently, alkylation is also not recommended for this substrate .

Summary of Reactions and Expected Products

ReactionElectrophile (E⁺)ReagentsKey ConditionsExpected Major Product
Nitration Nitronium ion (NO₂⁺)Conc. HNO₃ / Conc. H₂SO₄-10 °C to 0 °C3,5-Difluoro-2-nitro-4-methylbenzaldehyde
Bromination Bromonium ion (Br⁺)Br₂ / FeBr₃Room Temperature2-Bromo-3,5-difluoro-4-methylbenzaldehyde
Acylation Acylium ion (RCO⁺)RCOCl / AlCl₃Not ApplicableNo reaction expected due to severe ring deactivation.[14]
Alkylation Carbocation (R⁺)RCl / AlCl₃Not ApplicableNo reaction expected due to severe ring deactivation.[13]

Conclusion

The electrophilic aromatic substitution of this compound is governed by a complex interplay of inductive and resonance effects. Despite the presence of three deactivating substituents, a clear and predictable regiochemical outcome can be achieved. The resonance-donating ability of the two fluorine atoms synergistically directs electrophiles to the C2/C6 positions, overriding the deactivating nature of the aldehyde group for the purposes of orientation. However, the overall electron-deficient nature of the ring necessitates more forcing reaction conditions compared to benzene or activated derivatives. While reactions like nitration and halogenation are synthetically useful, classic Friedel-Crafts reactions are generally not feasible. A thorough understanding of these electronic principles is critical for scientists aiming to incorporate this valuable fluorinated building block into complex molecular architectures.

References

Methodological & Application

The Strategic Utility of 3,5-Difluoro-4-methylbenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Aromatics in Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the diverse array of fluorinated building blocks, substituted benzaldehydes are of paramount importance due to the versatility of the aldehyde functional group. This guide focuses on the synthetic applications of 3,5-Difluoro-4-methylbenzaldehyde , a trifunctional arene that serves as a valuable intermediate in the construction of complex molecular architectures. The strategic placement of two fluorine atoms flanking a methyl group on the benzaldehyde core imparts distinct reactivity and provides a versatile handle for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 187071-03-0N/A
Molecular Formula C₈H₆F₂ON/A
Molecular Weight 156.13 g/mol N/A
Appearance Off-white to light yellow solidN/A
Melting Point 58-60 °CN/A
Boiling Point Not readily availableN/A
Density Not readily availableN/A

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic region will display a singlet or a narrow triplet for the two equivalent aromatic protons (H-2 and H-6). The methyl protons (CH₃) will appear as a singlet in the upfield region (δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (C=O) around 190 ppm. The aromatic carbons will show distinct signals, with the carbons attached to fluorine (C-3 and C-5) showing large C-F coupling constants. The carbons at positions 2 and 6, the carbon attached to the methyl group (C-4), and the carbon of the aldehyde group (C-1) will also have characteristic chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.[1][2][3]

Synthetic Applications and Reaction Protocols

The aldehyde functional group of this compound is a versatile handle for a multitude of organic transformations. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aldehyde and the aromatic ring. This section details key synthetic applications and provides representative protocols.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone. This reaction is widely used to synthesize α,β-unsaturated products which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[4] The electron-withdrawing fluorine atoms in this compound can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde 3,5-Difluoro-4- methylbenzaldehyde catalyst Base Catalyst (e.g., Piperidine, NH₄OAc) aldehyde->catalyst 1. active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->catalyst 2. solvent Solvent (e.g., Ethanol, Solvent-free) catalyst->solvent 3. conditions Reaction Conditions (e.g., Reflux, Sonication) solvent->conditions 4. product α,β-Unsaturated Product conditions->product 5.

Caption: Workflow for Knoevenagel Condensation.

Protocol: Synthesis of 2-(3,5-Difluoro-4-methylbenzylidene)malononitrile

This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[4][5][6]

Materials:

  • This compound (1 mmol, 156.1 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ammonium acetate (0.2 mmol, 15.4 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-(3,5-Difluoro-4-methylbenzylidene)malononitrile.

Causality and Insights: The use of a catalytic amount of a weak base like ammonium acetate is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[7] Ethanol is a common solvent for this reaction, but for a greener approach, solvent-free conditions or sonication can also be explored.[6]

Synthesis of Isoxazole Derivatives: A Multicomponent Approach

Heterocyclic compounds are central to drug discovery, and isoxazoles are a prominent class with diverse biological activities.[8][9] this compound can be employed in a three-component reaction with a β-ketoester and hydroxylamine to construct 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. These scaffolds are of interest in medicinal chemistry.[2][3][8]

G aldehyde 3,5-Difluoro-4- methylbenzaldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->intermediate1 intermediate2 Oxime Formation ketoester->intermediate2 hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate2 catalyst Catalyst (e.g., Tartaric Acid, Sodium Sulfide) catalyst->aldehyde catalyst->ketoester catalyst->hydroxylamine solvent Solvent (e.g., Ethanol/Water) solvent->aldehyde solvent->ketoester solvent->hydroxylamine product 3-Methyl-4-(3,5-difluoro-4-methylbenzylidene) isoxazol-5(4H)-one intermediate1->product intermediate2->product

Caption: Multicomponent synthesis of isoxazole derivatives.

Protocol: Synthesis of 3-Methyl-4-(3,5-difluoro-4-methylbenzylidene)isoxazol-5(4H)-one

This protocol is based on established methods for the synthesis of isoxazol-5(4H)-ones.[2][3][8]

Materials:

  • This compound (1 mmol, 156.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg)

  • Hydroxylamine hydrochloride (1 mmol, 69.5 mg)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1 mmol, 240.2 mg) as a catalyst

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (5 mL).

  • Add sodium sulfide nonahydrate (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., 30-60 minutes).

  • Upon completion, the product may precipitate. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product to obtain 3-Methyl-4-(3,5-difluoro-4-methylbenzylidene)isoxazol-5(4H)-one.

Causality and Insights: This one-pot, three-component reaction is an efficient method for generating molecular complexity. The use of a mild base like sodium sulfide catalyzes the initial Knoevenagel-type condensation between the aldehyde and the β-ketoester, as well as the subsequent cyclization with hydroxylamine.[2] The choice of catalyst and solvent can be optimized to improve yields and reaction times. Other catalysts such as tartaric acid in aqueous media have also been reported for similar transformations, offering a green chemistry alternative.[3][8]

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a versatile and widely used method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is often preferred over direct alkylation of amines as it avoids over-alkylation.

G aldehyde 3,5-Difluoro-4- methylbenzaldehyde imine Imine Intermediate (in situ) aldehyde->imine amine Primary or Secondary Amine amine->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) product Substituted Amine reducing_agent->product solvent Solvent (e.g., Dichloromethane, Methanol) solvent->aldehyde solvent->amine solvent->reducing_agent imine->product

Caption: General workflow for Reductive Amination.

Protocol: Synthesis of N-(3,5-Difluoro-4-methylbenzyl)aniline

This is a representative protocol for the reductive amination of an aromatic aldehyde with aniline.

Materials:

  • This compound (1 mmol, 156.1 mg)

  • Aniline (1 mmol, 93.1 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol) and aniline (1 mmol) in dichloromethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3,5-Difluoro-4-methylbenzyl)aniline.

Causality and Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions that can favor imine formation compared to other borohydrides like NaBH₄. The reaction is typically carried out as a one-pot procedure.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. The presence of the aldehyde functionality allows for a wide range of transformations, including C-C and C-N bond-forming reactions, which are fundamental in the construction of complex molecules. The fluorine and methyl substituents on the aromatic ring provide a means to fine-tune the steric and electronic properties of the target molecules, which is of particular importance in the design of bioactive compounds and advanced materials.

The protocols outlined in this guide for Knoevenagel condensation, isoxazole synthesis, and reductive amination serve as a starting point for the exploration of the synthetic utility of this compound. Future research will likely expand the application of this compound to other areas of organic synthesis, including the development of novel catalysts, asymmetric transformations, and the synthesis of new classes of functional materials. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of strategically substituted building blocks like this compound is set to increase.

References

The Strategic Application of 3,5-Difluoro-4-methylbenzaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2] These attributes often translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated building blocks highly sought after in drug discovery programs.[3][4] Among these, 3,5-Difluoro-4-methylbenzaldehyde emerges as a particularly valuable synthon for the construction of complex molecular architectures, especially in the realm of kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a key building block. We will delve into its application in the synthesis of potent kinase inhibitors, with a particular focus on p38 MAP kinase inhibitors, a class of therapeutics investigated for chronic inflammatory diseases like rheumatoid arthritis.[3]

The 3,5-Difluoro-4-methylphenyl Moiety: A Key to Potent Kinase Inhibition

The mitogen-activated protein (MAP) kinase p38 is a critical mediator in the signaling pathway of proinflammatory cytokines.[3] Consequently, inhibitors of p38 MAP kinase are of significant interest for treating inflammatory conditions. A common structural feature in many potent p38 inhibitors is a substituted phenyl group that occupies a key hydrophobic pocket in the enzyme's ATP-binding site. The substitution pattern on this phenyl ring is crucial for optimizing potency and selectivity.

The 3,5-difluoro-4-methylphenyl moiety, derived from this compound, offers a unique combination of steric and electronic properties that are advantageous for kinase inhibition:

  • Enhanced Binding Affinity: The two fluorine atoms can engage in favorable interactions, such as hydrogen bonds with backbone amides in the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[5]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of the drug candidate.[1]

  • Modulated Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability.[1]

  • Fine-tuned Conformation: The electronic repulsion between the fluorine atoms and adjacent groups can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

A notable example of a p38 MAP kinase inhibitor is TAK-715, which features a substituted phenyl ring at the 4-position of a thiazole core.[3] While the originally reported structure of TAK-715 contains a 3-methylphenyl group, the principles of medicinal chemistry strongly suggest that a 3,5-difluoro-4-methylphenyl analogue could exhibit enhanced properties.

Proposed Synthetic Application: Synthesis of a TAK-715 Analogue

Herein, we propose a synthetic route to a novel analogue of TAK-715, leveraging this compound as the starting material. The synthetic strategy involves a Hantzsch-type thiazole synthesis followed by a key reductive amination step to introduce a desired side chain.

Diagram 1: Proposed Synthetic Pathway for a TAK-715 Analogue

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_modification Side-chain Introduction cluster_final Final Product A 3,5-Difluoro-4- methylbenzaldehyde D Hantzsch Thiazole Synthesis A->D B Ethyl 2-chloroacetoacetate B->D C Thiourea C->D E 2-Amino-4-(3,5-difluoro-4-methylphenyl) -thiazole-5-carboxylic acid ethyl ester D->E Cyclization G Reductive Amination E->G F Piperazine derivative F->G H TAK-715 Analogue G->H C-N bond formation

Caption: A plausible synthetic route to a TAK-715 analogue.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,5-difluoro-4-methylphenyl)-thiazole-5-carboxylic acid ethyl ester

This protocol outlines the one-pot synthesis of the thiazole core via a Hantzsch thiazole synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound156.13101.56 g
Ethyl 2-chloroacetoacetate164.59101.34 mL
Thiourea76.12120.91 g
Ethanol--50 mL
Sodium acetate82.03151.23 g

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.56 g, 10 mmol), ethyl 2-chloroacetoacetate (1.34 mL, 10 mmol), thiourea (0.91 g, 12 mmol), and sodium acetate (1.23 g, 15 mmol) in ethanol (50 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(3,5-difluoro-4-methylphenyl)-thiazole-5-carboxylic acid ethyl ester.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for Side-Chain Installation

This protocol describes the reductive amination of a suitable aldehyde (derived from the thiazole intermediate) with a piperazine derivative. This is a common strategy for synthesizing piperazine-containing drugs.[4]

Diagram 2: Reductive Amination Workflow

G cluster_workflow Reductive Amination Process A Dissolve Aldehyde and Amine in Solvent B Imine Formation A->B C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D Reduction to Amine C->D E Aqueous Work-up and Extraction D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: General workflow for reductive amination.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Thiazole Aldehyde Intermediate-5-
1-Methylpiperazine100.1660.67 mL
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.947.51.59 g
Dichloroethane (DCE)--25 mL
Acetic Acid60.05catalytic1-2 drops

Procedure:

  • Note: The thiazole aldehyde intermediate needs to be synthesized from the ester obtained in Protocol 1, for example, by DIBAL-H reduction.

  • In a 50 mL round-bottom flask, dissolve the thiazole aldehyde intermediate (5 mmol) and 1-methylpiperazine (0.67 mL, 6 mmol) in dichloroethane (25 mL).

  • Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10-15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired TAK-715 analogue.

  • Characterize the final compound by appropriate analytical techniques (NMR, MS, HPLC).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its unique substitution pattern provides a strategic advantage in modulating the physicochemical and pharmacological properties of the target molecules. The protocols outlined in this application note provide a practical framework for the utilization of this synthon in the development of novel therapeutics. The strategic application of such fluorinated building blocks will undoubtedly continue to be a cornerstone of successful drug discovery programs.

References

The Strategic Role of 3,5-Difluoro-4-methylbenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzaldehydes in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent and selective active ingredients. Fluorinated benzaldehydes, in particular, serve as versatile and highly valuable intermediates in the synthesis of a wide array of herbicides, fungicides, and insecticides.[1][2][3] The presence of fluorine can significantly enhance the biological activity of a molecule by altering its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[4][5] While a diverse range of fluorinated benzaldehydes are utilized in the industry, this guide focuses on the potential applications of 3,5-Difluoro-4-methylbenzaldehyde as a key building block for next-generation agrochemicals. Although direct, commercialized examples originating from this specific starting material are not prevalent in publicly accessible literature, its structural motifs are present in patented agrochemical compounds, indicating its relevance in contemporary research and development. This document will provide a comprehensive overview of a representative synthetic application, demonstrating how this compound can be leveraged to construct a fungicidal scaffold, specifically a hypothetical pyrazole carboxamide, a class of fungicides known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[6][7][8]

Application Focus: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

The following sections detail a representative synthetic pathway from this compound to a hypothetical N-(3,5-difluoro-4-methylbenzyl)pyrazole-carboxamide. This protocol is designed to be a robust and reproducible method for researchers in agrochemical synthesis.

Synthetic Rationale and Workflow

The overall synthetic strategy involves a two-step process:

  • Reductive Amination: Conversion of the starting benzaldehyde to the corresponding benzylamine. This transformation is a crucial step to introduce a nucleophilic nitrogen atom, which is essential for the subsequent amide bond formation.

  • Amide Coupling: Reaction of the synthesized benzylamine with a pre-activated pyrazole carboxylic acid to form the final pyrazole carboxamide fungicide.

This workflow is a common and efficient method for the synthesis of this class of compounds.

Diagram of the Synthetic Workflow

G start This compound step1 Reductive Amination (e.g., NaBH4, NH4OAc) start->step1 intermediate 3,5-Difluoro-4-methylbenzylamine step1->intermediate step2 Amide Coupling (e.g., Pyrazole-4-carbonyl chloride) intermediate->step2 product Hypothetical Pyrazole Carboxamide Fungicide step2->product

Caption: Synthetic workflow from this compound to a pyrazole carboxamide.

Detailed Experimental Protocols

Part 1: Synthesis of 3,5-Difluoro-4-methylbenzylamine

Principle: This protocol describes the reductive amination of this compound. The aldehyde is first condensed with an ammonia source to form an imine in situ, which is then reduced to the corresponding primary amine using a suitable reducing agent.

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Commercial Source
Ammonium Acetate (NH₄OAc)ACS Reagent GradeStandard Supplier
Sodium Borohydride (NaBH₄)≥98%Standard Supplier
Methanol (MeOH)AnhydrousStandard Supplier
Dichloromethane (DCM)ACS Reagent GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃) solutionSaturated AqueousIn-house Prep.
BrineSaturated AqueousIn-house Prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeStandard Supplier

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 g, 63.2 mmol) and methanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add ammonium acetate (38.9 g, 505.6 mmol, 8 equivalents) to the solution. Stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (4.78 g, 126.4 mmol, 2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add dichloromethane (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4-methylbenzylamine as an oil. The product can be purified further by vacuum distillation if necessary.

Part 2: Synthesis of N-(3,5-difluoro-4-methylbenzyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide

Principle: This protocol details the amide coupling of the synthesized benzylamine with a pre-prepared pyrazole-4-carbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentGradeSupplier
3,5-Difluoro-4-methylbenzylamineFrom Part 1N/A
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride≥97%Commercial Source
Triethylamine (TEA)≥99%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Hydrochloric Acid (HCl) solution1 M AqueousIn-house Prep.
Sodium Bicarbonate (NaHCO₃) solutionSaturated AqueousIn-house Prep.
BrineSaturated AqueousIn-house Prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Supplier

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-methylbenzylamine (crude from Part 1, assuming ~63.2 mmol) in anhydrous dichloromethane (100 mL).

  • Add triethylamine (13.2 mL, 94.8 mmol, 1.5 equivalents) to the solution and cool the mixture to 0 °C.

  • In a separate flask, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (13.3 g, 63.2 mmol) in anhydrous dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(3,5-difluoro-4-methylbenzyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide.

Diagram of the Amide Coupling Reaction

G cluster_reactants Reactants cluster_conditions Conditions Amine 3,5-Difluoro-4-methylbenzylamine Product Final Product: N-(3,5-difluoro-4-methylbenzyl) -pyrazole-carboxamide Amine->Product + AcidChloride Pyrazole-4-carbonyl chloride AcidChloride->Product Base Triethylamine Base->Product Solvent DCM, 0°C to RT Solvent->Product

Caption: Key components in the amide coupling reaction to form the target fungicide.

Expected Results and Characterization

The final product is expected to be a solid. The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table of Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceAnalytical Methods
3,5-Difluoro-4-methylbenzylamineC₈H₉F₂N157.16Colorless to pale yellow oil¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS
N-(3,5-difluoro-4-methylbenzyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamideC₁₄H₁₃F₄N₃O331.27White to off-white solid¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, Melting Point

Conclusion and Future Perspectives

This guide provides a detailed protocol for a plausible application of this compound in the synthesis of a potential agrochemical. The described reductive amination and amide coupling reactions are fundamental transformations in medicinal and agrochemical chemistry, and the provided procedures are designed to be adaptable for the synthesis of a variety of related analogues for structure-activity relationship (SAR) studies. The unique substitution pattern of this compound makes it a valuable synthon for introducing a difluoro-tolyl moiety, which can impart desirable properties to the final active ingredient. Further research in this area could involve the synthesis of a library of derivatives and their subsequent biological screening to identify novel and effective crop protection agents.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Chemistry

Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 3,5-Difluoro-4-methylbenzaldehyde is a versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The electron-withdrawing nature of the two fluorine atoms activates the aldehyde group for nucleophilic attack, while the methyl group provides a point of steric and electronic differentiation. This guide provides detailed protocols and mechanistic insights for the synthesis of pyrimidines, pyridines, and thiophenes from this valuable building block.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[4][5] This reaction is of significant interest in medicinal chemistry as the resulting dihydropyrimidinone core is found in numerous pharmacologically active compounds, including calcium channel blockers and antiviral agents.[4][6]

Mechanistic Rationale

The reaction is typically catalyzed by a Brønsted or Lewis acid.[4][5] The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final product. The electron-withdrawing fluorine atoms on the benzaldehyde ring are expected to enhance the electrophilicity of the carbonyl carbon, facilitating the initial condensation with urea.

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_purification Purification cluster_product Final Product Aldehyde 3,5-Difluoro-4- methylbenzaldehyde Mix Combine reactants in ethanol Aldehyde->Mix Ketoester Ethyl Acetoacetate Ketoester->Mix Urea Urea Urea->Mix Catalyst Catalytic HCl Catalyst->Mix Solvent Ethanol Solvent->Mix Reflux Reflux for 4-6 hours Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Isolate Isolate precipitate by filtration Cool->Isolate Recrystallize Recrystallize from ethanol/water Isolate->Recrystallize DHPM 4-(3,5-Difluoro-4-methylphenyl)- 6-methyl-3,4-dihydropyrimidin-2(1H)-one Recrystallize->DHPM Hantzsch_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_purification Purification cluster_product Final Product Aldehyde 3,5-Difluoro-4- methylbenzaldehyde Mix Combine reactants in ethanol Aldehyde->Mix Ketoester Ethyl Acetoacetate (2 eq) Ketoester->Mix Ammonia Ammonium Acetate Ammonia->Mix Solvent Ethanol Solvent->Mix Reflux Reflux for 3-5 hours Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Isolate Isolate precipitate by filtration Cool->Isolate Recrystallize Recrystallize from ethanol Isolate->Recrystallize DHP Diethyl 1,4-dihydro-2,6-dimethyl-4- (3,5-difluoro-4-methylphenyl)pyridine-3,5-dicarboxylate Recrystallize->DHP Gewald_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_purification Purification cluster_product Final Product Aldehyde 3,5-Difluoro-4- methylbenzaldehyde Mix Combine reactants in ethanol Aldehyde->Mix Nitrile Ethyl Cyanoacetate Nitrile->Mix Sulfur Elemental Sulfur Sulfur->Mix Base Morpholine Base->Mix Solvent Ethanol Solvent->Mix Stir Stir at 40-50 °C Mix->Stir Monitor Monitor by TLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Isolate Isolate by filtration or extraction Cool->Isolate Recrystallize Recrystallize from ethanol Isolate->Recrystallize Thiophene Ethyl 2-amino-4-(3,5-difluoro-4-methylphenyl) thiophene-3-carboxylate Recrystallize->Thiophene

References

Application Note: Strategic Synthesis of Fluorinated Stilbenoids via the Wittig Reaction with 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Strategic Overview

The synthesis of substituted stilbenes, particularly fluorinated analogues, is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in compounds exhibiting a wide range of biological activities. The Wittig reaction offers a powerful and versatile method for constructing the requisite carbon-carbon double bond with predictable, albeit sometimes challenging, stereochemical control.[1][2] This guide provides a detailed examination of the Wittig reaction as applied to 3,5-Difluoro-4-methylbenzaldehyde, a substrate featuring electronically influential substituents. We will dissect the mechanistic underpinnings, provide actionable protocols, and discuss critical process parameters and alternative strategies to empower researchers in synthesizing these valuable molecular entities.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of the aldehyde is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of reaction. This guide explains the causal relationships behind experimental choices, ensuring that protocols are not merely followed, but understood.

The Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene by reacting it with a phosphorus ylide, also known as a Wittig reagent.[2][3][4] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

The reaction proceeds via a concerted [2+2] cycloaddition mechanism, forming a four-membered ring intermediate called an oxaphosphetane.[4][5][6] This intermediate subsequently collapses to yield the final alkene and triphenylphosphine oxide.

References

Application Notes and Protocols for the Oxidation of 3,5-Difluoro-4-methylbenzaldehyde to 3,5-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical oxidation of 3,5-Difluoro-4-methylbenzaldehyde to its corresponding carboxylic acid, 3,5-difluoro-4-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present three robust and widely applicable oxidation methodologies: the Pinnick Oxidation, the Jones Oxidation, and a Potassium Permanganate-based method. Each protocol is accompanied by an in-depth discussion of the underlying reaction mechanism, experimental best practices, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

3,5-Difluoro-4-methylbenzoic acid is a valuable building block in medicinal chemistry and drug development. The presence of the difluoro-substituted aromatic ring can enhance metabolic stability and binding affinity of drug candidates. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amidation and esterification. The efficient and high-yielding synthesis of this compound is therefore of significant interest.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions is paramount to ensure high conversion, minimize side-product formation, and accommodate the electronic nature of the substrate. In the case of this compound, the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aldehyde group. This guide provides detailed procedures for three distinct and effective oxidation methods, each with its own set of advantages and considerations.

Comparative Overview of Oxidation Methods

To facilitate the selection of the most appropriate method, the following table summarizes the key characteristics of the described protocols.

MethodOxidizing AgentTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)4 - 12 hours85-95%High functional group tolerance, mild conditions, excellent for sensitive substrates.Requires a scavenger for hypochlorite byproduct.
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄0.5 - 2 hours80-90%Fast, high-yielding, and utilizes inexpensive reagents.Highly toxic chromium waste, strongly acidic conditions.
Permanganate Oxidation Potassium Permanganate (KMnO₄)1 - 3 hours75-85%Inexpensive, powerful oxidant.Can be less selective, potential for over-oxidation or side reactions with the methyl group under harsh conditions.

Method 1: The Pinnick Oxidation

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to carboxylic acids due to its mild reaction conditions and broad functional group compatibility. It is particularly well-suited for substrates that are sensitive to harsh acidic or oxidative environments.

Causality of Experimental Choices

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions. A buffer, typically a phosphate buffer, is used to maintain a slightly acidic pH, which is crucial for the formation of chlorous acid without promoting undesired side reactions. A key feature of this method is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to the formation of chlorinated impurities.

Reaction Mechanism

The proposed mechanism for the Pinnick oxidation involves the following key steps:

  • Formation of the active oxidant, chlorous acid, from sodium chlorite in the presence of an acid.

  • Nucleophilic attack of the aldehyde on chlorous acid to form a chlorite ester intermediate.

  • A pericyclic fragmentation of the chlorite ester to yield the carboxylic acid and hypochlorous acid.

Pinnick_Mechanism cluster_step1 Step 1: Formation of Chlorous Acid cluster_step2 Step 2: Oxidation of Aldehyde cluster_step3 Step 3: Scavenging of Byproduct NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 Protonation H+ H⁺ (from buffer) H+->HClO2 Aldehyde 3,5-Difluoro-4- methylbenzaldehyde Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 3,5-Difluoro-4- methylbenzoic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl_from_step2 HOCl Scavenger 2-Methyl-2-butene Quenched Chlorohydrin Scavenger->Quenched + HOCl

Caption: Pinnick Oxidation Workflow.

Experimental Protocol

Materials:

  • This compound

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (0.5 M).

  • Add 2-methyl-2-butene (4.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in deionized water (to a concentration of approximately 1.0 M).

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Remove the tert-butanol under reduced pressure.

  • Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-difluoro-4-methylbenzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: The Jones Oxidation

The Jones oxidation is a classic and powerful method for oxidizing primary alcohols and aldehydes to carboxylic acids. It employs a solution of chromium trioxide in sulfuric acid and acetone, known as the Jones reagent.

Causality of Experimental Choices

The Jones reagent is a potent oxidizing agent. The strongly acidic conditions facilitate the oxidation process. Acetone is used as a co-solvent to solubilize the organic substrate. The reaction is typically rapid and exothermic. The electron-withdrawing fluorine atoms on the aromatic ring of this compound may slightly deactivate the aldehyde towards oxidation, but the strength of the Jones reagent is generally sufficient to drive the reaction to completion.

Reaction Mechanism

The mechanism of the Jones oxidation of an aldehyde involves the following steps:

  • Hydration of the aldehyde in the aqueous acidic medium to form a geminal diol.

  • Formation of a chromate ester by reaction of the geminal diol with chromic acid.

  • Elimination of the chromate ester to form the carboxylic acid.

Jones_Oxidation_Mechanism Aldehyde 3,5-Difluoro-4- methylbenzaldehyde GemDiol Geminal Diol Hydrate Aldehyde->GemDiol + H₂O, H⁺ ChromateEster Chromate Ester GemDiol->ChromateEster + H₂CrO₄ CarboxylicAcid 3,5-Difluoro-4- methylbenzoic Acid ChromateEster->CarboxylicAcid Elimination Cr_III Cr(III) species ChromateEster->Cr_III Cr_VI Jones Reagent (CrO₃, H₂SO₄) Cr_VI->ChromateEster Permanganate_Oxidation_Mechanism Aldehyde 3,5-Difluoro-4- methylbenzaldehyde ManganateEster Manganate Ester Intermediate Aldehyde->ManganateEster + MnO₄⁻ CarboxylicAcid 3,5-Difluoro-4- methylbenzoic Acid ManganateEster->CarboxylicAcid Collapse MnO2 MnO₂ ManganateEster->MnO2 KMnO4 KMnO₄ KMnO4->ManganateEster

Application Note: Protecting Group Strategies for 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-4-methylbenzaldehyde is a valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this scaffold attractive for complex syntheses.[1] However, the aldehyde functional group is highly reactive and susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack.[2][3] To perform chemical modifications on other parts of a molecule containing this aldehyde, it is often necessary to temporarily "protect" the aldehyde group to prevent unwanted side reactions.[3][4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for this compound. We will focus on the most robust and widely used class of protecting groups for aldehydes: acetals .[2][7] Detailed, field-proven protocols for the protection as a 1,3-dioxolane and its subsequent deprotection are provided.

Selecting the Optimal Protecting Group: The Acetal Advantage

The ideal protecting group should be easy to install, stable to the planned reaction conditions (orthogonal), and easy to remove with high yield when its job is done.[8] For aldehydes, acetals and their cyclic variants (dioxolanes and dioxanes) are the premier choice due to their exceptional stability in neutral to strongly basic and nucleophilic environments.[5][6][7] They are inert to common reagents like Grignard reagents, organolithiums, metal hydrides (e.g., LiAlH₄), and bases, making them perfect for a wide array of synthetic transformations.[3][5][9]

The formation of an acetal involves the acid-catalyzed reaction of the aldehyde with an alcohol or a diol.[2][10] Cyclic acetals, formed from diols like ethylene glycol or propane-1,3-diol, are generally more stable than their acyclic counterparts due to favorable thermodynamics.[7]

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: Overall workflow for using an acetal protecting group.

Comparison of Common Acetal Protecting Groups
Protecting GroupFormation ConditionsDeprotection ConditionsStability & Remarks
Dimethyl Acetal Methanol, Acid Catalyst (e.g., HCl, TsOH)Aqueous Acid (e.g., HCl, AcOH)Good stability, but less stable than cyclic acetals.[7] Deprotection can be very rapid.
1,3-Dioxolane Ethylene Glycol, Acid Catalyst, Water Removal (Dean-Stark)Aqueous Acid (e.g., HCl, TsOH, PPTS)[7]Excellent stability.[7] One of the most common and reliable protecting groups for aldehydes.
1,3-Dioxane 1,3-Propanediol, Acid Catalyst, Water RemovalAqueous Acid (more stable than dioxolane)Very stable, requires slightly stronger acidic conditions for cleavage compared to 1,3-dioxolanes.[11]
Thioacetal Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂) or oxidants.Extremely stable to acidic and basic conditions. Useful when acid-labile groups must be preserved during deprotection.[5]

Experimental Protocols

The following protocols are optimized for the protection of this compound as its 1,3-dioxolane derivative and its subsequent deprotection.

Protocol 2.1: Protection of this compound as a 1,3-Dioxolane

Principle: This procedure uses ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) to form the cyclic acetal. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.[10]

dot graph G { layout=dot; rankdir=LR; bgcolor="transparent"; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=11, color="#202124"];

} caption: Formation of the 1,3-dioxolane protected aldehyde.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

  • Toluene (approx. 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), toluene, ethylene glycol (1.2 eq), and PTSA (0.05 eq).

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary to yield the pure dioxolane-protected compound.

Protocol 2.2: Deprotection of the 1,3-Dioxolane to Regenerate the Aldehyde

Principle: Acetal cleavage is an acid-catalyzed hydrolysis. The reaction is an equilibrium, so an excess of water is used to drive it toward the deprotected aldehyde.[4][7]

Materials:

  • Protected this compound derivative (1.0 eq)

  • Acetone (or THF) and water (e.g., 4:1 v/v)

  • Concentrated Hydrochloric Acid (HCl) or PTSA (catalytic amount)

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 ratio) in a round-bottom flask.

  • Add a catalytic amount of concentrated HCl (a few drops) or PTSA (0.1 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde product.

  • Once complete, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the organic solvent (acetone) using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected aldehyde. Purify by chromatography or recrystallization if needed.

Troubleshooting and Mechanistic Considerations

  • Incomplete Protection: If the protection reaction stalls, ensure your toluene and ethylene glycol are sufficiently dry. More catalyst can be added, or the reaction can be refluxed for a longer period.

  • Incomplete Deprotection: If deprotection is slow, gentle heating (40-50 °C) can accelerate the reaction. Alternatively, a stronger acid or a higher concentration of water can be employed.

  • Acid-Sensitive Substrates: For molecules containing other acid-labile groups, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be used for both protection and deprotection.[7]

The mechanism for both formation and cleavage proceeds via an oxonium ion intermediate, highlighting why an acid catalyst is essential for the transformation.[7]

Conclusion

The use of acetals, particularly the 1,3-dioxolane group, provides a robust and reliable strategy for the protection of the aldehyde functionality in this compound. This approach allows for a wide range of subsequent chemical transformations that would otherwise be incompatible with a free aldehyde. The protocols described herein are well-established and can be readily adapted to various scales and substrates, providing a critical tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,5-Difluoro-4-methylbenzaldehyde in Modern Chemistry

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of two fluorine atoms and a methyl group on the aromatic ring imparts unique electronic and steric properties to its derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance.

This document provides a detailed guide to the scale-up synthesis of this compound, focusing on practical considerations, process safety, and the rationale behind methodological choices. We will explore viable synthetic strategies, present a detailed protocol for a recommended scalable route, and discuss critical aspects of process control and purification.

Strategic Analysis of Synthetic Routes for Scalable Production

Several synthetic pathways can be envisioned for the preparation of this compound. The selection of an optimal route for scale-up depends on factors such as starting material availability and cost, reaction efficiency, safety, and environmental impact.

1. Direct Formylation of 1,3-Difluoro-2-methylbenzene: This is an attractive approach as it directly introduces the aldehyde group onto a readily available starting material.

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid catalyst. It is often effective for moderately activated or deactivated aromatic rings.[1][2][3] The high toxicity and carcinogenic nature of dichloromethyl methyl ether, however, necessitate stringent engineering controls for large-scale handling.[4][5][6][7]
  • Vilsmeier-Haack Reaction: This reaction employs a milder formylating agent generated from a formamide (e.g., DMF) and phosphorus oxychloride.[8][9][10][11][12] Its success is contingent on the nucleophilicity of the aromatic substrate.
  • Gattermann-Koch and Gattermann Reactions: These methods are generally not favored for industrial-scale synthesis due to the use of highly toxic and gaseous carbon monoxide or hydrogen cyanide.[13][14][15][16][17] * Duff Reaction: This formylation of phenols using hexamine typically results in low yields and is not considered efficient for large-scale production. [18][19][20] 2. Oxidation of a Toluene Precursor: This strategy involves the oxidation of the methyl group of a suitable precursor.
  • Oxidation of 2,4-Difluoro-1,5-dimethylbenzene: This would be a direct route, but the starting material is not readily available.
  • Multi-step approach starting from 3,5-Difluorotoluene: A more plausible route involves the introduction of the 4-methyl group followed by oxidation. A Chinese patent describes a continuous oxidation process for 2,6-difluorotoluene to the corresponding benzaldehyde using a cobalt, molybdenum, and bromine catalyst system with hydrogen peroxide as the oxidant, suggesting a potentially adaptable and scalable method. [21] 3. Functional Group Interconversion: This involves the transformation of a pre-existing functional group at the desired position.
  • Reduction of 3,5-Difluoro-4-methylbenzoyl Chloride: This is a reliable method, with the acid chloride being accessible from the corresponding carboxylic acid using reagents like thionyl chloride. [22][23][24]The primary challenge lies in the efficient and scalable synthesis of 3,5-difluoro-4-methylbenzoic acid.

After careful consideration of scalability, safety, and potential efficiency, a two-step approach commencing with the Rieche formylation of the readily available 1,3-difluoro-2-methylbenzene is presented as a primary protocol. While the hazards of dichloromethyl methyl ether are significant, they can be managed with appropriate engineering controls, and the directness of this route makes it highly attractive. The continuous oxidation of a suitable toluene derivative, inspired by patented methods for similar compounds, will be discussed as a strong alternative for dedicated, large-scale manufacturing. [21]

Recommended Scale-Up Protocol: Rieche Formylation of 1,3-Difluoro-2-methylbenzene

This protocol details the synthesis of this compound via the Rieche formylation of 1,3-difluoro-2-methylbenzene.

Diagram of the Synthetic Workflow

G cluster_prep Reactor Preparation cluster_reaction Formylation Reaction cluster_workup Quenching and Work-up cluster_purification Purification prep_steps Inerting the reactor with nitrogen Cooling the reactor to -5 to 0 °C charge_reagents Charge 1,3-difluoro-2-methylbenzene and solvent Charge Lewis Acid (e.g., TiCl4) prep_steps->charge_reagents Ready for reaction add_formylating_agent Slow addition of dichloromethyl methyl ether charge_reagents->add_formylating_agent reaction_monitoring Maintain temperature and monitor reaction (e.g., by GC or HPLC) add_formylating_agent->reaction_monitoring quench Quench the reaction with ice-water reaction_monitoring->quench Reaction complete extraction Extract with an organic solvent (e.g., dichloromethane) quench->extraction washing Wash the organic layer with brine extraction->washing drying Dry the organic layer over sodium sulfate washing->drying concentration Concentrate under reduced pressure drying->concentration distillation Purify by vacuum distillation concentration->distillation final_product final_product distillation->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentSuggested Quantity (for ~100g product)
1,3-Difluoro-2-methylbenzene128.131.082 g (approx. 73 mL)
Dichloromethyl methyl ether114.961.288 g (approx. 72 mL)
Titanium(IV) chloride (TiCl₄)189.681.2146 g (approx. 84 mL)
Dichloromethane (DCM)84.93-1 L
Ice--As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine (Saturated NaCl solution)--As needed
Anhydrous Sodium Sulfate142.04-As needed
Experimental Protocol

Safety First: Dichloromethyl methyl ether is a potential carcinogen and is highly toxic and corrosive. [4][5][6][7]Thionyl chloride is also highly corrosive and reacts violently with water. [22][23][24][25][26]All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). A scrubber should be used to neutralize acidic off-gases.

  • Reactor Setup: A 2L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried. The reactor is then allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: The reactor is charged with 1,3-difluoro-2-methylbenzene (82 g, 0.64 mol) and anhydrous dichloromethane (500 mL). The solution is stirred and cooled to -5 to 0 °C using an ice-salt bath.

  • Lewis Acid Addition: Titanium(IV) chloride (146 g, 0.77 mol) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Formylating Agent Addition: Dichloromethyl methyl ether (88 g, 0.77 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between -5 and 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-3 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is deemed complete, the reaction mixture is slowly and carefully poured onto a vigorously stirred mixture of crushed ice (1 kg) and water (500 mL). This step is exothermic and should be performed with caution.

  • Work-up: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 200 mL). The combined organic layers are washed sequentially with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

In-Process Controls and Characterization
  • Reaction Monitoring: GC or HPLC analysis of aliquots from the reaction mixture to track the consumption of the starting material and the formation of the product.

  • Purity Assessment: The purity of the final product should be determined by GC and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Scalable Route: Continuous Oxidation of 2,4-Difluoro-5-methyltoluene

For dedicated, large-scale manufacturing, a continuous flow process offers significant advantages in terms of safety, efficiency, and consistency. While a direct protocol for this compound is not readily available in the literature, a plausible route can be adapted from a patent describing the continuous oxidation of difluorotoluenes. [21]

Conceptual Process Flow Diagram

G reagent1 2,4-Difluoro-5-methyltoluene in Acetic Acid mixer Static Mixer reagent1->mixer reagent2 Hydrogen Peroxide reagent2->mixer catalyst Co/Mo/Br Catalyst Solution catalyst->mixer reactor Microchannel Reactor (Heated) mixer->reactor quench Quench Solution (e.g., Na₂SO₃) reactor->quench separator Liquid-Liquid Separator quench->separator purification Distillation Column separator->purification Organic Phase waste Aqueous Waste separator->waste Aqueous Phase product This compound purification->product

Caption: Conceptual diagram for a continuous oxidation process.

This approach would involve pumping a solution of the starting material and a metal catalyst through a heated microreactor, where it would mix with an oxidizing agent like hydrogen peroxide. The short residence time and excellent heat transfer in a microreactor can significantly improve safety and selectivity for exothermic oxidation reactions.

Scale-Up Considerations and Challenges

Transitioning a synthesis from the laboratory to a pilot plant or full-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process. [27][28]

Consideration Laboratory Scale Scale-Up Challenges and Solutions
Heat Transfer Efficient heat dissipation due to high surface-area-to-volume ratio. Reduced surface-area-to-volume ratio can lead to poor temperature control and potential thermal runaway. Solution: Use of jacketed reactors, internal cooling coils, and careful control of addition rates. For highly exothermic reactions, a continuous flow setup is preferable.
Mixing Efficient mixing is easily achieved with magnetic or overhead stirrers. In large vessels, inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields. Solution: Proper reactor and impeller design (e.g., baffled reactors, pitched-blade turbines) is crucial.
Reagent Handling Small quantities of hazardous reagents are manageable in a fume hood. Handling large volumes of hazardous materials like dichloromethyl methyl ether or thionyl chloride requires specialized equipment. Solution: Use of closed-system transfer lines, dedicated storage tanks, and robust scrubber systems.
Process Safety Manual control of reaction parameters. Increased risk of thermal runaway and pressure build-up. Solution: Implementation of automated control systems (e.g., Distributed Control System - DCS) with interlocks and emergency shutdown procedures. A thorough process hazard analysis (PHA) is essential.

| Work-up and Purification | Simple extraction and laboratory-scale distillation. | Handling large volumes of solvent and emulsions can be problematic. Solution: Use of industrial-scale liquid-liquid extractors and wiped-film or fractional distillation columns. |

Conclusion

The synthesis of this compound on a large scale is a challenging yet achievable endeavor. The Rieche formylation of 1,3-difluoro-2-methylbenzene presents a direct and viable route, provided that the significant hazards associated with the formylating agent are appropriately managed through robust engineering controls and safety protocols. For dedicated, long-term production, the development of a continuous oxidation process offers a potentially safer and more efficient alternative. Careful consideration of heat transfer, mixing, and process safety is paramount for the successful and safe scale-up of any chosen synthetic route. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists to develop a safe, reliable, and scalable synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this key fluorinated aromatic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our focus is on providing practical, mechanistically grounded solutions to help you optimize your synthetic routes and achieve high purity and yield.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, while achievable through several routes, is often accompanied by challenges related to regioselectivity and the formation of undesirable byproducts. This section addresses specific issues you may encounter in the laboratory.

Question 1: My formylation of 1,3-difluoro-2-methylbenzene is resulting in a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?

Answer:

This is a common and critical challenge. The regiochemical outcome of formylation is dictated by the interplay of the directing effects of the two fluorine atoms and the methyl group on the aromatic ring. Both fluorine and methyl groups are ortho, para-directors in electrophilic aromatic substitution.[1][2][3] However, fluorine is a deactivating group, while the methyl group is an activating group.[1]

Probable Causes & Solutions:

  • Vilsmeier-Haack Reaction (DMF/POCl₃):

    • Side Reaction: The Vilsmeier-Haack is a powerful formylation method, but the Vilsmeier reagent is a bulky electrophile.[4][5][6][7][8] Steric hindrance from the methyl group at position 2 and the fluorine at position 3 can disfavor formylation at the desired C4 position. Consequently, you may observe the formation of the isomeric 2,4-difluoro-3-methylbenzaldehyde as a significant byproduct due to competing formylation at the C6 position, which is sterically less hindered.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the Vilsmeier reagent to enhance selectivity.

      • Solvent Choice: The choice of solvent can influence the reactivity and selectivity. While DMF is a reactant, using a non-polar co-solvent might modulate the reaction.[8]

      • Alternative Formylating Agents: Consider using a less sterically demanding formylating agent if isomer formation is persistent.

  • Ortho-lithiation followed by Formylation (n-BuLi/DMF):

    • Side Reaction: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[9] In 1,3-difluoro-2-methylbenzene, the fluorine atoms can act as directing groups for lithiation. However, the acidity of the aromatic protons is influenced by all substituents. There is a possibility of lithiation occurring at the C6 position, leading to the formation of 2,6-difluoro-3-methylbenzaldehyde after quenching with DMF. Additionally, benzylic lithiation at the methyl group can compete with aromatic lithiation.[9]

    • Troubleshooting:

      • Choice of Base: The choice of the organolithium reagent is critical. Sterically hindered bases like lithium diisopropylamide (LDA) may favor deprotonation of the more accessible aromatic proton, while n-butyllithium can sometimes lead to a mixture of products.

      • Temperature and Addition Rate: Perform the lithiation at low temperatures (-78 °C) and add the organolithium reagent slowly to control the reaction.

      • Quenching: Ensure the reaction is fully quenched with a sufficient amount of DMF to avoid side reactions of the unreacted organolithium species.

Logical Workflow for Troubleshooting Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: I am observing the formation of 3,5-Difluoro-4-methylbenzoic acid in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The presence of the corresponding benzoic acid derivative is a classic side reaction, primarily caused by the oxidation of the aldehyde product.[10] Aldehydes, especially aromatic ones, can be sensitive to oxidation, which can occur during the reaction, workup, or even during storage if not handled properly.[11]

Probable Causes & Solutions:

  • Oxidative Workup:

    • Cause: Exposure to air for prolonged periods during the aqueous workup, especially if residual oxidizing agents are present or if the pH is basic, can facilitate oxidation.

    • Troubleshooting:

      • Inert Atmosphere: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Quenching: Ensure any oxidizing agents used in a preceding step (if applicable, such as in the oxidation of a benzyl alcohol precursor) are thoroughly quenched before workup.

      • Acidic Workup: A mildly acidic workup can sometimes be less prone to aldehyde oxidation compared to a basic one.

  • Impure Solvents or Reagents:

    • Cause: Peroxides in solvents like diethyl ether or THF can act as oxidizing agents.

    • Troubleshooting:

      • Use Freshly Distilled Solvents: Always use freshly distilled and peroxide-free solvents.

      • Reagent Quality: Ensure the purity of all reagents.

  • Storage:

    • Cause: The final product, if not stored correctly, can slowly oxidize over time when exposed to air and light.

    • Troubleshooting:

      • Inert Atmosphere: Store the purified this compound under an inert atmosphere.

      • Refrigeration and Light Protection: Store in a sealed, amber-colored vial in a refrigerator to slow down degradation.

Purification Strategy:

If 3,5-Difluoro-4-methylbenzoic acid has formed, it can be removed from the desired aldehyde through the following methods:

  • Base Wash: Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic benzoic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic phase.

  • Column Chromatography: Silica gel chromatography can effectively separate the more polar benzoic acid from the less polar aldehyde.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most logical and common starting material is 1,3-difluoro-2-methylbenzene . This precursor contains the required arrangement of the fluorine and methyl substituents on the aromatic ring, and the synthesis then involves the introduction of the formyl (-CHO) group at the C4 position.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, an alternative to direct formylation is a two-step process involving the oxidation of the corresponding benzyl alcohol:

  • Benzylic Bromination/Hydroxylation: The methyl group of 1,3-difluoro-2-methylbenzene can be brominated using a radical initiator (e.g., NBS and AIBN) to form 3,5-difluoro-4-methylbenzyl bromide. Subsequent hydrolysis will yield 3,5-difluoro-4-methylbenzyl alcohol .

  • Oxidation: The resulting benzyl alcohol can then be oxidized to the desired aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation.[12]

Q3: What are the key considerations for the purification of the final product?

A3: Purification is crucial to remove unreacted starting materials, isomeric byproducts, and any oxidized impurities.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.[13]

  • Column Chromatography: For removing non-volatile impurities and isomers with different polarities, silica gel column chromatography is a standard and effective technique.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting material, product, and any isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and identification of impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product, especially for quantifying non-volatile impurities like the corresponding benzoic acid.

III. Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-difluoro-2-methylbenzene

This protocol provides a general procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

  • 1,3-difluoro-2-methylbenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4][5]

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[13]

Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF_POCl3 1. Mix DMF and POCl₃ in DCM at 0 °C Stir_Reagent 2. Stir for 30 min at 0 °C DMF_POCl3->Stir_Reagent Add_Substrate 3. Add 1,3-difluoro-2-methylbenzene solution dropwise at 0-10 °C Stir_Reagent->Add_Substrate Stir_Reaction 4. Stir at room temperature (4-6 h) Add_Substrate->Stir_Reaction Quench 5. Quench with aq. NaOAc at 0 °C Stir_Reaction->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with H₂O and Brine Extract->Wash Dry_Concentrate 8. Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify 9. Purify (Distillation or Chromatography) Dry_Concentrate->Purify

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

IV. References

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. --INVALID-LINK--

  • Electrophilic aromatic directing groups - Wikipedia. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - NROChemistry. --INVALID-LINK--

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. --INVALID-LINK--

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. --INVALID-LINK--

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams. --INVALID-LINK--

  • Fluorinated Benzaldehyde Market - Global Forecast 2025-2030. --INVALID-LINK--

  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. --INVALID-LINK--

  • 3,5-Difluorobenzaldehyde synthesis - ChemicalBook. --INVALID-LINK--

  • Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide - Benchchem. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Vilsmeier–Haack reaction - Wikipedia. --INVALID-LINK--

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. --INVALID-LINK--

  • Fluorinated Benzaldehyde 2025 Trends and Forecasts 2033: Analyzing Growth Opportunities. --INVALID-LINK--

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. --INVALID-LINK--

  • Directed (ortho) Metallation. --INVALID-LINK--

  • Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to... - ResearchGate. --INVALID-LINK--

  • Fluorobenzaldehyde - Wikipedia. --INVALID-LINK--

  • 3,4-Dihexyloxybenzaldehyde (2a). --INVALID-LINK--

  • A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol - Sciforum. --INVALID-LINK--

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. --INVALID-LINK--

  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids - ResearchGate. --INVALID-LINK--

  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. --INVALID-LINK--

  • Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. --INVALID-LINK--

  • Solvent-Free Oxidation of Secondary Alcohols to Carbonyl Compounds by 1, 3-Dibromo-5, 5-Dimethylhydantoin (DBDMH) and 1, 3-Dichloro-5, 5-Dimethylhydantoin (DCDMH) - ResearchGate. --INVALID-LINK--

  • Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water - The Royal Society of Chemistry. --INVALID-LINK--

  • 3,5-Difluoro-4-hydroxybenzaldehyde - Vibrant Pharma Inc. --INVALID-LINK--

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. --INVALID-LINK--

  • 3,5-Difluoro-4-nitrobenzaldehyde|CAS 1806335-15-8 - Benchchem. --INVALID-LINK--

  • Technical Support Center: Characterization of Impurities in 3,5-Dihydroxybenzaldehyde - Benchchem. --INVALID-LINK--

  • Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives - DiVA portal. --INVALID-LINK--

  • 4-Methylbenzaldehyde - Wikipedia. --INVALID-LINK--

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,5-Difluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this key chemical intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluoro and methyl substituents on the benzaldehyde core imparts unique electronic and steric properties, which can present specific challenges during its synthesis. This guide will focus on the most common and effective synthetic routes, offering detailed protocols and solutions to potential issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound are:

  • Vilsmeier-Haack Reaction: This involves the formylation of an electron-rich aromatic precursor, typically 1,3-difluoro-2-methylbenzene.[1][2][3][4][5]

  • Grignard Reaction: This route utilizes a Grignard reagent formed from a suitable aryl halide (e.g., 4-bromo-2,6-difluorotoluene), which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[6][7][8][9][10]

  • Oxidation of the Corresponding Alcohol: If (3,5-difluoro-4-methylphenyl)methanol is available, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents.

Q2: I am observing a low yield in my Vilsmeier-Haack reaction. What are the likely causes?

A2: Low yields in the Vilsmeier-Haack formylation of 1,3-difluoro-2-methylbenzene can be attributed to several factors. The two fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[4] Key areas to investigate include:

  • Incomplete Vilsmeier reagent formation: Ensure your DMF is anhydrous and the phosphorus oxychloride (POCl₃) is of high quality.

  • Suboptimal reaction temperature: While the reaction is often performed at elevated temperatures to overcome the deactivated ring, excessively high temperatures can lead to side reactions and decomposition.

  • Insufficient reaction time: Due to the reduced reactivity of the substrate, a longer reaction time may be necessary for complete conversion.

  • Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture.[11]

Q3: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

A3: Difficulty in initiating Grignard reagent formation is a common issue.[6][8] Potential solutions include:

  • Activation of Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere can be effective.[10]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). The ether solvent must be anhydrous.[8]

  • Purity of the Aryl Halide: Impurities in the starting 4-bromo-2,6-difluorotoluene can inhibit the reaction.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities in this compound synthesis include:

  • Starting materials: Unreacted 1,3-difluoro-2-methylbenzene or 4-bromo-2,6-difluorotoluene.

  • Over-oxidation product: 3,5-Difluoro-4-methylbenzoic acid, formed by oxidation of the aldehyde.

  • Isomeric products: Depending on the synthetic route, small amounts of other formylated isomers may be present.

  • Byproducts from the Grignard reaction: Wurtz coupling products can be a significant byproduct in Grignard reactions.[9]

Q5: How can I effectively purify this compound?

A5: Purification can typically be achieved by:

  • Distillation under reduced pressure: This is an effective method for removing non-volatile impurities.

  • Column chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.

  • Bisulfite adduct formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off and then decomposed to regenerate the pure aldehyde.[12][13][14][15][16] This is particularly useful for removing non-aldehydic impurities.

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in Vilsmeier-Haack Reaction
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Low conversion of starting material Deactivated aromatic ring The two electron-withdrawing fluorine atoms make the starting 1,3-difluoro-2-methylbenzene less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent.[4] Solution: Increase the reaction temperature (e.g., to 80-100 °C) and prolong the reaction time (monitor by TLC or GC). A stronger Lewis acid co-catalyst could also be explored, though this may lead to other side reactions.
Reaction stalls or does not proceed Poor quality of reagents The Vilsmeier reagent is formed from DMF and POCl₃. If the DMF is not anhydrous, it can hydrolyze the POCl₃ and the Vilsmeier reagent. Solution: Use freshly opened or distilled anhydrous DMF. Ensure the POCl₃ is of high purity and has not been exposed to atmospheric moisture.
Formation of dark, tarry byproducts Excessive reaction temperature or time While higher temperatures can improve conversion, they can also lead to polymerization or decomposition of the starting material and product. Solution: Carefully optimize the reaction temperature and time. A temperature gradient study can help identify the optimal conditions for your specific setup.
Issue 2: Challenges with the Grignard Reaction
Symptom Potential Cause Troubleshooting Steps & Scientific Rationale
Failure of Grignard reagent to form Passivated magnesium surface A layer of magnesium oxide on the surface of the turnings can prevent the reaction with the aryl halide. Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings with a glass rod under an inert atmosphere.[10] The use of an ultrasonic bath can also help initiate the reaction.
Low yield of the desired aldehyde Reaction with the formylating agent The Grignard reagent can add to the newly formed aldehyde, leading to the formation of a secondary alcohol as a byproduct. Solution: Add the Grignard reagent slowly to a solution of the formylating agent (e.g., DMF) at a low temperature (e.g., 0 °C or below) to minimize this side reaction. Use of a more sterically hindered formylating agent can also be considered.
Presence of a significant amount of Wurtz coupling byproduct Reaction of Grignard reagent with unreacted aryl halide This is a common side reaction in Grignard syntheses.[9] Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Using a more dilute solution can also help.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Difluoro-2-methylbenzene

This protocol is a general procedure and may require optimization.

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium acetate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add 1,3-difluoro-2-methylbenzene (1 equivalent) dissolved in a minimal amount of anhydrous DCM via the dropping funnel.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (the optimal temperature, likely between 60-80°C, should be determined by monitoring the reaction progress).[4]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the mixture with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Grignard Reaction of 4-Bromo-2,6-difluorotoluene with DMF

This protocol is a general procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromo-2,6-difluorotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromo-2,6-difluorotoluene (1 equivalent) in anhydrous ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.[10] If the reaction does not start, gentle heating or sonication may be applied.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask under argon, place anhydrous DMF (1.5 equivalents) and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the cold DMF solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Recommended Reagent Ratios for Synthetic Routes

Reaction Starting Material Reagent 1 Molar Ratio (Substrate:Reagent 1:Reagent 2) Reagent 2
Vilsmeier-Haack 1,3-Difluoro-2-methylbenzenePOCl₃1 : 1.2 : 3DMF
Grignard 4-Bromo-2,6-difluorotolueneMg1 : 1.2 : 1.5DMF

Note: These ratios are starting points and may require optimization for your specific reaction conditions and scale.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Solvent Crude Product Crude Product Reaction->Crude Product Work-up Purification Step Purification Step Crude Product->Purification Step e.g., Distillation Pure Product Pure Product Purification Step->Pure Product Characterization Characterization Pure Product->Characterization NMR, IR, MS

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Verify Anhydrous Conditions Verify Anhydrous Conditions Check Starting Material Purity->Verify Anhydrous Conditions No Impure Impure Check Starting Material Purity->Impure Yes Optimize Reaction Conditions Optimize Reaction Conditions Verify Anhydrous Conditions->Optimize Reaction Conditions No Moisture Present Moisture Present Verify Anhydrous Conditions->Moisture Present Yes Suboptimal Suboptimal Optimize Reaction Conditions->Suboptimal Yes Purify Starting Material Purify Starting Material Impure->Purify Starting Material Dry Solvents & Glassware Dry Solvents & Glassware Moisture Present->Dry Solvents & Glassware Adjust Temp. & Time Adjust Temp. & Time Suboptimal->Adjust Temp. & Time

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,5-Difluoro-4-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and successful application of this versatile synthetic intermediate. Here, we move beyond simple data sheets to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this reagent, grounded in fundamental chemical principles.

Part 1: Core Stability & Handling Protocols
1.1. Foundational Chemical Profile

Understanding the inherent chemical nature of this compound is the first step to ensuring its stability. Like most aromatic aldehydes, its reactivity is dominated by the aldehyde functional group.

  • Primary Degradation Pathway: Autoxidation: The most significant stability concern for benzaldehydes is autoxidation. The aldehyde group (-CHO) is susceptible to oxidation by atmospheric oxygen, which converts it into the corresponding carboxylic acid (in this case, 3,5-Difluoro-4-methylbenzoic acid).[1][2][3] This process is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[2][4] The presence of white crystals (the benzoic acid derivative) in a bottle of liquid benzaldehyde is a classic sign of this degradation.[3]

  • Photosensitivity: Aromatic aldehydes can absorb UV light, which can promote the radical chain reaction of autoxidation or lead to other photochemical transformations.[4][5] Therefore, prolonged exposure to light should be rigorously avoided.

  • Thermal Stability: While generally stable at ambient temperatures, the compound can decompose at elevated temperatures. Thermal decomposition of related fluorinated aromatics can release hazardous substances like carbon oxides and hydrogen fluoride.[6]

1.2. Recommended Storage & Handling Protocols

To mitigate these inherent instabilities, a strict storage and handling protocol is non-negotiable. The goal is to create a self-validating system where the integrity of the compound is maintained from receipt to final use.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Critical. Prevents contact with atmospheric oxygen, the primary driver of oxidation.[8][9][10]
Light Amber/Opaque ContainerProtects against light-induced radical formation and other photochemical reactions.[2][4]
Container Seal Tightly Sealed with PTFE LinerPrevents moisture ingress and oxygen leakage.
Experimental Protocol 1: Long-Term Storage Upon Receipt
  • Inspect: Upon receipt, visually inspect the container for a secure seal and the compound for any signs of degradation (e.g., white precipitate, significant discoloration).

  • Inerting (Mandatory): If the compound is not packaged under an inert atmosphere, or if you will be opening it for the first time, prepare it for long-term storage.

    • Work in a fume hood.

    • Carefully open the container.

    • Gently flush the headspace of the container with a stream of dry argon or nitrogen for 15-30 seconds.

    • Immediately and securely reseal the container. For screw-cap bottles, consider wrapping the cap junction with Parafilm® M for an extra barrier.

  • Refrigerate: Place the inerted, sealed container in a 2–8 °C refrigerator that is designated for chemical storage.

Experimental Protocol 2: Aliquoting and Preparing Solutions
  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature over 30-60 minutes. This crucial step prevents atmospheric moisture from condensing inside the cold container.

  • Inert Atmosphere Transfer: Perform all transfers under a blanket of inert gas.

    • Use a Schlenk line or a glove box for the highest level of protection.

    • Alternatively, use a double-needle technique with a balloon of argon or nitrogen to maintain positive pressure in the reagent bottle while withdrawing the liquid with a syringe.

  • Solvent Choice: Use dry (anhydrous) solvents for preparing stock solutions, as residual water could potentially participate in side reactions over time.

  • Post-Use Purge: After removing the desired amount, re-flush the headspace of the primary container with inert gas before resealing and returning it to cold storage.

  • Solution Storage: Store stock solutions under an inert atmosphere and refrigerated, just like the neat material. If possible, use amber vials.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound in a practical, question-and-answer format.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the critical autoxidation pathway that proper storage protocols are designed to prevent.

G cluster_0 Initiation (Light, Heat) cluster_1 Propagation Cycle Aldehyde R-CHO (this compound) Radical R-C•=O (Acyl Radical) Aldehyde->Radical H• abstraction Peroxy_Radical R-C(=O)OO• (Peroxyacyl Radical) Radical->Peroxy_Radical + O₂ O2 O₂ (Atmospheric Oxygen) Peroxy_Radical->Radical Regenerates Acyl Radical to continue the chain Peroxy_Acid R-C(=O)OOH (Peroxybenzoic Acid) Peroxy_Radical->Peroxy_Acid + R-CHO H• abstraction Benzoic_Acid R-COOH (3,5-Difluoro-4-methylbenzoic Acid) (White Precipitate) Peroxy_Acid->Benzoic_Acid Reacts with another R-CHO molecule

Caption: Autoxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: I opened my bottle of this compound and noticed a white, crystalline solid. What is it?

A1: This is almost certainly 3,5-Difluoro-4-methylbenzoic acid, the product of autoxidation from exposure to air.[3] Its presence indicates that the reagent has been compromised.

Q2: Can I still use the reagent if it contains the white benzoic acid precipitate?

A2: It depends on your application.

  • For non-sensitive, high-yield reactions: You might be able to use the remaining liquid, but your stoichiometry will be inaccurate. The presence of the acidic impurity could also interfere with your reaction.

  • For sensitive, catalytic, or stoichiometric-dependent reactions: Do not use it. The purity is compromised. You can attempt to purify the remaining aldehyde by distillation, but for most research applications, it is more reliable and cost-effective to use a fresh, unopened bottle.

Q3: My aldehyde has turned yellow. Is it still good?

A3: A slight yellowing can occur over time and may not significantly impact many reactions.[11] However, it is an early indicator of potential degradation or the presence of minor impurities. For high-purity applications, such as in the final steps of a pharmaceutical synthesis, it is best to use a colorless reagent. Consider running a quick quality control check (e.g., TLC or ¹H NMR) to assess purity before use.

Q4: Why is it necessary to warm the bottle to room temperature before opening?

A4: This is a critical and often overlooked step in handling hygroscopic or air-sensitive reagents. Opening a cold container in a room with ambient humidity will cause water vapor from the air to condense on the cold surfaces inside the bottle. This introduces water, which can be detrimental to many organic reactions (e.g., those using Grignard reagents, organolithiums, or water-sensitive catalysts).

Q5: I don't have access to a Schlenk line or glove box. What is the best way to handle the aldehyde?

A5: While not ideal, you can minimize air exposure by working quickly and efficiently in a fume hood.

  • Allow the bottle to warm to room temperature.

  • Have your reaction vessel, solvent, and syringe/pipette ready to go.

  • Briefly open the bottle, withdraw the required amount as quickly as possible, and immediately reseal it.

  • Before returning to storage, flush the headspace with an inert gas from a gas line or a balloon to displace the air that was introduced. This will significantly prolong the life of the remaining reagent.

Troubleshooting Workflow: Assessing Reagent Quality

If you are unsure about the quality of your this compound, follow this decision-making workflow.

G start Assess Reagent Quality visual Visual Inspection of Neat Reagent start->visual precipitate White Precipitate Present? visual->precipitate color Significant Discoloration (e.g., Dark Yellow/Brown)? precipitate->color No discard Discard or Purify. Do NOT use for sensitive applications. precipitate->discard Yes nmr Run ¹H NMR Spectrum color->nmr No use_caution Use with Caution. Consider QC check (NMR/TLC). color->use_caution Yes check_nmr Aldehyde proton (~9.9 ppm) clean? No significant benzoic acid peak? nmr->check_nmr check_nmr->discard No proceed Proceed with Experiment. check_nmr->proceed Yes

Caption: Decision workflow for assessing reagent integrity.

References

dealing with impurities in 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-methylbenzaldehyde (CAS: 1429902-14-6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important fluorinated building block. The following guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during your work with this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes related to the purity of this compound?

Answer:

Low reaction yields can often be attributed to impurities in the starting aldehyde that consume your reagents or catalyze side reactions. The most common culprit is the corresponding carboxylic acid, 3,5-Difluoro-4-methylbenzoic acid .

Causality:

  • Acid-Base Neutralization: If you are using strongly basic or nucleophilic reagents, such as Grignard reagents or organolithiums, any acidic impurity will be neutralized before it can react with the aldehyde. This effectively reduces the stoichiometry of your active reagent.

  • Formation during Synthesis and Storage: The aldehyde is susceptible to oxidation to the carboxylic acid, a process that can occur during synthesis or upon prolonged storage, especially if exposed to air.

Troubleshooting Steps:

  • Purity Assessment:

    • HPLC Analysis: A reversed-phase HPLC method can effectively separate the aldehyde from the more polar carboxylic acid.

    • ¹H NMR Spectroscopy: The presence of a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum is indicative of a carboxylic acid proton.

  • Purification Prior to Use:

    • Aqueous Wash: Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash with a mild base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Column Chromatography: If other non-acidic impurities are also suspected, purification by silica gel column chromatography is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[1]

  • Use of Excess Reagent: If purification is not immediately feasible, a carefully calculated excess of the basic or nucleophilic reagent can be used to compensate for the acidic impurity. This approach requires accurate quantification of the impurity.

Question 2: I'm observing unexpected side products in my reaction mixture. What kind of impurities could be causing this?

Answer:

The formation of unexpected side products often points to the presence of reactive impurities other than the corresponding carboxylic acid. These can include isomeric impurities or byproducts from the aldehyde's synthesis.

Causality:

  • Isomeric Impurities: Depending on the synthetic route, positional isomers of this compound may be present. These isomers will participate in the reaction, leading to a mixture of products that can be challenging to separate.

  • Unreacted Starting Materials or Synthetic Byproducts: Residual starting materials or byproducts from the synthesis of the aldehyde can also be reactive. For instance, if the aldehyde was prepared via the oxidation of 3,5-difluoro-4-methylbenzyl alcohol, the presence of this unreacted alcohol could lead to undesired ether formation under certain conditions.

Troubleshooting Steps:

  • Detailed Analytical Characterization:

    • GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying volatile impurities, including isomers and other small molecule byproducts.[2]

    • High-Resolution NMR: Advanced 2D NMR techniques may be necessary to fully characterize unexpected impurities.

  • Re-purification:

    • Fractional Distillation: If the boiling points of the impurities are sufficiently different from the desired product, fractional distillation under reduced pressure can be an effective purification method.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities.

Question 3: My purified this compound is showing signs of degradation over time. How can I properly store it?

Answer:

Like many aldehydes, this compound is susceptible to oxidation, particularly when exposed to air and light. The primary degradation product is 3,5-Difluoro-4-methylbenzoic acid.

Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby reducing the rate of oxidation.
Temperature Store in a cool, dark place. Refrigeration is recommended.Low temperatures slow down the rate of chemical reactions, including oxidation.
Container Use a well-sealed, amber glass bottle.Protects the compound from light, which can catalyze degradation, and prevents exposure to air.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what impurities are associated with them?

A1: One common synthetic approach is the formylation of 1,3-difluoro-2-methylbenzene. Another is the oxidation of 3,5-difluoro-4-methylbenzyl alcohol. Potential impurities include:

  • From Formylation: Unreacted starting material (1,3-difluoro-2-methylbenzene) and potentially other isomeric benzaldehydes.

  • From Oxidation: Unreacted 3,5-difluoro-4-methylbenzyl alcohol and over-oxidized product (3,5-Difluoro-4-methylbenzoic acid).

Q2: What analytical techniques are best for routine purity checks of this compound?

A2: For routine quality control, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities like the corresponding carboxylic acid. A C18 reversed-phase column with a mobile phase of acetonitrile and water is often a good starting point.[3][4][5][6]

  • Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities and residual solvents. A non-polar capillary column is typically used.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[1]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective purification method if a suitable solvent system is identified. The principle relies on the differential solubility of the aldehyde and its impurities in a solvent at different temperatures.[7] A good recrystallization solvent is one in which the aldehyde is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to explore include mixtures of a non-polar solvent (like hexanes or heptane) with a slightly more polar solvent (like ethyl acetate or acetone).[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting the column with 100% hexanes, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_iso Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexanes -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect Continue tlc Monitor by TLC collect->tlc Continue tlc->elute Continue combine Combine Pure Fractions tlc->combine Fractions Pure evaporate Remove Solvent (Rotary Evaporation) combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: HPLC Purity Assessment

This protocol provides a starting point for developing an HPLC method for purity analysis.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) of known purity in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Flow for HPLC Purity Check:

HPLC_Workflow start Start prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Inject & Run HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Acquire Chromatograms hplc_analysis->data_acq data_proc Integrate Peaks & Calculate Area % data_acq->data_proc report Report Purity data_proc->report

Caption: Logical workflow for assessing the purity of this compound using HPLC.

References

Technical Support Center: Optimizing Reactions with 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-methylbenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are working with this versatile fluorinated aromatic aldehyde. The unique electronic properties conferred by the fluorine atoms and the methyl group can present specific challenges and opportunities in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and obtain high-purity products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during reactions with this compound, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low Yield in Wittig Reactions

Question: I am attempting a Wittig reaction with this compound to synthesize a substituted styrene, but my yields are consistently low, and I observe significant amounts of unreacted aldehyde. What could be the cause, and how can I improve the outcome?

Answer: Low yields in Wittig reactions involving this compound can stem from several factors related to the electronic nature of the aldehyde and the stability of the ylide.

Causality Explained: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which can decrease the reactivity of the aldehyde carbonyl group toward nucleophilic attack by the ylide. Furthermore, the stability of the phosphonium ylide is crucial; if it is not generated efficiently or decomposes before reacting with the aldehyde, the yield will suffer.[1]

Troubleshooting Steps:

  • Ylide Generation and Stability:

    • Use a Fresh, Strong Base: Ensure your base (e.g., n-BuLi, NaH, KOtBu) is fresh and of high purity. The choice of base can be critical. For less reactive aldehydes, a stronger base might be necessary to ensure complete deprotonation of the phosphonium salt.[2]

    • Optimize Ylide Formation Time and Temperature: Allow sufficient time for the ylide to form completely before adding the aldehyde. Monitor this step if possible. Some ylides are unstable and should be used immediately after generation.[1]

    • In Situ Ylide Generation: Consider a protocol where the ylide is generated in the presence of the aldehyde. This can be effective for unstable ylides.[1]

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. While THF is common, in some cases, a more polar solvent like DMSO may improve yields, especially if solubility is an issue.[2]

    • Temperature: While ylide generation is often done at low temperatures, the reaction with the aldehyde may require heating to overcome the activation energy barrier, especially with a deactivated aldehyde.

  • Purification:

    • Triphenylphosphine oxide, a byproduct of the Wittig reaction, can sometimes complicate purification. Ensure your purification method (e.g., column chromatography) is optimized to separate the desired alkene from this byproduct.[3]

Experimental Protocol: Optimized Wittig Reaction Conditions

ParameterRecommendationRationale
Base Freshly titrated n-BuLi or freshly opened KOtBuEnsures complete ylide formation.
Solvent Anhydrous THF or DMSOTHF is standard; DMSO can aid solubility and reaction rate.[2]
Temperature Generate ylide at -78 to 0 °C; react with aldehyde at room temperature to reflux.Balances ylide stability with the energy needed for reaction.
Addition Order Add base to phosphonium salt, then add aldehyde solution slowly.Standard procedure for controlled reaction.

Workflow for Troubleshooting a Wittig Reaction

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Verify Ylide Formation start->check_ylide check_conditions Optimize Reaction Conditions start->check_conditions check_purity Assess Reactant Purity start->check_purity solution_ylide Use fresh, strong base. Consider in situ generation. check_ylide->solution_ylide solution_conditions Screen solvents (THF, DMSO). Increase reaction temperature. check_conditions->solution_conditions solution_purity Purify aldehyde and phosphonium salt. check_purity->solution_purity end Improved Yield solution_ylide->end solution_conditions->end solution_purity->end

Workflow for troubleshooting a low-yielding Wittig reaction.
Issue 2: Side Reactions in Aldol Condensations

Question: I am performing a crossed aldol condensation between this compound and a ketone. I'm observing a mixture of products and some unreacted starting material. How can I improve the selectivity and yield?

Answer: Crossed aldol condensations can be prone to side reactions, including self-condensation of the enolizable ketone and Cannizzaro reaction of the aldehyde, especially under strong basic conditions.[4][5]

Causality Explained: this compound cannot enolize, which is an advantage in a crossed aldol reaction. However, the electron-withdrawing fluorine atoms can make the aldehyde more susceptible to side reactions like the Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde disproportionate to an alcohol and a carboxylic acid.[5] The primary challenge is to promote the desired reaction between the ketone enolate and the aldehyde.

Troubleshooting Steps:

  • Base and Catalyst Selection:

    • Use a Weaker Base or Catalytic Amount: Strong bases like NaOH can promote the Cannizzaro reaction. Consider using a milder base like potassium carbonate or a catalytic amount of a stronger base.[6]

    • Directed Aldol Conditions: For better control, consider a directed aldol approach, such as pre-forming the lithium enolate of the ketone with a strong, non-nucleophilic base like LDA at low temperature before adding the aldehyde.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at a low temperature to minimize side reactions.

    • Order of Addition: Add the aldehyde slowly to the pre-formed enolate to ensure that the enolate reacts with the aldehyde as it is added, minimizing the chance of self-condensation of the ketone.

  • Solventless Conditions:

    • For some aldol condensations, solvent-free conditions with grinding of the reactants can lead to higher yields and cleaner reactions.[7]

Experimental Protocol: Optimized Aldol Condensation

  • To a solution of the ketone in anhydrous THF at -78 °C, slowly add a solution of LDA (1.05 equivalents).

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Logical Relationship in Aldol Condensation Side Reactions

Aldol_Side_Reactions start Aldol Condensation with This compound desired_path Desired Crossed Aldol Product start->desired_path Ketone Enolate + Aldehyde self_condensation Ketone Self-Condensation start->self_condensation Excess Ketone Enolate + Ketone cannizzaro Cannizzaro Reaction of Aldehyde start->cannizzaro Strong Base + Aldehyde

Potential reaction pathways in a crossed aldol condensation.
Issue 3: Incomplete Conversion in Reductive Amination

Question: My reductive amination of this compound with a primary amine is sluggish and gives incomplete conversion, even after extended reaction times. What factors might be hindering this reaction?

Answer: Incomplete conversion in reductive amination often points to issues with imine formation or the activity of the reducing agent.

Causality Explained: Reductive amination is a two-step process: the formation of an imine (or iminium ion) followed by its reduction. The electron-withdrawing nature of the difluorinated ring can slow down the initial nucleophilic attack of the amine on the aldehyde carbonyl. Additionally, the choice of reducing agent and reaction pH are critical for success.[8][9]

Troubleshooting Steps:

  • Promoting Imine Formation:

    • Catalysis: Use a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the amine.

    • Water Removal: The formation of the imine produces water. Removing this water, for instance with a Dean-Stark trap or the addition of molecular sieves, can drive the equilibrium towards the imine.

  • Optimizing the Reduction Step:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the iminium ion over the aldehyde.[9] Sodium cyanoborohydride (NaBH3CN) is also effective but requires careful pH control to be selective.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.[10]

Experimental Protocol: Optimized Reductive Amination

ParameterRecommendationRationale
Catalyst Catalytic acetic acidActivates the carbonyl for nucleophilic attack.
Water Removal 4Å Molecular SievesDrives the equilibrium towards imine formation.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the iminium ion.[9]
Solvent Anhydrous DCM or DCEGood solubility for reactants and compatibility with STAB.[10]
Procedure Stir aldehyde, amine, and molecular sieves for 1-2 hours before adding STAB.Allows for imine formation prior to reduction.

Frequently Asked Questions (FAQs)

Q1: How does the substitution pattern of this compound affect its reactivity?

The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing by induction, which deactivates the aromatic ring towards electrophilic aromatic substitution.[11] However, this same effect can make the carbonyl carbon more electrophilic, potentially increasing its reactivity towards strong nucleophiles. The methyl group at the 4-position is weakly electron-donating, which can slightly mitigate the deactivating effect of the fluorine atoms.

Q2: What are the recommended storage and handling conditions for this compound?

Like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture. Refrigeration is recommended to slow down any potential degradation.

Q3: Are there any specific safety precautions I should take when working with this compound?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. Aldehydes can be irritants to the skin, eyes, and respiratory tract.

Q4: What are some common purification challenges for derivatives of this compound?

The fluorine atoms increase the polarity of the molecule, which can affect its solubility and chromatographic behavior. When purifying products by column chromatography, a systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. The presence of fluorine can also make compounds more volatile, so care should be taken during solvent removal under reduced pressure.

References

Technical Support Center: Analytical Methods for Byproduct Detection in 3,5-Difluoro-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3,5-Difluoro-4-methylbenzaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols for identifying and quantifying reaction byproducts. Our goal is to equip you with the expertise to diagnose and solve common analytical challenges, ensuring the integrity and purity of your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of this compound reactions.

Q1: What are the most common types of byproducts I should anticipate in reactions involving this compound?

A1: Byproduct formation is highly dependent on the specific reaction (e.g., oxidation, reduction, nucleophilic addition). However, due to the molecule's structure, you can anticipate several common byproduct classes:

  • Over-oxidation or Under-reduction Products: In oxidation reactions (e.g., to form 3,5-difluoro-4-methylbenzoic acid), residual starting material is common. In reductions (e.g., to the corresponding alcohol), both unreacted aldehyde and over-reduced species can be present.

  • Products of De-formylation or Decarboxylation: Under harsh thermal or pH conditions, loss of the aldehyde or a carboxyl group can occur.

  • Side-products from Competing Reaction Pathways: The fluorine atoms are generally stable, but the methyl group can be susceptible to side reactions like halogenation or oxidation depending on the reagents used.

  • Impurity-Derived Byproducts: Always consider the purity of your starting material. Impurities present in the initial this compound can lead to unexpected signals in your analysis.

Q2: Which analytical technique is the best starting point for analyzing my reaction mixture?

A2: The choice of technique depends on the expected properties of your products and byproducts. A multi-technique approach is often necessary for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is typically the best starting point. It is ideal for monitoring the consumption of the starting material and the formation of non-volatile, polar products and byproducts. A Diode Array Detector (DAD) or UV detector is standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying volatile and semi-volatile byproducts. It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for unambiguous structure confirmation of both the main product and any isolated byproducts. ¹⁹F NMR is particularly useful for detecting any changes to the fluorine environment on the aromatic ring.

Q3: My chromatogram (HPLC or GC) shows several unexpected small peaks. What is my first step?

A3: The appearance of unexpected peaks is a common issue. A systematic approach is key to identifying their source.

G Start Unexpected Peaks Observed Blank 1. Analyze a Solvent Blank Start->Blank System Contamination? SM 2. Inject Starting Material Blank->SM Peaks from Solvent/System Ruled Out Spike 3. Spike Sample with SM SM->Spike Identify Starting Material Peak MS 4. Obtain Mass Spectrum (LC-MS/GC-MS) Spike->MS Confirm SM & Identify Byproducts

Caption: Initial Troubleshooting Workflow for Unexpected Peaks.

  • Run a Blank Injection: Inject your mobile phase or solvent. This helps determine if the peaks are from solvent contamination, the column, or carryover from a previous injection.

  • Analyze Your Starting Material: Inject a solution of pure this compound. This will confirm its retention time and reveal if any of the "unexpected" peaks are actually impurities from your starting material.

  • Spike Your Sample: Co-inject your reaction mixture with a small amount of the starting material. The peak corresponding to the starting material should increase in area, confirming its identity.

  • Utilize Mass Spectrometry: If available, analyze the sample using LC-MS or GC-MS. The mass-to-charge ratio (m/z) of the unexpected peaks provides critical information for proposing potential byproduct structures.

Q4: How can I definitively confirm the structure of an unknown byproduct?

A4: A single technique is rarely sufficient. A combination of spectroscopic methods is the gold standard for structural elucidation:

  • Isolation: If possible, isolate the byproduct using preparative HPLC or flash chromatography.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate molecular weight, allowing you to determine the elemental formula.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • ¹⁹F NMR: This is crucial for fluorinated compounds. The chemical shift and coupling constants of the fluorine signals can confirm if the fluorine atoms are still present and in their original electronic environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece together the complete molecular structure.

Troubleshooting Guides by Analytical Method

High-Performance Liquid Chromatography (HPLC/UPLC)

Issue: My peak shape is poor (significant tailing or fronting).

  • Probable Cause & Explanation:

    • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, especially with residual acidic silanols on silica-based columns. The aldehyde group or any acidic/basic byproducts can be particularly susceptible. It can also be caused by column overload.

    • Peak Fronting: This is less common but is a classic sign of sample mass overload on the column.

  • Solution Pathway:

    • Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

    • Modify Mobile Phase pH: If dealing with acidic or basic analytes, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate silanols and analytes, minimizing secondary interactions and improving peak shape.

    • Check Column Health: A degraded column (voids, contamination) can cause poor peak shapes. Try running a standard on the column to see if the issue is compound-specific or column-related.

Issue: My byproduct is not being detected by the UV detector.

  • Probable Cause & Explanation: The byproduct may lack a significant chromophore that absorbs at the wavelength you are monitoring. While this compound has strong UV absorbance due to the aromatic ring and carbonyl group, some reactions (e.g., reduction of the aldehyde and saturation of the ring) can eliminate this chromophore.

  • Solution Pathway:

    • Use a Diode Array Detector (DAD): A DAD acquires the full UV spectrum for each peak. This allows you to check for absorbance at other wavelengths and select a more appropriate monitoring wavelength.

    • Switch to a More Universal Detector: If byproducts are non-absorbing, consider using alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

    • Derivatization: In some cases, you can perform a chemical derivatization reaction to attach a UV-absorbing tag to your analyte of interest, though this adds complexity to the sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: My compound is degrading in the hot GC injector.

  • Probable Cause & Explanation: Benzaldehydes can be susceptible to thermal degradation or oxidation, especially at high injector temperatures. The acidic nature of some injector liners can also catalyze degradation.

  • Solution Pathway:

    • Lower the Injector Temperature: Systematically lower the injector port temperature in 20°C increments. Start around 250°C and go as low as 200°C to find a balance between efficient volatilization and stability.

    • Use a Deactivated Liner: Employ a silanized or otherwise deactivated injector liner. These liners have fewer active sites that can promote degradation.

    • Consider Derivatization: Convert the aldehyde to a more thermally stable derivative, such as an oxime or a silyl acetal. This is a common strategy for analyzing thermally labile compounds by GC.

Issue: I am struggling to separate isomeric byproducts.

  • Probable Cause & Explanation: Isomers often have very similar boiling points and polarities, leading to co-elution on standard GC columns (like a DB-5ms or HP-5ms).

  • Solution Pathway:

    • Change the Column Phase: Switch to a column with a different selectivity. For aromatic isomers, a more polar column (e.g., a wax column like a DB-WAX or a cyano-containing phase) can provide the necessary difference in interaction to achieve separation.

    • Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C per minute) through the elution range of the isomers. This increases the time the analytes spend interacting with the stationary phase, improving the chances of separation.

    • Increase Column Length: A longer column provides more theoretical plates and therefore higher resolving power. If you are using a 30m column, consider a 60m column.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This protocol is a robust starting point for monitoring the conversion of this compound.

  • Sample Preparation:

    • Quench a 50 µL aliquot of the reaction mixture.

    • Dilute it 100-fold with mobile phase (e.g., 50 µL of sample in 5 mL of 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high efficiency for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B over 10 minA broad gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection 254 nmStrong absorbance wavelength for the benzaldehyde moiety.
Injection Vol. 2 µLA small volume to prevent column overload.
  • Data Analysis:

    • Integrate the peak area of the starting material and all product/byproduct peaks.

    • Calculate the % conversion by comparing the starting material peak area at t=0 with its area at subsequent time points.

Protocol 2: ¹⁹F NMR for Byproduct Fingerprinting

¹⁹F NMR is exceptionally sensitive to the electronic environment around the fluorine atoms, making it a powerful tool for identifying byproducts where the aromatic substitution pattern might have changed.

  • Sample Preparation:

    • Take approximately 5-10 mg of your crude, dried reaction mixture.

    • Dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard with a known ¹⁹F chemical shift if quantification is needed (e.g., trifluorotoluene).

    • Transfer to a clean NMR tube.

  • Acquisition Parameters:

    • Acquire a standard proton-decoupled ¹⁹F spectrum.

    • Ensure the spectral width is large enough to encompass all expected fluorine signals (e.g., -100 to -160 ppm is a reasonable starting point for fluoroaromatics).

    • Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration if quantifying.

  • Data Analysis:

    • The starting material, this compound, should show a single ¹⁹F resonance (as the two fluorine atoms are equivalent).

    • Look for new signals in the ¹⁹F spectrum. The appearance of new peaks, especially those with different coupling patterns, is a definitive indicator of a new fluorine-containing species. For example, a reaction that breaks the molecule's symmetry will result in two distinct ¹⁹F signals.

G Start Choose Analytical Method Volatile Is Byproduct Volatile? Start->Volatile Chromophore Does Byproduct have UV Chromophore? Volatile->Chromophore No GCMS GC-MS Volatile->GCMS Yes HPLCUV HPLC-UV Chromophore->HPLCUV Yes LCMS LC-MS / LC-ELSD Chromophore->LCMS No Structure Need Definitive Structure? NMR NMR Spectroscopy Structure->NMR Yes GCMS->Structure HPLCUV->Structure LCMS->Structure

Caption: Decision Tree for Selecting the Appropriate Analytical Technique.

Technical Support Center: Synthetic Strategies for 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-methylbenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of synthesizing this key fluorinated aromatic intermediate. We will explore several alternative synthetic routes, address common experimental hurdles through a detailed FAQ and troubleshooting section, and provide actionable, step-by-step protocols. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific laboratory context.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of route often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions. Below is a comparative analysis of the most viable methods.

Comparative Analysis of Synthetic Routes
Synthetic Route Starting Material Key Reagents Key Advantages Potential Disadvantages & Challenges
A. Organometallic Formylation 1-Bromo-3,5-difluoro-2-methylbenzeneMg or n-BuLi, DMFHigh-yielding and reliable for aldehyde synthesis.[1][2]Requires strictly anhydrous conditions; Grignard/organolithium reagents are highly moisture-sensitive; initiation can be difficult.[3][4]
B. Vilsmeier-Haack Formylation 1,3-Difluoro-2-methylbenzenePOCl₃, DMFUtilizes a relatively inexpensive and readily available starting material.The aromatic ring is deactivated by two fluorine atoms, potentially leading to low reactivity; regioselectivity can be an issue.[5][6][7]
C. Oxidation of Benzyl Alcohol (3,5-Difluoro-4-methylphenyl)methanolMnO₂, PCC, DMPGenerally clean reactions with high selectivity and yield; mild conditions are often possible.[2][8][9]The starting alcohol must be synthesized separately, adding a step to the overall sequence.
D. Reduction of Benzonitrile 3,5-Difluoro-4-methylbenzonitrileRaney Alloy, Formic Acid or DIBAL-HCan be a direct route if the nitrile is accessible.Requires careful control of reducing agent stoichiometry to prevent over-reduction to the amine or alcohol.
Visualization of Synthetic Pathways

The following diagram illustrates the key transformations discussed in this guide, highlighting the different precursors leading to the target aldehyde.

G cluster_0 Starting Materials cluster_1 Target Product Aryl_Bromide 1-Bromo-3,5-difluoro- 2-methylbenzene Target This compound Aryl_Bromide->Target Route A: Grignard/Lithiation + DMF Aryl_H 1,3-Difluoro- 2-methylbenzene Aryl_H->Target Route B: Vilsmeier-Haack (POCl3, DMF) Benzyl_Alcohol (3,5-Difluoro-4-methylphenyl)methanol Benzyl_Alcohol->Target Route C: Oxidation (e.g., MnO2)

Caption: Key synthetic routes to this compound.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing explanations and solutions based on established chemical principles.

Route A: Organometallic Formylation via Grignard or Lithiation

This is often the most reliable route but requires meticulous technique. It involves forming an aryl magnesium or lithium species from 1-bromo-3,5-difluoro-2-methylbenzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[10][11]

Q1: I am struggling to initiate the Grignard reaction with magnesium turnings. The solution remains colorless and the magnesium is unreactive. What can I do?

A1: This is a classic and frequent issue in Grignard synthesis. The primary culprit is almost always trace amounts of water, which passivates the magnesium surface and reacts with the Grignard reagent as it forms.[3]

  • Causality & Solution:

    • Moisture: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under an inert atmosphere (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a drying agent (e.g., sodium/benzophenone) is highly recommended.

    • Magnesium Surface Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide. This layer must be breached to initiate the reaction.

      • Mechanical Activation: Briefly crush some of the magnesium turnings with a glass rod inside the reaction flask (under inert gas) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine.[3] The iodine reacts with the magnesium surface, cleaning it and creating some reactive magnesium iodide. The disappearance of the brown iodine color is a good indicator that the reaction has started. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with Mg to form ethylene gas and MgBr₂, activating the surface.

    • Initiation: Add a small portion (5-10%) of your aryl bromide solution to the activated magnesium. You should observe bubbling, a cloudy appearance, or a gentle exotherm.[1] If it doesn't start, gently warm the mixture with a heat gun. Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.

Q2: My reaction with DMF resulted in a low yield of the aldehyde, with significant amounts of a biphenyl byproduct and unreacted starting material.

A2: This points to several potential issues: inefficient Grignard formation, side reactions of the Grignard reagent, or problems during the formylation step.

  • Causality & Solution:

    • Biphenyl Formation (Wurtz Coupling): This occurs when the Grignard reagent reacts with unreacted aryl bromide. It is often favored at higher temperatures. Ensure the Grignard formation is complete before adding the DMF. Adding the aryl bromide slowly to the magnesium can minimize its concentration and reduce this side reaction.

    • Low Conversion to Aldehyde: The reaction between the Grignard reagent and DMF forms a tetrahedral intermediate. This intermediate must be stable at the reaction temperature to prevent it from reacting with a second equivalent of the Grignard reagent, which would ultimately lead to a diaryl carbinol after workup. To prevent this, the formylation reaction should be conducted at low temperatures (e.g., adding the Grignard solution to a cold solution of DMF, typically 0°C or lower).

    • Hydrolysis: If your yield is low and you recover starting material, it indicates your Grignard reagent was quenched by a proton source (water, acidic C-H bonds) before it could react with DMF. Re-verify the dryness of your entire system, including the DMF. DMF should be anhydrous grade and stored over molecular sieves.

Route B: Vilsmeier-Haack Formylation

This route attempts to directly formylate 1,3-difluoro-2-methylbenzene. The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF, which then performs an electrophilic aromatic substitution.[5][7][12]

Q1: The formylation of 1,3-difluoro-2-methylbenzene is very slow or gives no product. Why is my substrate unreactive?

A1: The Vilsmeier-Haack reaction works best on electron-rich aromatic compounds.[6][7] Your substrate, 1,3-difluoro-2-methylbenzene, presents a challenging case of competing electronic effects.

  • Causality & Solution:

    • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing via induction, deactivating the ring towards electrophilic substitution. The methyl group is electron-donating and activating. While the methyl group directs ortho- and para-, the fluorine atoms direct ortho- and para- to themselves but deactivate those positions. The net effect is a significantly less reactive ring compared to substrates like aniline or phenol.

    • Improving Reactivity: This reaction will likely require forcing conditions. Increase the reaction temperature (e.g., from room temperature up to 80-100°C) and prolong the reaction time. Monitor the reaction by TLC or GC-MS to track the consumption of starting material. Using a slight excess of the Vilsmeier reagent may also help drive the reaction to completion.

Q2: I'm getting a mixture of isomers. How can I predict and control the regioselectivity?

A2: Regioselectivity is governed by the directing effects of the substituents and steric hindrance.

  • Causality & Solution:

    • Directing Effects:

      • Methyl Group (Activating): Directs ortho- and para-. The two ortho positions are C2 and C6. The para position is C4.

      • Fluorine Atoms (Deactivating): Direct ortho- and para-.

    • Analysis for 1,3-Difluoro-2-methylbenzene: Let's assume the methyl group is at C2. The fluorines are at C1 and C3. The most activated position is C4, which is para to the methyl group and ortho to the C3-fluorine. The C6 position is ortho to the methyl group and ortho to the C1-fluorine. The position between the two fluorine atoms (C2) is sterically hindered. Formylation is most likely to occur at the C4 position, leading to 2,6-Difluoro-3-methylbenzaldehyde, not the desired product. To obtain this compound, the formylation must occur at the methyl-bearing carbon's para position in 1,3-difluoro-5-methylbenzene. Therefore, 1,3-difluoro-2-methylbenzene is the incorrect starting isomer for this reaction. You would need to start with 1,5-difluoro-2-methylbenzene (or 3,5-difluorotoluene) . This highlights the critical importance of selecting the correct starting isomer.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent robust starting points for synthesis.[1][2]

Protocol A: Synthesis via Grignard Reaction

This protocol describes the formation of the aldehyde from 1-bromo-3,5-difluoro-2-methylbenzene.

G start 1. Setup & Reagent Prep step2 2. Grignard Initiation start->step2 Flame-dry glassware Add Mg, I2, THF step3 3. Grignard Formation step2->step3 Add aryl bromide (10%) Confirm initiation step4 4. Formylation step3->step4 Add remaining aryl bromide Reflux to completion step5 5. Quench & Workup step4->step5 Add Grignard to cold DMF/THF Stir at 0°C end 6. Purification step5->end Add aq. HCl Extract with Ether/EtOAc

Caption: Workflow for Grignard-based synthesis of the target aldehyde.

Step-by-Step Procedure:

  • Preparation: Assemble a three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-difluoro-2-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add ~10% of the bromide solution to the magnesium. If the reaction does not start (indicated by the fading of the iodine color and gentle bubbling), gently warm the flask with a heat gun.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation:

    • In a separate flame-dried flask under inert gas, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) in anhydrous THF. Cool this solution to 0°C in an ice bath.

    • Slowly transfer the prepared Grignard solution via cannula into the cold DMF solution with vigorous stirring. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding 1 M aqueous HCl until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol C: Synthesis via Oxidation of (3,5-Difluoro-4-methylphenyl)methanol

This protocol is ideal if the corresponding benzyl alcohol is available. Activated manganese dioxide (MnO₂) is a mild and effective reagent for this transformation.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (3,5-Difluoro-4-methylphenyl)methanol (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Oxidation:

    • Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution in one portion. The reaction is heterogeneous.

    • Stir the resulting black suspension vigorously at room temperature or gentle reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with additional DCM.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • The resulting crude aldehyde is often of high purity. If necessary, it can be further purified by silica gel chromatography or distillation under reduced pressure.

References

Technical Support Center: Managing Exothermic Reactions with 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing exothermic reactions involving 3,5-Difluoro-4-methylbenzaldehyde. The information herein is synthesized from established principles of chemical process safety, reaction engineering, and extensive experience in the field. Every protocol and recommendation is designed to be a self-validating system, grounded in authoritative references to ensure the highest level of scientific integrity and safety.

Introduction: Understanding the Thermal Risks of this compound

This compound is a valuable building block in pharmaceutical and materials science synthesis. Its reactivity, dictated by the aldehyde functional group and the electron-deficient difluorinated aromatic ring, presents potential thermal hazards that must be respected and managed. The aldehyde can undergo highly exothermic reactions such as oxidation, reduction, and condensation. The aromatic system's reactivity, while less prone to extreme exotherms, can be influenced by the fluorine substituents.

This guide provides a structured approach to identifying, assessing, and controlling these thermal risks. It is not a substitute for a thorough, process-specific risk assessment, which should be conducted before any new or scaled-up reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of exothermic reactions I should be concerned about with this compound?

A1: The primary concerns for exothermic reactions with this compound involve the aldehyde functional group. Key reaction classes to approach with caution include:

  • Oxidation Reactions: The conversion of the aldehyde to a carboxylic acid using strong oxidizing agents can be highly exothermic. The reaction of benzaldehyde with oxygen, for instance, can lead to several low-energy reaction channels, including exothermic pathways.[1]

  • Reduction Reactions: Reduction of the aldehyde to an alcohol, particularly with metal hydrides like sodium borohydride, is exothermic. While sodium borohydride is considered a mild reducing agent, its reaction with aldehydes is still energetic and can produce flammable hydrogen gas if it comes into contact with acidic water.[2][3]

  • Grignard and Organometallic Additions: The addition of organometallic reagents (e.g., Grignard reagents) to the aldehyde is a powerful C-C bond-forming reaction but is notoriously exothermic and can be difficult to control, with a high risk of thermal runaway if not managed properly.[4][5]

  • Aldol and other Condensation Reactions: Base-catalyzed self-condensation or crossed-condensation reactions can be exothermic, especially if the reaction proceeds rapidly.[6][7][8]

Q2: I don't have access to a reaction calorimeter. How can I assess the thermal risk of my reaction?

A2: While reaction calorimetry is the gold standard for quantifying thermal hazards, you can perform a preliminary qualitative risk assessment.[9][10][11]

  • Start with a Small-Scale Test: Conduct the reaction on a very small scale (e.g., mmol scale) with continuous temperature monitoring using a thermocouple.

  • Observe the Rate of Temperature Increase: A rapid, uncontrolled temperature spike upon addition of a reagent is a clear indicator of a significant exotherm.

  • Controlled Reagent Addition: For your small-scale test, add the limiting reagent dropwise and observe the temperature response after each addition.

  • Consult Literature for Analogous Reactions: Research similar reactions with substituted benzaldehydes to get a qualitative understanding of the expected exotherm.

  • Assume a Worst-Case Scenario: For any new reaction, assume it has the potential for a dangerous exotherm and implement appropriate controls from the outset.

Q3: What are the initial signs of a thermal runaway, and what should be my immediate response?

A3: The initial signs of a thermal runaway include:

  • A rapid, accelerating increase in the internal reaction temperature that is not controlled by the cooling system.

  • A sudden increase in pressure.

  • Vigorous, uncontrolled boiling of the solvent.

  • Noticeable gas evolution.

  • A change in the color or viscosity of the reaction mixture.

Immediate Response:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint.

  • Alert Others: Inform your colleagues and supervisor of the situation.

  • Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure, which may include quenching the reaction.

  • Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[12][13][14][15][16]

Troubleshooting Guide for Exothermic Reactions

Issue Possible Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Spike During Reagent Addition 1. Addition rate is too fast. 2. Inadequate cooling. 3. Reaction is more exothermic than anticipated.1. Immediately stop the addition. 2. Increase cooling capacity (e.g., add salt to ice bath). 3. Once the temperature is stable, resume addition at a much slower rate. 4. Consider diluting the reagent being added.
Reaction Fails to Initiate, then Suddenly Accelerates (Induction Period) 1. Impurities in reagents or solvent. 2. Insufficient activation energy. 3. Accumulation of unreacted starting material.1. For Grignard reactions, ensure all glassware is flame-dried and reagents are anhydrous.[4] 2. Gentle, localized heating may be required to initiate some reactions, but this should be done with extreme caution. 3. If a long induction period is observed, stop the addition to prevent a dangerous accumulation of reagents.
Localized Hotspots in the Reaction Mixture 1. Inefficient stirring. 2. Viscous reaction mixture. 3. Solid reagents not dispersing properly.1. Increase the stirring rate. 2. Use a mechanical stirrer for viscous mixtures. 3. Consider a different solvent to improve solubility and reduce viscosity.
Cooling System is Overwhelmed 1. Reaction is being run on too large a scale for the cooling setup. 2. Heat transfer is poor (e.g., thick-walled flask, poor contact with cooling bath).1. Reduce the scale of the reaction. 2. Ensure good thermal contact between the reaction flask and the cooling medium. 3. For larger scale reactions, consider a jacketed reactor with a circulating coolant.[17]

Experimental Protocols for Safe Reaction Management

Protocol 1: General-Purpose Setup for Controlled Exothermic Reactions

This protocol outlines a standard setup for running potentially exothermic reactions at the lab scale (up to 1 L).

Materials:

  • Round-bottom flask equipped with a magnetic stir bar or overhead stirrer.

  • Addition funnel for controlled liquid reagent addition.

  • Thermocouple or thermometer to monitor the internal reaction temperature.

  • Reflux condenser.

  • Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler).

  • Secondary containment (e.g., a large crystallizing dish or plastic tub).

  • Cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone).

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and dry. For moisture-sensitive reactions like Grignard additions, flame-dry the glassware under vacuum and cool under an inert atmosphere.[4]

  • Reaction Assembly: Assemble the reaction apparatus in a fume hood. The flask should be securely clamped within the secondary containment.

  • Inert Atmosphere: Purge the system with an inert gas.

  • Initial Cooling: Cool the reaction flask to the desired starting temperature before adding any reagents.

  • Controlled Addition: Add the reactive reagent slowly and dropwise from the addition funnel. Monitor the internal temperature continuously. The addition rate should be adjusted to maintain the desired temperature range.[18]

  • Maintain Cooling: Keep the cooling bath maintained throughout the reaction.

  • Quenching: Once the reaction is complete, quench it carefully, especially if reactive intermediates are present. The quenching agent should be added slowly, and the cooling bath should remain in place.[19][20][21]

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is a last resort to prevent a catastrophic failure. It should be part of your pre-written safety plan.

WARNING: This procedure can be hazardous and should only be performed if you are confident it can be done safely.

Materials:

  • A pre-prepared quenching solution (e.g., a cold, saturated solution of ammonium chloride for Grignard reactions, or a weak acid/base for other reaction types).

  • A large-bore cannula or a separate addition funnel for rapid addition.

  • Personal protective equipment (PPE), including a face shield and blast shield.

Procedure:

  • Assess the Situation: If a thermal runaway is confirmed and cannot be controlled by cooling, proceed with the emergency quench.

  • Stop All Additions and Heating.

  • Rapid Addition of Quenching Agent: Add the pre-prepared quenching solution to the reaction mixture as quickly as is safely possible. Be prepared for vigorous gas evolution and a rapid change in the reaction mixture.

  • Maintain Maximum Cooling: Keep the cooling bath in place and add more cooling agent if possible.

  • Evacuate: Once the quenching agent is added, evacuate the immediate area and observe from a safe distance until the reaction has subsided.

Visualization of Safety Workflows

Decision Tree for Managing a Potentially Exothermic Reaction

ExothermicReactionWorkflow start Start: Plan Reaction with This compound risk_assessment Perform Thermal Risk Assessment (Literature, Small-Scale Test) start->risk_assessment low_risk Low Exotherm Potential risk_assessment->low_risk Low Hazard high_risk High Exotherm Potential risk_assessment->high_risk High Hazard standard_protocol Proceed with Standard Protocol (Controlled Addition, Cooling) low_risk->standard_protocol enhanced_protocol Implement Enhanced Protocol (Slow Addition, Dilution, Vigorous Cooling) high_risk->enhanced_protocol monitor Monitor Temperature Continuously standard_protocol->monitor enhanced_protocol->monitor stable Temperature Stable? monitor->stable complete Reaction Complete stable->complete Yes runaway Runaway Detected! stable->runaway No quench_workup quench_workup complete->quench_workup Proceed to Quench & Workup emergency_shutdown Execute Emergency Shutdown (Stop Addition, Max Cooling, Quench if necessary) runaway->emergency_shutdown

Caption: Decision workflow for managing potentially exothermic reactions.

Emergency Response Flowchart for Thermal Runaway

EmergencyResponse start Thermal Runaway Detected! stop_reagents Stop All Reagent Addition start->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling alert Alert Supervisor and Colleagues max_cooling->alert is_controlled Is Temperature Controlled? alert->is_controlled monitor_safe Monitor from a Safe Distance is_controlled->monitor_safe Yes quench Consider Emergency Quench (If Safe and Planned) is_controlled->quench No end end monitor_safe->end Reaction Subsided evacuate Evacuate the Area quench->evacuate emergency_services Contact Emergency Services evacuate->emergency_services

References

Validation & Comparative

A Technical Guide to the Reactivity of 3,5-Difluoro-4-methylbenzaldehyde in Comparison to Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the construction of a vast array of complex molecules. The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 3,5-Difluoro-4-methylbenzaldehyde against a selection of other commercially available benzaldehydes: the parent benzaldehyde, 4-methylbenzaldehyde, and 3,5-difluorobenzaldehyde. Understanding these reactivity profiles is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

The Electronic Tug-of-War: Substituent Effects on Benzaldehyde Reactivity

The reactivity of the carbonyl group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack, a ubiquitous reaction pathway for aldehydes, is highly sensitive to the electron density at this carbon atom. Substituents on the benzene ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as fluorine, pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive effect (-I) increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack and thus increasing the aldehyde's reactivity in many reactions.

  • Electron-Donating Groups (EDGs) , such as a methyl group, push electron density towards the aromatic ring through an inductive effect (+I) and hyperconjugation. This increased electron density at the carbonyl carbon decreases its electrophilicity, thereby reducing the aldehyde's reactivity towards nucleophiles.

In the case of This compound , we observe a fascinating interplay of these opposing electronic forces. The two fluorine atoms at the meta positions exert a strong electron-withdrawing inductive effect, which is expected to significantly enhance the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the para position has an electron-donating effect. The net effect on reactivity will be a sum of these contributions, which can be semi-quantitatively predicted using the Hammett equation.

The Hammett Equation: A Quantitative Approach to Reactivity

The Hammett equation is a powerful tool in physical organic chemistry that provides a quantitative measure of the effect of substituents on the rates and equilibria of reactions of aromatic compounds.[1] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of a specific reaction to substituent effects.[2]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the reactions discussed in this guide (nucleophilic additions and oxidations), the ρ value is generally positive, meaning that electron-withdrawing substituents will increase the reaction rate.

The substituent constants (σ) for the individual groups on this compound are additive. The Hammett constants for the substituents of interest are provided in the table below.[1][3]

SubstituentPositionσ Value
Fluorinemeta+0.34
Methylpara-0.17

For this compound, the approximate Hammett sigma value (Σσ) can be calculated as the sum of the individual substituent constants:

Σσ (3,5-di-F, 4-Me) = σ_meta-F + σ_meta-F + σ_para-Me = 0.34 + 0.34 - 0.17 = +0.51

This positive and relatively large Σσ value suggests that this compound will be significantly more reactive than unsubstituted benzaldehyde in reactions favored by electron-withdrawing groups.

Comparative Reactivity Analysis

Based on the principles of substituent effects and the calculated Hammett constants, we can predict the relative reactivity of this compound in several key classes of reactions.

Predicted Order of Reactivity

The predicted order of reactivity for the four benzaldehydes in reactions with a positive ρ value (e.g., nucleophilic addition, oxidation) is as follows:

4-Methylbenzaldehyde < Benzaldehyde < 3,5-Difluorobenzaldehyde < this compound

The following sections will delve into specific reaction types and provide experimental protocols for a comparative analysis.

I. Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[4] The rate-determining step is often the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde. Therefore, the reaction is accelerated by electron-withdrawing groups on the benzaldehyde.[4]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde ActiveMethylene Active Methylene Compound Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Base Base Base AldolAdduct Aldol Adduct Enolate->AldolAdduct Nucleophilic Attack on Aldehyde UnsaturatedProduct α,β-Unsaturated Product AldolAdduct->UnsaturatedProduct Dehydration

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol allows for the parallel synthesis and comparison of the reaction rates of the four benzaldehydes with malononitrile.

Materials:

  • This compound

  • Benzaldehyde

  • 4-Methylbenzaldehyde

  • 3,5-Difluorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Set up four separate reaction vials, each containing a magnetic stir bar.

  • To each vial, add the respective benzaldehyde (1.0 mmol).

  • To each vial, add malononitrile (1.0 mmol).

  • Add ethanol (5 mL) to each vial and stir to dissolve the solids.

  • At time zero, add piperidine (0.1 mmol) to each reaction vial simultaneously.

  • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) by TLC.

  • Spot a small aliquot of each reaction mixture onto a TLC plate.

  • Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp.

  • The reaction is complete when the starting aldehyde spot has disappeared. Record the time to completion for each reaction.

Data Presentation:

Benzaldehyde DerivativeΣσPredicted Relative RateObserved Time to Completion
4-Methylbenzaldehyde-0.17Slowest
Benzaldehyde0.00Moderate
3,5-Difluorobenzaldehyde+0.68Fast
This compound+0.51Very Fast

II. Olefination: The Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a phosphorus ylide with a carbonyl compound. The initial step is the nucleophilic attack of the ylide on the carbonyl carbon.[6] Consequently, electron-withdrawing groups on the benzaldehyde accelerate the reaction.[7]

Wittig_Reaction cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Betaine Betaine Aldehyde->Betaine Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Experimental Protocol: Comparative Wittig Reaction

This protocol outlines a competitive Wittig reaction to determine the relative reactivity of the four benzaldehydes.

Materials:

  • A mixture of the four benzaldehydes in equimolar amounts

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (in hexane)

  • Anhydrous tetrahydrofuran (THF)

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (1.0 mmol) dropwise. Stir for 30 minutes at 0 °C to generate the ylide.

  • In a separate flask, prepare a stock solution containing an equimolar mixture of the four benzaldehydes (0.25 mmol each) in anhydrous THF (5 mL).

  • Add the benzaldehyde mixture to the ylide solution at 0 °C.

  • Allow the reaction to proceed for a short period (e.g., 15 minutes) to ensure incomplete conversion.

  • Quench the reaction with a few drops of water.

  • Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the corresponding stilbene products.

Data Analysis: The relative peak areas of the stilbene products in the GC-MS chromatogram will correspond to the relative reaction rates of the benzaldehydes.

Benzaldehyde DerivativeΣσPredicted Relative ReactivityObserved Product Ratio (%)
4-Methylbenzaldehyde-0.17Lowest
Benzaldehyde0.00Moderate
3,5-Difluorobenzaldehyde+0.68Highest
This compound+0.51High

III. Oxidation to Carboxylic Acids

The oxidation of benzaldehydes to benzoic acids is a fundamental transformation. The reaction mechanism often involves the formation of an electron-deficient transition state, which is stabilized by electron-donating groups and destabilized by electron-withdrawing groups. However, the specific oxidant and reaction conditions can influence the electronic demand of the reaction. For many common oxidants, the reaction is accelerated by electron-donating groups.[8]

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

This protocol describes a simple method to visually compare the oxidation rates of the four benzaldehydes using potassium permanganate.

Materials:

  • The four benzaldehydes

  • Potassium permanganate (KMnO₄) solution (0.01 M)

  • Aqueous sodium carbonate solution (1 M)

  • Test tubes

Procedure:

  • In four separate test tubes, place 0.1 mmol of each benzaldehyde.

  • To each test tube, add 2 mL of the 1 M sodium carbonate solution.

  • Add 1 mL of the 0.01 M potassium permanganate solution to each test tube simultaneously.

  • Observe the disappearance of the purple color of the permanganate ion. The faster the color disappears, the faster the rate of oxidation.

Data Presentation:

Benzaldehyde DerivativeΣσPredicted Relative RateObserved Time for Decolorization
4-Methylbenzaldehyde-0.17Fastest
Benzaldehyde0.00Moderate
3,5-Difluorobenzaldehyde+0.68Slowest
This compound+0.51Slow

IV. Reduction to Alcohols

The reduction of benzaldehydes to benzyl alcohols is typically achieved using hydride reagents such as sodium borohydride (NaBH₄). The rate-determining step is the nucleophilic attack of the hydride ion on the carbonyl carbon.[9] Therefore, the reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

Reduction_Workflow Start Start: Aldehyde and NaBH4 in Solvent NucleophilicAttack Nucleophilic Attack of Hydride Start->NucleophilicAttack AlkoxideIntermediate Alkoxide Intermediate NucleophilicAttack->AlkoxideIntermediate Protonation Protonation (Workup) AlkoxideIntermediate->Protonation End End: Benzyl Alcohol Protonation->End

Experimental Protocol: Comparative Reduction with Sodium Borohydride

This protocol allows for the monitoring and comparison of the reduction rates of the four benzaldehydes.

Materials:

  • The four benzaldehydes

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • TLC plates and developing solvent

  • UV lamp

Procedure:

  • Set up four separate reaction vials with stir bars.

  • To each vial, add the respective benzaldehyde (1.0 mmol) and dissolve in ethanol (5 mL).

  • Spot each of the starting aldehyde solutions on a TLC plate.

  • At time zero, add sodium borohydride (0.25 mmol) to each vial.

  • Monitor the reactions by TLC at regular intervals, spotting an aliquot from each reaction mixture.

  • The reaction is complete when the aldehyde spot is no longer visible. Record the time to completion for each reaction.

Data Presentation:

Benzaldehyde DerivativeΣσPredicted Relative RateObserved Time to Completion
4-Methylbenzaldehyde-0.17Slowest
Benzaldehyde0.00Moderate
3,5-Difluorobenzaldehyde+0.68Fastest
This compound+0.51Fast

Conclusion

The reactivity of this compound is a product of the competing electronic effects of its substituents. The strong electron-withdrawing nature of the two meta-fluorine atoms dominates the weaker electron-donating effect of the para-methyl group, resulting in a significantly electron-deficient carbonyl carbon. This heightened electrophilicity makes this compound a highly reactive substrate in nucleophilic addition reactions, such as the Knoevenagel condensation and the Wittig reaction, where it is expected to outperform benzaldehyde and even 3,5-difluorobenzaldehyde in some cases. Conversely, in reactions that are favored by electron-donating groups, such as certain oxidations, it will be less reactive than benzaldehyde and 4-methylbenzaldehyde. This nuanced reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex molecules, offering chemists a tunable substrate for a variety of synthetic transformations.

References

spectroscopic analysis and confirmation of 3,5-Difluoro-4-methylbenzaldehyde structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of aromatic aldehydes, using 3,5-Difluoro-4-methylbenzaldehyde as a primary example and 4-methylbenzaldehyde as a comparative analog. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.

The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, precise structural determination is paramount. An incorrect structural assignment can lead to misinterpretation of biological activity, wasted resources, and potential safety concerns. Aromatic aldehydes are a common structural motif in medicinal chemistry, and understanding the influence of substituents on their spectroscopic signatures is a critical skill for any research scientist.

This guide will delve into the characteristic spectroscopic data of substituted benzaldehydes, providing the experimental rationale and interpretive logic necessary for confident structural assignment.

Experimental Workflow for Structural Elucidation

A systematic approach is crucial for the efficient and accurate determination of a molecule's structure. The following workflow outlines the logical progression of experiments and data analysis.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_data Determine Molecular Weight & Formula MS->MS_data IR_data Identify Functional Groups IR->IR_data NMR_data Elucidate C-H Framework NMR->NMR_data Structure_Confirmation Confirm Structure & Compare to Analogs MS_data->Structure_Confirmation IR_data->Structure_Confirmation NMR_data->Structure_Confirmation validation MS MS (Molecular Formula) IR IR (Functional Groups) Structure Confirmed Structure MS->Structure Correct Mass H_NMR ¹H NMR (Proton Environment) IR->Structure Aldehyde & Aromatic Bands C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->Structure Correct Shifts & Splitting C_NMR->Structure Correct Number of Carbons

A Comparative Guide to the Biological Activity of 3,5-Difluoro-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The benzaldehyde moiety is a well-established "privileged structure" in medicinal chemistry, serving as a versatile starting point for synthesizing a wide array of heterocyclic and acyclic compounds with significant biological activities. This guide focuses on derivatives of a particularly promising, yet underexplored, scaffold: 3,5-Difluoro-4-methylbenzaldehyde .

The strategic placement of two fluorine atoms and a methyl group on the phenyl ring is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electrostatic interactions.[1] The methyl group further modulates steric and electronic properties. This guide provides a comparative analysis of the principal classes of bioactive derivatives that can be synthesized from this scaffold—Schiff bases, chalcones, and pyrazoles—drawing upon robust experimental data from structurally analogous compounds to predict their therapeutic potential and guide future research.

Schiff Base Derivatives: Probing the Antimicrobial Frontier

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry, renowned for their broad spectrum of antimicrobial activities.[2] Their synthesis from this compound and various primary amines offers a straightforward path to a diverse chemical library.

Mechanism of Action & Rationale

The antimicrobial efficacy of Schiff bases is often attributed to the electrophilic nature of the azomethine carbon atom. This group can interfere with normal cell processes by forming hydrogen bonds with active centers of cellular constituents, disrupting cellular respiration, or inhibiting protein synthesis. Furthermore, many Schiff base complexes act via chelation theory, where the metal complex can impair the production of essential metabolites and inhibit the growth of microorganisms.[3] The electron-withdrawing nature of the two fluorine atoms in our core scaffold is predicted to enhance the reactivity of the azomethine group, potentially leading to more potent antimicrobial agents.

Comparative Antimicrobial Performance

While direct data for derivatives of this compound is emerging, extensive research on analogous benzaldehyde-derived Schiff bases provides a strong predictive foundation.

Derivative ClassTarget OrganismReported Activity (MIC, µg/mL)Reference CompoundSource
Benzaldehyde-derived Schiff BasesStaphylococcus aureus (Gram +)12.5 - 50Various[2][4]
Escherichia coli (Gram -)25 - 100Various[2][5]
Candida albicans (Fungus)24 - >100Compound 3c[4][6]
4-Nitrobenzaldehyde-derived Schiff BaseS. aureus, E. coliModerate Activity (6-15mm inhibition)-[5]
Experimental Workflow: Synthesis and Antimicrobial Screening

The logical flow from synthesis to biological validation is crucial for identifying promising candidates.

cluster_synthesis Synthesis cluster_screening Antimicrobial Screening A 3,5-Difluoro-4- methylbenzaldehyde C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (e.g., Aminobenzenethiol) B->C D Schiff Base Derivative C->D E Prepare Stock Solution (DMSO) D->E Purification & Characterization F Broth Microdilution Assay (96-well plates) E->F H Incubate & Measure MIC Values F->H G Inoculate with Bacterial/ Fungal Strains G->F LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Chalcone Chalcone Derivative Chalcone->IKK Inhibits

References

A Comparative Guide to the Electronic Properties of Substituted Benzaldehydes: A Computational Focus on 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for evaluating the electronic properties of 3,5-Difluoro-4-methylbenzaldehyde. Designed for researchers, medicinal chemists, and materials scientists, this document outlines a comparative study against key benzaldehyde analogues. By elucidating the influence of specific substituents on the molecule's electronic landscape, we aim to provide a predictive understanding of its reactivity, stability, and potential applications. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust computational tool for modeling molecular systems.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, finding extensive use in the pharmaceutical, agrochemical, and fragrance industries.[1][2] The electronic properties of these aromatic aldehydes are critically dependent on the nature and position of substituents on the benzene ring. These substitutions can modulate the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.[3]

This compound is a unique analogue featuring both electron-withdrawing fluorine atoms and an electron-donating methyl group. This specific arrangement is anticipated to create a distinct electronic profile, influencing its utility as a synthetic intermediate. Understanding this profile is paramount for its rational application in drug design and materials science. This guide presents a computational protocol to investigate these properties, benchmarking them against parent benzaldehyde and other relevant derivatives to dissect the individual and combined effects of the fluoro and methyl substituents.

The Computational Strategy: A Comparative DFT Approach

To contextualize the electronic properties of this compound, we propose a comparative study involving the following molecules:

  • Benzaldehyde: The unsubstituted parent molecule, serving as a baseline.

  • 4-Methylbenzaldehyde: To isolate the electronic effect of the para-methyl group.

  • 3,5-Difluorobenzaldehyde: To isolate the electronic effect of the meta-difluoro substitution.

  • Target Molecule: this compound: To understand the synergistic or antagonistic effects of the substituents.

The computational analysis will be performed using Density Functional Theory (DFT), a widely adopted method for its balance of accuracy and computational efficiency in studying the electronic structure of molecules.[4][5][6]

Experimental Protocol: DFT Calculation Workflow

This section details the step-by-step computational methodology for analyzing the electronic properties of the selected benzaldehyde derivatives.

I. Software and Hardware:

  • Software: Gaussian 09/16 suite of programs.[1]

  • Visualization: GaussView 5.0 or Avogadro.[1]

  • Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

II. Computational Method:

  • Theory Level: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.[1][4][6]

  • Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a flexible description of electron distribution.[1][4]

III. Step-by-Step Procedure:

  • Molecule Building: Construct the 3D structures of Benzaldehyde, 4-Methylbenzaldehyde, 3,5-Difluorobenzaldehyde, and this compound using GaussView or a similar molecular editor.

  • Geometry Optimization:

    • Perform a full geometry optimization for each molecule to find its lowest energy conformation.

    • Use the Opt keyword in the Gaussian input file. The optimization should be carried out in the gas phase.

    • Causality: This step is crucial because all subsequent electronic property calculations are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.

  • Frequency Analysis:

    • Perform a frequency calculation (Freq keyword) on each optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state or a saddle point and must be re-optimized.

  • Electronic Property Calculations:

    • Using the validated optimized geometries, perform single-point energy calculations to derive key electronic properties.

    • Key Properties to Analyze:

      • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity.[1] A smaller gap suggests higher reactivity.

      • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions.[1]

      • Global Reactivity Descriptors: Calculate chemical potential (µ), hardness (η), and electrophilicity (ω) from the HOMO and LUMO energies to quantify reactivity.

      • Dipole Moment: The magnitude and vector of the dipole moment indicate the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

  • Excited State Analysis (Optional but Recommended):

    • Perform Time-Dependent DFT (TD-DFT) calculations (TD keyword) to investigate the electronic transitions.[1][7]

    • This analysis provides theoretical UV-Vis spectra, including excitation energies (wavelengths) and oscillator strengths (intensities), which can be correlated with experimental spectroscopic data.[8]

Workflow Visualization

The following diagram illustrates the computational workflow for analyzing each molecule.

G cluster_input Input Preparation cluster_analysis Data Analysis & Interpretation Build 1. Build 3D Structure Input 2. Create Input File (B3LYP/6-31G(d,p)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq SP 5. Single Point & TD-DFT Freq->SP Validation Validation: No Imaginary Frequencies? Freq->Validation Spectra Analyze Spectra: Excitation Energies SP->Spectra Properties Extract Properties: HOMO/LUMO, MEP, Dipole Validation->Properties Comparison Comparative Analysis Properties->Comparison Spectra->Comparison

Caption: Computational workflow for DFT analysis of benzaldehyde derivatives.

Predicted Electronic Properties: A Comparative Discussion

This section outlines the expected outcomes and provides a framework for interpreting the computational data. While specific values require executing the protocol, we can hypothesize the trends based on fundamental chemical principles.

A. Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

  • Benzaldehyde: Will serve as the reference value.

  • 4-Methylbenzaldehyde: The electron-donating methyl group is expected to raise the HOMO energy level more significantly than the LUMO, likely resulting in a slightly smaller energy gap compared to benzaldehyde.

  • 3,5-Difluorobenzaldehyde: The strongly electronegative fluorine atoms will act as inductive electron-withdrawing groups, stabilizing both the HOMO and LUMO. This stabilization is typically more pronounced for the HOMO, leading to a larger energy gap and increased stability compared to benzaldehyde.

  • This compound: The competing effects of the electron-donating methyl group and electron-withdrawing fluoro groups will result in a nuanced outcome. The net effect will determine if the energy gap is larger or smaller than that of the parent benzaldehyde.

Table 1: Predicted Trends in Frontier Orbital Energies and Energy Gaps (in eV)

Molecule E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) Expected Reactivity
Benzaldehyde Value A Value B A - B Baseline
4-Methylbenzaldehyde Higher than A Similar to B Smaller than baseline Higher
3,5-Difluorobenzaldehyde Lower than A Lower than B Larger than baseline Lower

| this compound | Intermediate | Intermediate | To be determined | To be determined |

B. Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution.

  • Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack. In benzaldehydes, this is typically centered on the carbonyl oxygen atom.[1]

  • Blue regions (positive potential) indicate electron-poor areas, prone to nucleophilic attack. This is expected around the aldehyde proton and the ring protons.[1]

The substituents will modulate this distribution. The fluorine atoms in this compound will withdraw electron density from the ring, making the ring itself more electron-poor (more blue) compared to benzaldehyde. The methyl group will donate density, creating a localized region of slightly less positive potential.

C. Dipole Moment

The dipole moment is a measure of molecular polarity.

  • Benzaldehyde: Possesses a significant dipole moment due to the polar carbonyl group.

  • 4-Methylbenzaldehyde: The methyl group's small electron-donating effect might slightly alter the magnitude of the dipole moment.

  • 3,5-Difluorobenzaldehyde: The two C-F bonds will have strong bond dipoles. Due to the meta-positioning, these dipoles will have a significant vector component that adds to the carbonyl group's dipole, likely resulting in a larger overall dipole moment than benzaldehyde.

  • This compound: The combined effects will likely lead to the largest dipole moment among the studied compounds, enhancing its polarity.

Logical Relationship Visualization

This diagram illustrates the expected influence of substituents on the key electronic properties.

G sub Substituent (X) e_donating Electron Donating (-CH3) sub->e_donating e.g. e_withdrawing Electron Withdrawing (-F) sub->e_withdrawing e.g. homo HOMO Energy e_donating->homo Increases e_withdrawing->homo Decreases gap HOMO-LUMO Gap homo->gap Decreases homo->gap Increases reactivity Chemical Reactivity gap->reactivity Increases gap->reactivity Decreases

Caption: Influence of substituents on frontier orbitals and reactivity.

Conclusion and Outlook

This guide provides a robust computational framework for a detailed investigation into the electronic properties of this compound. By employing a comparative approach with structurally related analogues, researchers can gain fundamental insights into structure-property relationships. The data generated from this protocol—including HOMO-LUMO gaps, MEP maps, and dipole moments—will be invaluable for predicting the molecule's behavior in various chemical environments. This knowledge can accelerate its application in targeted synthesis, from designing new pharmaceutical scaffolds to developing advanced organic materials, by providing a rational basis for experimental design.

References

A Comparative Guide to the X-ray Crystal Structure of 3,5-Difluoro-4-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Fluorinated Benzaldehydes in Drug Discovery

Fluorinated aromatic compounds, particularly benzaldehyde derivatives, are foundational building blocks in modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity—attributes critical for the development of effective pharmaceuticals.[1] 3,5-Difluoro-4-methylbenzaldehyde is a compound of significant interest, combining the potent electronic effects of two fluorine atoms with the steric and electronic influence of a methyl group.

To rationally design and optimize novel therapeutics based on this scaffold, an unambiguous understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction (XRD) remains the gold standard for determining the precise atomic arrangement, bond lengths, and intermolecular interactions within a crystalline solid.[2][3][4] This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound derivatives. While crystallographic data for this specific molecule's derivatives are not widely published, we will leverage data from structurally similar fluorinated compounds to establish a robust comparative analysis, offering field-proven insights into the expected outcomes and experimental nuances.

Part 1: Synthesis of Benzaldehyde Scaffolds and Their Derivatives

The journey to a crystal structure begins with the high-purity synthesis of the target molecule and its derivatives. The reactivity of the aldehyde functional group makes it an ideal handle for creating diverse molecular libraries, most commonly through condensation reactions to form Schiff bases.

Synthesis of the Parent Aldehyde

The synthesis of 3,5-difluorobenzaldehyde, the parent compound to our target, is well-documented and typically involves the formylation of a corresponding Grignard reagent or the reduction of a difluorobenzonitrile precursor. These established routes provide a reliable foundation for accessing the 4-methyl substituted analog.

General Synthesis Protocol for Schiff Base Derivatives

Schiff base formation is a robust and high-yielding condensation reaction between an aldehyde and a primary amine. This reaction is fundamental to creating a diverse set of derivatives for structural comparison.[5][6]

Experimental Protocol: Schiff Base Synthesis

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 0.5 M). In a separate vessel, dissolve 1.0 equivalent of the desired primary amine (e.g., aniline, p-toluidine) in the same solvent.

  • Reaction Initiation: Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring. Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the reaction.

    • Scientific Rationale: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Reaction Progression: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to achieve the high purity (>95%) required for successful crystallization.[6]

Part 2: The Crystallization Challenge: From Purified Powder to Diffractable Single Crystal

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging and empirical step in the process.[4] Success hinges on carefully controlling the rate of supersaturation to allow for the slow, ordered growth of a single crystal lattice.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Select a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the purified Schiff base derivative in a chosen solvent by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Scientific Rationale: This crucial step removes any microscopic dust or particulate matter that could act as nucleation sites, preventing the formation of a shower of tiny crystals and promoting the growth of a single, larger crystal.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).

  • Patience and Observation: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial. Monitor periodically for the formation of well-defined, transparent crystals.

Part 3: The X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of data collection and structure solution can begin. Modern diffractometers have largely automated this workflow, but understanding the underlying principles is key to interpreting the results.[2][7]

The comprehensive workflow, from initial synthesis to final data analysis, provides a systematic path for researchers to follow.

Caption: General workflow for X-ray crystal structure analysis.

Part 4: Comparative Crystallographic Analysis

The substitution pattern on the benzaldehyde ring critically influences molecular conformation and crystal packing. Fluorine, in particular, plays a unique role due to its high electronegativity and ability to participate in non-covalent interactions like C-H···F hydrogen bonds, which can significantly alter the crystal lattice.[8][9][10]

The table below presents crystallographic data for analogous fluorinated aromatic compounds. This comparative data serves as a valuable benchmark for predicting the structural features of novel this compound derivatives.

Table 1: Comparative Crystallographic Data for Analogous Fluorinated Aromatic Derivatives

ParameterEthyl 4-amino-3,5-difluorobenzoate[10]Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)[10](E)-N'-(4-fluorobenzylidene) isonicotinohydrazide¹
Chemical Formula C₉H₉F₂NO₂C₁₈H₁₄F₄N₂O₄C₁₃H₁₀FN₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nC2/cP2₁/c
a (Å) 5.0681 (3)18.2392 (12)5.8621 (4)
b (Å) 7.9131 (5)5.7601 (4)10.6865 (7)
c (Å) 22.8465 (14)17.5218 (12)18.2385 (12)
β (°) 94.028 (2)109.916 (2)94.591 (2)
Volume (ų) 913.62 (9)1729.8 (2)1137.56 (13)
Z 444
Key Interactions N-H···O H-bonds, C-H···F contacts, π-stackingπ-stackingN-H···N H-bonds, C-H···O contacts

¹Data obtained from the Cambridge Structural Database (CSD), entry: 1143258.

Analysis and Expected Insights:

  • Influence of Fluorine: The crystal packing of the 4-amino-3,5-difluorobenzoate derivative is stabilized by a combination of classical hydrogen bonds and weaker C-H···F interactions.[10] It is highly probable that derivatives of this compound will exhibit similar short C-H···F contacts, guiding their supramolecular assembly.

  • Molecular Conformation: The presence of ortho-fluorine substituents can cause steric hindrance, leading to non-planar conformations. For instance, in the azobenzene derivative, the phenyl rings are twisted relative to the central diazene unit, a deviation from planarity attributed to intramolecular steric interactions involving the fluorine atoms.[10] A similar twisting of the benzaldehyde ring relative to the rest of the molecule can be anticipated in Schiff base derivatives.

  • Comparison to Non-Fluorinated Analogs: In contrast to their fluorinated counterparts, the crystal packing of non-fluorinated benzaldehyde derivatives, such as those from 3,5-dimethylbenzaldehyde, is primarily governed by van der Waals forces and classical hydrogen bonds where applicable.[5] The introduction of fluorine adds a layer of complexity and directionality to the intermolecular interactions, potentially leading to denser and more stable crystal packing.[8]

The relationship between the molecular structure and the resulting crystal packing is a cornerstone of crystal engineering.

G cluster_molecular Molecular Properties cluster_forces Intermolecular Forces cluster_crystal Solid-State Structure M1 Molecular Geometry (Bond Angles, Torsions) F1 Classical H-Bonds (N-H···O/N) M1->F1 Dictates F2 Weak H-Bonds (C-H···F) M1->F2 Dictates F3 π-π Stacking M1->F3 Dictates M2 Substituent Effects (e.g., -F, -CH3) M2->F1 Modulates M2->F2 Modulates M2->F3 Modulates C1 Crystal Packing & Symmetry F1->C1 Determines F2->C1 Determines F3->C1 Determines

Caption: Influence of molecular features on crystal packing.

Conclusion

The structural elucidation of this compound derivatives via single-crystal X-ray diffraction is a multi-step process that demands precision in synthesis, patience in crystallization, and rigor in analysis. While direct structural reports may be limited, a comparative approach using data from analogous fluorinated systems provides a powerful predictive tool. The interplay of steric and electronic effects from the fluorine and methyl substituents governs the ultimate crystal packing, influencing the material's bulk properties. The methodologies and comparative data presented in this guide offer researchers a robust framework to explore the rich structural landscape of this important class of compounds, accelerating the design of next-generation pharmaceuticals and advanced materials.

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Benzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Benzaldehyde, a fundamental aromatic aldehyde, and its fluorinated congeners serve as pivotal building blocks for a vast array of complex molecules. This guide provides an in-depth comparative analysis of the reactivity and characteristics of fluorinated versus non-fluorinated benzaldehydes, supported by experimental data and detailed protocols to inform experimental design and accelerate research and development.

The Influence of Fluorine: Electronic and Steric Considerations

The substitution of a hydrogen atom with fluorine on the benzaldehyde ring introduces profound electronic and, to a lesser extent, steric changes that dictate the molecule's reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.[1]

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R or +M effect). This resonance effect is most pronounced when fluorine is at the ortho or para position and can partially counteract the inductive withdrawal. Despite this, for fluorine, the inductive effect is generally considered to be dominant in influencing the reactivity of the carbonyl group.

dot graph TD { subgraph "Fluorinated Benzaldehyde" A[Fluorine Substituent] --> B{Inductive Effect (-I)}; A --> C{Resonance Effect (+R)}; B --> D["Increased Electrophilicity of Carbonyl Carbon"]; C --> E["Partial Counteraction of Inductive Effect"]; end subgraph "Non-Fluorinated Benzaldehyde" F[Hydrogen] --> G["Baseline Electrophilicity"]; end D --> H{Enhanced Reactivity towards Nucleophiles}; G --> I{Standard Reactivity}; } caption: "Electronic Effects of Fluorine on Benzaldehyde Reactivity"

Comparative Physicochemical Properties

The introduction of a fluorine atom alters the physical properties of benzaldehyde. The following table summarizes the key physicochemical properties of benzaldehyde and its monofluorinated isomers.

PropertyBenzaldehyde2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Formula C₇H₆OC₇H₅FOC₇H₅FOC₇H₅FO
Molecular Weight 106.12 g/mol 124.11 g/mol 124.11 g/mol 124.11 g/mol
Boiling Point 178.1 °C175 °C173 °C181 °C
Melting Point -26 °C-44.5 °C-10 °C-10 °C
Density 1.044 g/mL1.18 g/cm³1.174 g/cm³1.157 g/mL

Comparative Reactivity Analysis

The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to increased reactivity in a variety of common organic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes. The increased partial positive charge on the carbonyl carbon of fluorinated benzaldehydes accelerates the rate of attack by nucleophiles.

Hammett Plot Analysis: The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. For reactions involving nucleophilic attack on the carbonyl carbon, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction. Studies on the condensation of substituted benzaldehydes with Meldrum's acid have shown a positive ρ value, confirming that electron-withdrawing substituents, such as fluorine, enhance the reaction rate.[2]

dot graph { layout=neato; node [shape=box]; subgraph "Reaction Coordinate" Reactants [pos="0,2!"]; TS_F [label="Transition State (Fluorinated)", pos="1,3!"]; TS_H [label="Transition State (Non-Fluorinated)", pos="1.5,3.5!"]; Products [pos="2,1!"]; Reactants -- TS_F [label="Lower Activation Energy"]; Reactants -- TS_H [label="Higher Activation Energy"]; TS_F -- Products; TS_H -- Products; end } caption: "Comparative Energy Profile for Nucleophilic Addition"

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3] Consequently, fluorinated benzaldehydes are expected to react more readily than their non-fluorinated counterparts.[4]

Experimental Observation: While specific kinetic data for a direct comparison is not always readily available, the general principle of increased electrophilicity suggests that reactions with fluorinated benzaldehydes will proceed faster and may give higher yields under identical conditions.[4] However, a potential side reaction to consider, especially with strong bases used for ylide generation, is the Cannizzaro reaction, as fluorinated benzaldehydes lack α-hydrogens.[5]

Oxidation

The oxidation of benzaldehydes to benzoic acids is a common transformation. The electronic nature of the substituents can influence the rate of oxidation. While detailed kinetic studies directly comparing the oxidation rates of a full series of fluorinated and non-fluorinated benzaldehydes are not abundant in the literature, it is known that the reaction mechanism can be sensitive to the electronic environment. For instance, in some oxidation reactions, electron-donating groups can accelerate the reaction, while in others, the effect may be less pronounced.[6][7]

Reduction

The reduction of benzaldehydes to their corresponding benzyl alcohols is readily achieved with a variety of reducing agents. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes would suggest a faster rate of hydride delivery from reagents like sodium borohydride.

Spectroscopic Comparison

The presence of fluorine significantly impacts the NMR spectra of benzaldehydes.

  • ¹H NMR: The aldehydic proton in fluorinated benzaldehydes typically appears at a slightly different chemical shift compared to benzaldehyde. The aromatic protons are also affected, with those closer to the fluorine atom experiencing larger shifts and exhibiting coupling to the ¹⁹F nucleus.

  • ¹³C NMR: The carbonyl carbon in fluorinated benzaldehydes is generally deshielded (appears at a higher ppm value) due to the electron-withdrawing nature of fluorine. The aromatic carbons also show characteristic shifts and C-F coupling constants.[8]

  • ¹⁹F NMR: This technique is particularly useful for characterizing fluorinated compounds. The chemical shift of the fluorine atom provides information about its electronic environment.[9]

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity of fluorinated and non-fluorinated benzaldehydes, the following comparative experimental protocols are proposed.

Protocol 1: Competitive Wittig Reaction

This experiment is designed to provide a semi-quantitative comparison of the reactivity of 4-fluorobenzaldehyde and benzaldehyde towards a phosphorus ylide.

Objective: To determine the relative reactivity of 4-fluorobenzaldehyde and benzaldehyde in a competitive Wittig reaction.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Benzaldehyde

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq) dropwise. A color change to deep red or orange indicates ylide formation. Stir at 0 °C for 1 hour.

  • Competitive Reaction: In a separate flame-dried flask, prepare a solution containing 4-fluorobenzaldehyde (0.5 eq), benzaldehyde (0.5 eq), and the internal standard in anhydrous THF.

  • Slowly add the aldehyde mixture to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine the ratio of 4-fluorostilbene to stilbene.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Ylide Solution"]; B [label="Prepare Aldehyde Mixture\n(Fluorinated + Non-Fluorinated + Standard)"]; C [label="Combine Reactants at 0°C"]; D [label="Reaction at Room Temperature"]; E [label="Workup and Extraction"]; F [label="Analyze Product Ratio (NMR, GC-MS)"]; A -> C; B -> C; C -> D -> E -> F; } caption: "Workflow for Competitive Wittig Reaction"

Protocol 2: Comparative Oxidation Rate by UV-Vis Spectroscopy

This protocol outlines a method to compare the oxidation rates of 4-fluorobenzaldehyde and benzaldehyde using potassium permanganate, a colored oxidizing agent.

Objective: To compare the rates of oxidation of 4-fluorobenzaldehyde and benzaldehyde by monitoring the disappearance of permanganate.

Materials:

  • 4-Fluorobenzaldehyde

  • Benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Aqueous acetic acid (solvent)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Solution Preparation: Prepare stock solutions of 4-fluorobenzaldehyde, benzaldehyde, and potassium permanganate in aqueous acetic acid.

  • Kinetic Run (Benzaldehyde): In a quartz cuvette, place a solution of benzaldehyde in aqueous acetic acid (in large excess). Place the cuvette in the thermostatted holder of the UV-Vis spectrophotometer.

  • Initiate the reaction by adding a small, known volume of the KMnO₄ stock solution.

  • Immediately begin recording the absorbance at the λ_max of KMnO₄ (around 525 nm) at regular time intervals.

  • Kinetic Run (4-Fluorobenzaldehyde): Repeat steps 2-4 using the 4-fluorobenzaldehyde stock solution.

  • Data Analysis: For each reaction, plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for the two aldehydes to determine their relative rates of oxidation.

Conclusion

The incorporation of fluorine into the benzaldehyde scaffold significantly enhances the electrophilicity of the carbonyl group, primarily through a strong inductive effect. This electronic perturbation leads to a general increase in reactivity towards nucleophilic attack, as seen in reactions like nucleophilic addition and the Wittig reaction. While the effects on oxidation and reduction are also anticipated, they may be more mechanistically nuanced. The distinct spectroscopic signatures of fluorinated benzaldehydes, particularly in ¹⁹F NMR, provide powerful tools for their characterization. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in a laboratory setting, enabling more informed decisions in the design and optimization of synthetic routes.

References

The Strategic Utility of 3,5-Difluoro-4-methylbenzaldehyde: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of precisely functionalized building blocks is paramount to achieving desired molecular architectures and optimizing pharmacological or material properties. Among these, fluorinated aromatic aldehydes stand out as exceptionally versatile intermediates. This guide provides an in-depth technical overview of 3,5-Difluoro-4-methylbenzaldehyde, a strategic building block whose unique substitution pattern offers a compelling array of synthetic possibilities. While direct, extensive literature on this specific isomer is emerging, this guide will leverage established principles of organofluorine chemistry and comparative data from related analogues to illuminate its potential applications and performance.

The Molecular Logic: Deconstructing this compound

The strategic value of this compound arises from the interplay of its three key functional components: the aldehyde group, the vicinal methyl group, and the meta-directing fluorine atoms.

  • The Aldehyde "Handle": The formyl group is a cornerstone of organic synthesis, serving as a versatile precursor for a vast number of chemical transformations. It readily participates in nucleophilic additions, condensations, and reductive aminations, providing a reliable entry point for constructing complex molecular scaffolds.

  • Fluorine's Influence: The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The two fluorine atoms in a 1,3,5-relationship on the benzene ring of this compound exert a strong electron-withdrawing effect, which can influence the reactivity of the aldehyde and the acidity of adjacent protons.

  • The Methyl Group Modifier: The methyl group at the 4-position provides a site for potential further functionalization and sterically influences the surrounding reactive centers. Its presence also modulates the electronic properties of the aromatic ring.

Comparative Analysis with Alternative Benzaldehydes

To fully appreciate the utility of this compound, it is instructive to compare its anticipated properties and reactivity with other commercially available benzaldehydes.

FeatureThis compound4-Methylbenzaldehyde3,5-Difluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Weight 156.13 g/mol 120.15 g/mol [3]142.10 g/mol 124.11 g/mol
Boiling Point Not widely reported204-205 °C[3]175-176 °C181 °C
Reactivity of Aldehyde Enhanced by fluorine atomsStandardEnhanced by fluorine atomsModerately enhanced
Metabolic Stability Expected to be highModerateHighHigh
Lipophilicity (logP) Expected to be higher than non-fluorinated analogues~1.8~1.5~1.3
Key Applications Inferred for drug discovery, agrochemicalsFragrances, pharmaceuticals, dyes[3]Pharmaceutical and materials science intermediate[4]Pharmaceutical intermediate

Data for this compound is inferred based on the properties of its structural components and related molecules.

The difluoro substitution in this compound is anticipated to render the aldehyde carbonyl more electrophilic compared to its non-fluorinated counterpart, 4-methylbenzaldehyde, potentially leading to faster reaction rates in nucleophilic additions.

Key Synthetic Transformations: Experimental Protocols

The aldehyde functionality of this compound allows for its participation in a wide range of C-C and C-N bond-forming reactions. The following are detailed protocols for three fundamental transformations, using closely related fluorinated benzaldehydes as exemplars where direct literature for the target molecule is unavailable.

Grignard Reaction for the Synthesis of Secondary Alcohols

The Grignard reaction is a robust method for forming carbon-carbon bonds. The following protocol, adapted from the synthesis of 3,5-Difluoro-3'-methylbenzhydrol, can be applied to this compound.[4]

Reaction Scheme:

G reactant1 This compound product Secondary Alcohol reactant1->product 1. R-MgBr reactant2 R-MgBr reactant2->product 2. H3O+ catalyst Anhydrous THF catalyst->product

Caption: General workflow for the Grignard reaction.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of the desired alkyl or aryl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.[4]

  • Reaction with Aldehyde: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add the prepared Grignard reagent to the cooled aldehyde solution via a dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Fluorinated benzaldehydes are known to undergo efficient solventless Wittig olefination with stabilized phosphoranes.[5]

Reaction Scheme:

G reactant1 This compound product Alkene reactant1->product reactant2 Phosphorus Ylide reactant2->product

Caption: General scheme of the Wittig reaction.

Experimental Protocol (adapted for stabilized ylides):

  • Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the stabilized phosphorus ylide (e.g., (triphenylphosphoranylidene)acetate) (1.1 eq).

  • Reaction: Heat the mixture under a nitrogen atmosphere with stirring. The reaction is often exothermic.[5] Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The crude product can be purified directly by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide. For solvent-based reactions, a typical workup involves quenching with water, extraction with an organic solvent, drying, and purification.[6]

Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7] This one-pot reaction involves the formation of an imine intermediate followed by its reduction.

Reaction Scheme:

G reactant1 This compound product Secondary Amine reactant1->product reactant2 Amine (R-NH2) reactant2->product catalyst Reducing Agent (e.g., NaBH3CN) catalyst->product

References

The Strategic Advantage of 3,5-Difluoro-4-methylbenzaldehyde in Advanced Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. Substituted benzaldehydes are foundational building blocks, and among these, 3,5-Difluoro-4-methylbenzaldehyde emerges as a molecule of significant strategic interest. Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking an electron-donating methyl group—creates a nuanced electronic environment that can be leveraged for precise chemical transformations. This guide provides an in-depth analysis of the patent landscape surrounding the use of this versatile reagent, alongside a comparative assessment of its performance against key alternatives, supported by established chemical principles.

I. The Emerging Patent Landscape: A Focus on Kinase Inhibitors

While a dense and explicit patent literature for this compound is still maturing, the broader patent landscape for fluorinated and methylated benzaldehydes offers compelling insights into its potential applications. A prominent area of focus is the synthesis of small molecule kinase inhibitors, a cornerstone of modern oncology and immunology. In particular, the development of Bruton's tyrosine kinase (Btk) inhibitors has seen the extensive use of structurally related aromatic aldehydes.[1][2][3]

Patents in this domain, such as those for Btk inhibitors, often describe heterocyclic cores a-substituted with functionalized phenyl rings.[1][4] The benzaldehyde moiety serves as a key precursor for the introduction of this phenyl group, typically through condensation or cross-coupling reactions. The substitution on the benzaldehyde directly influences the physicochemical properties of the final inhibitor, such as its binding affinity, selectivity, and metabolic stability. The unique electronic and steric profile of this compound makes it a compelling, albeit not yet widely documented, candidate for the synthesis of next-generation kinase inhibitors.

II. Comparative Performance Analysis: Reactivity and Synthetic Utility

The true value of a synthetic building block is revealed through its performance in key chemical transformations. Here, we compare the anticipated reactivity of this compound with that of its close structural analogs: 3,5-difluorobenzaldehyde, 4-fluoro-3-methylbenzaldehyde, and 3,5-dimethylbenzaldehyde. This analysis is grounded in fundamental principles of organic chemistry, as direct comparative experimental data is not yet widely available in the public domain.[5][6]

A. Electrophilicity of the Carbonyl Group

The reactivity of the aldehyde functional group is paramount. The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, thus enhancing its electrophilicity.[7] Conversely, the methyl group has an electron-donating effect. The net result is a finely tuned reactivity.

CompoundKey Substituent EffectsPredicted Carbonyl Electrophilicity
This compound Two -I (F), One +I (CH₃)High
3,5-DifluorobenzaldehydeTwo -I (F)Very High
4-Fluoro-3-methylbenzaldehydeOne -I (F), One +I (CH₃)Moderate-High
3,5-DimethylbenzaldehydeTwo +I (CH₃)Moderate

This table presents a qualitative prediction based on the electronic effects of the substituents.

This enhanced electrophilicity is advantageous in reactions such as aldol condensations, Knoevenagel condensations, and the formation of Schiff bases, which are common steps in the synthesis of complex pharmaceutical intermediates.[5][7][8]

B. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring can also serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a pathway for further functionalization of the aromatic core. The electron-withdrawing nature of the aldehyde group activates the ring for such substitutions.

III. Experimental Protocols: A Representative Synthetic Workflow

The following protocol outlines a generalized procedure for a Knoevenagel condensation, a common reaction where the choice of benzaldehyde derivative is critical. This serves as a model for comparing the performance of this compound and its alternatives.[5]

Objective: To synthesize a substituted benzylidenemalononitrile, a common intermediate in medicinal chemistry.

Materials:

  • Substituted Benzaldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 3-4 drops).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Anticipated Outcomes:

Based on the enhanced electrophilicity of the carbonyl carbon, it is anticipated that this compound would exhibit a faster reaction rate and potentially a higher yield in this condensation compared to its less fluorinated or non-fluorinated counterparts under identical conditions.

IV. Visualization of a Key Synthetic Pathway

The following diagram illustrates a hypothetical synthetic pathway towards a generic kinase inhibitor core, highlighting the role of this compound.

G cluster_0 Synthesis of Kinase Inhibitor Core A This compound C Knoevenagel Condensation Product A->C Knoevenagel Condensation B Active Methylene Compound (e.g., Malononitrile) B->C F Kinase Inhibitor Core C->F Annulation D Heterocyclic Amine D->F E Cyclization/Coupling Reaction

Caption: A generalized workflow for the synthesis of a kinase inhibitor core.

V. Conclusion: A Strategic Building Block for Future Drug Discovery

While the patent landscape for this compound is still in its early stages, the established importance of fluorinated and methylated benzaldehydes in medicinal chemistry, particularly in the synthesis of kinase inhibitors, strongly suggests its significant potential. The unique electronic properties conferred by its substitution pattern offer a compelling advantage in terms of reactivity and the potential for fine-tuning the pharmacological properties of the final drug substance. As synthetic methodologies continue to evolve, this compound is poised to become an increasingly valuable tool in the arsenal of researchers and drug development professionals.

VI. References

  • US20060167090A1 - BTK inhibitors - Google Patents.

  • WO2019149164A1 - Erbb/btk inhibitors - Google Patents.

  • US11672803B2 - Use of inhibitors of Brutons tyrosine kinase (Btk) - Google Patents.

  • US8735403B2 - Inhibitors of Bruton's tyrosine kinase - Google Patents.

  • US20120135944A1 - Inhibitors of bruton's tyrosine kinase - Google Patents.

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - RSC Publishing. (2019).

  • Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions - Benchchem.

  • Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase | Request PDF - ResearchGate.

  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed. (2022).

  • The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide - Benchchem.

  • US8735403B2 - Inhibitors of Bruton's tyrosine kinase - Google Patents.

  • Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase - PMC - PubMed Central.

  • 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem.

  • Solved compare the reactivity of four different aldehydes. | Chegg.com. (2023).

  • 4-Methylbenzaldehyde - Wikipedia.

  • Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile.

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI.

  • 3,5-Difluoro-4-hydroxybenzaldehyde - Vibrant Pharma Inc.

  • 2,3-difluoro-4-methylbenzaldehyde 95% - Advanced ChemBlocks.

  • 3,5-Difluoro-4-nitrobenzaldehyde|CAS 1806335-15-8 - Benchchem.

  • 4-methylbenzaldehyde - Sigma-Aldrich.

  • 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 - Biosynth.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3,5-Difluoro-4-methylbenzaldehyde. As drug development professionals and laboratory scientists, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of personnel and the protection of our environment.

The disposal of any chemical waste is governed by a framework of regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] This protocol is designed to align with these standards, providing a self-validating system for managing waste streams containing this compound.

Hazard Assessment: Understanding the "Why"

Anticipated Hazards:

  • Combustible Liquid: Like many benzaldehydes, this compound is likely a combustible liquid.[3][5][6][7] This necessitates storage away from ignition sources and the use of non-sparking tools during handling.[5][8]

  • Acute Toxicity (Oral): Expected to be harmful if swallowed.[3][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][7] Prolonged contact can lead to defatting and dermatitis.[4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[7][8]

  • Aquatic Toxicity: Substituted benzaldehydes are often harmful or toxic to aquatic life, potentially with long-lasting effects.[3][4] Therefore, release into the environment and entry into drains must be strictly avoided.[3][4][5]

This hazard profile dictates that this compound must be managed as regulated hazardous waste.[2][9] Under no circumstances should it be disposed of in standard trash or poured down the drain.[9][10]

Hazard Classification (Anticipated) Regulatory Guideline Primary Disposal Method
Combustible Liquid29 CFR § 1910.1450Collection for licensed hazardous waste disposal
Acute Toxicity (Oral, Dermal)40 CFR Parts 260-273Do not dispose of down the drain
Skin/Eye IrritationOSHA Laboratory StandardSegregate from other waste streams
Aquatic HazardEPA Resource Conservation and Recovery Act (RCRA)Prevent release to the environment

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the disposal of pure this compound, solutions containing it, and contaminated lab materials. The foundational principle is the "cradle-to-grave" management of hazardous waste, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[2][11]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Your primary defense is a combination of appropriate PPE and engineering controls.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[13]

  • Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[12]

Step 2: Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Waste Stream: All materials contaminated with this compound are classified as hazardous chemical waste.[1] Do not mix this waste with non-hazardous materials.[3]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1][2] The container must be in good condition.

  • Labeling: This is a frequent point of failure in regulatory inspections. The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "[14]

    • The full chemical name: "This compound "

    • The approximate percentage and quantity of the waste.

    • The accumulation start date (the date the first drop of waste enters the container).[14]

    • Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).

Step 3: Disposing of Unused Product and Contaminated Materials
  • Pure Compound/Solutions: Carefully transfer any waste product into the designated hazardous waste container inside a fume hood.

  • Contaminated Labware: Items such as pipette tips, gloves, and weigh boats that are contaminated must be placed in the hazardous waste container.

  • Empty Reagent Bottles: An "empty" container may still contain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected in your designated container.[12] After triple-rinsing, the container can be managed according to your institution's policy for decontaminated glassware.

Step 4: Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.[3][12] Containers must remain closed at all times except when adding waste.[2]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[4] The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[3]

  • Contain the Spill: If safe to do so, contain the spill using an inert absorbent material like vermiculite, dry sand, or a chemical spill kit.[8][15][16] Do not use combustible materials like paper towels or sawdust.[8]

  • Collect and Dispose: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it in your designated hazardous waste container for disposal.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Storage & Final Disposition start Waste Generation (Pure compound, solutions, contaminated materials) assess_hazards Assess Hazards (Combustible, Irritant, Toxic, Environmental) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe select_container Select Compatible, Leak-Proof Container ppe->select_container label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date select_container->label_container collect_waste Collect Waste in Chemical Fume Hood label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container spill Spill Occurs? collect_waste->spill store_container Store in Designated Satellite Accumulation Area seal_container->store_container contact_ehs Contact EHS or Licensed Waste Disposal Service store_container->contact_ehs spill->seal_container No spill_procedure Follow Spill Protocol: 1. Alert & Evacuate 2. Control Ignition Sources 3. Contain with Inert Material 4. Collect for Disposal spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Decision workflow for safe collection and disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the synthesis and application of novel compounds are paramount to discovery. 3,5-Difluoro-4-methylbenzaldehyde, a fluorinated aromatic aldehyde, represents a class of compounds with significant potential in the development of new materials and therapeutic agents. However, its chemical reactivity necessitates a thorough understanding and implementation of appropriate safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of chemical safety and experience in laboratory operations.

Anticipated Hazard Profile

Based on analogous compounds, this compound is anticipated to present the following hazards:

Hazard ClassificationAnticipated EffectRationale
Acute Oral Toxicity Harmful if swallowed.[1][2]A common characteristic of many benzaldehyde derivatives.
Skin Corrosion/Irritation Causes skin irritation.[1][2]The aldehyde functional group and aromatic ring can be irritating to the skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Aldehydes are known to be significant eye irritants.
Respiratory Irritation May cause respiratory irritation.[1][2]Inhalation of vapors can irritate the respiratory tract.
Flammability Combustible liquid.[1][2]Many benzaldehyde derivatives have elevated flash points and are classified as combustible.
Aquatic Toxicity Potentially harmful to aquatic life.Halogenated organic compounds can be persistent and toxic in aquatic environments.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense against chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Why it's critical: Aromatic aldehydes are potent eye irritants. A splash could cause significant and potentially irreversible damage.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever the compound is handled, even in small quantities.

  • Enhanced Protection: When there is a risk of splashing, such as during transfers of larger volumes or when the compound is heated, a face shield must be worn in conjunction with chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.

Hand Protection: A Multi-Layered Approach

Why it's critical: Halogenated aromatic hydrocarbons can be absorbed through the skin and may cause irritation. The choice of glove material is crucial as no single glove offers indefinite protection against all chemicals.

Given the dual nature of the hazard (aromatic aldehyde and halogenated solvent characteristics), a cautious approach to glove selection is warranted.

  • For Incidental Contact (Splash Protection):

    • Primary Recommendation: Heavy-duty (minimum 8 mil) nitrile gloves are recommended for short-term splash protection.[3] Nitrile provides good resistance to a range of chemicals and will visibly swell or discolor upon significant exposure, alerting the user to the need for a change.

    • Immediate Action: If a splash occurs, remove the gloves immediately using the proper technique (see protocol below), wash your hands thoroughly, and don a new pair. Never wash or reuse disposable gloves.[3]

  • For Extended Contact or Immersion:

    • Primary Recommendation: For situations involving potential prolonged contact, such as during a spill cleanup or equipment maintenance, more robust glove materials are necessary.

      • Viton® or Butyl rubber gloves are highly recommended. These materials generally offer superior resistance to both aromatic and halogenated hydrocarbons.[4]

    • Double Gloving: For critical operations, consider wearing a lighter nitrile glove underneath a heavier Viton® or Butyl glove. This provides an additional layer of protection and can alert the user to a breach in the outer glove.

// Nodes start [label="Start: Handling\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; assess_task [label="Assess Task:\nIncidental vs. Extended Contact?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incidental [label="Incidental Contact\n(e.g., weighing, transfers)", fillcolor="#E8F0FE", fontcolor="#202124"]; extended [label="Extended Contact\n(e.g., spill, immersion)", fillcolor="#FCE8E6", fontcolor="#202124"]; nitrile [label="Wear Heavy-Duty\nNitrile Gloves (>=8 mil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viton_butyl [label="Wear Viton® or\nButyl Rubber Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_glove [label="Consider Double Gloving:\nNitrile under Viton®/Butyl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; eye_protection [label="Mandatory Eye Protection:\nChemical Splash Goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; face_shield [label="Risk of Splash?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_face_shield [label="Add Face Shield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lab_coat [label="Wear Flame-Resistant\nLab Coat (fully buttoned)", fillcolor="#34A853", fontcolor="#FFFFFF"]; clothing [label="Wear Long Pants and\nClosed-Toe Shoes", fillcolor="#34A853", fontcolor="#FFFFFF"]; respiratory [label="Mandatory Respiratory Control:\nWork in a Certified Chemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Proceed with Task", fillcolor="#F1F3F4", fontcolor="#202124"];

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat don2 2. Respiratory Protection (If required outside fume hood) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves (Pull cuffs over lab coat sleeves) don3->don4 doff1 1. Gloves (Use proper technique to avoid skin contact) doff2 2. Face Shield doff1->doff2 doff3 3. Goggles doff2->doff3 doff4 4. Lab Coat (Roll inside-out) doff3->doff4 doff5 5. Respiratory Protection (If used) doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Caption: PPE Selection Workflow for this compound.

Protective Clothing: Shielding the Body
  • Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage.

  • Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting. Fabric shoes are not recommended as they can absorb spills.

Respiratory Protection: Controlling Inhalation Exposure
  • Primary Engineering Control: All work with this compound must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation of vapors.

  • Supplemental Respiratory Protection: In the event of a large spill or a failure of engineering controls where vapor concentrations may exceed exposure limits, respiratory protection is necessary.

    • Respirator Type: A NIOSH-approved air-purifying respirator fitted with an organic vapor/acid gas (OV/AG) cartridge is recommended.[5] The organic vapor component will adsorb the aldehyde, while the acid gas portion offers protection against potential hydrolysis products like hydrogen fluoride.

    • Fit Testing: Use of a tight-fitting respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit testing.

Operational and Disposal Plans

Step-by-Step Protocol for PPE Donning and Doffing

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Eye and Face Protection: Don your chemical splash goggles. If required, add the face shield.

  • Gloves: Put on your selected gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a method that avoids touching the outside of the glove with your bare skin. Peel one glove off, ball it in your gloved hand, and then slide a clean finger under the cuff of the remaining glove to peel it off over the first.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it down your arms and turning it inside out to contain any contamination.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE (Viton®/Butyl gloves, goggles, lab coat).

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If you are trained and equipped to do so, and only if it is safe, proceed with cleanup wearing enhanced PPE, including respiratory protection.

    • Prevent the spill from entering drains.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Waste Container: Use a designated, properly labeled, and sealed container for halogenated liquid waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6] Do not pour this chemical down the drain.

By adhering to these protocols, researchers can confidently and safely handle this compound, mitigating risks and ensuring a secure laboratory environment conducive to innovation and discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoro-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.